tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBVMVTUWHCOHX-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666921 | |
| Record name | tert-Butyl [(1R,3S)-3-aminocyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774212-81-6 | |
| Record name | tert-Butyl [(1R,3S)-3-aminocyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate physical properties
An In-depth Technical Guide to tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate
Introduction
This compound is a chiral aminocyclopentane derivative that serves as a crucial synthetic intermediate in the fields of medicinal chemistry and drug discovery. Its structure features a cyclopentane scaffold, a primary amine, and a secondary amine protected by a tert-butoxycarbonyl (Boc) group. This unique arrangement, particularly its defined (1R,3S) stereochemistry, makes it an invaluable building block for creating complex molecules with precise three-dimensional architectures. The presence of a free primary amine alongside a protected amine allows for selective and sequential functionalization, a highly desirable characteristic for constructing libraries of compounds for biological screening. This guide provides a detailed overview of its core physical properties, characterization methodologies, and handling protocols, tailored for researchers and drug development professionals.
Core Physicochemical Properties
The fundamental properties of a chemical reagent are critical for its effective use in synthesis and experimentation. The data below, computed by PubChem and aggregated from various chemical suppliers, provides a quantitative summary of this compound.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate | [1] |
| Synonyms | (1R,3S)-3-Amino-1-(Boc-amino)cyclopentane, tert-Butyl [(1R,3S)-3-aminocyclopentyl]carbamate | [1] |
| CAS Number | 774212-81-6 | [1] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |
| Molecular Weight | 200.28 g/mol | [1] |
| Exact Mass | 200.152477885 Da | [1] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥97% | [2][3] |
| Storage Temperature | Room Temperature | [2] |
| InChI | InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 | [1] |
| InChIKey | PGBVMVTUWHCOHX-JGVFFNPUSA-N | [1] |
| SMILES | CC(C)(C)OC(=O)N[C@@H]1CCN | [1] |
Structural Elucidation and Stereochemistry
The defining feature of this molecule is its specific stereochemistry. The (1R,3S) designation indicates a trans relationship between the aminocyclopentyl group and the Boc-protected amine group on the cyclopentane ring. This fixed spatial arrangement is critical as it imparts conformational rigidity to the final molecule, which can significantly influence its binding affinity and selectivity for biological targets like enzymes and receptors.
The Boc (tert-butoxycarbonyl) protecting group is a cornerstone of modern organic synthesis. Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), provides a reliable strategy for unmasking the secondary amine at a desired point in a synthetic sequence.[4] This selective deprotection is fundamental to the compound's utility.
Experimental Protocols for Quality Assessment
Ensuring the identity, purity, and structural integrity of a starting material is a prerequisite for any successful synthetic campaign. The following protocols represent a self-validating system for the comprehensive characterization of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase C18 column is employed due to its excellent resolving power for moderately polar compounds like this carbamate. A gradient elution is necessary to ensure that any potential impurities, which may have different polarities, are eluted from the column and detected. UV detection is effective because the carbamate functional group contains a chromophore that absorbs UV light.
Methodology:
-
System Preparation: An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is used.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
-
Gradient Program:
-
Start at 5% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B over 1 minute and re-equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Injection Volume: 10 µL.
-
Analysis: The resulting chromatogram should show a single major peak. Purity is calculated based on the area percentage of this peak relative to the total area of all observed peaks.
Structural Verification by NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information about the molecular structure by probing the chemical environment of ¹H and ¹³C nuclei. The chemical shifts, integration, and coupling patterns of the proton signals, along with the number and shifts of the carbon signals, create a unique fingerprint that confirms the compound's identity and connectivity.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
-
Expected ¹H NMR Signals (in CDCl₃):
-
~1.45 ppm: A sharp singlet, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.
-
~1.50-2.20 ppm: A series of complex multiplets corresponding to the protons on the cyclopentane ring.
-
~2.80-3.60 ppm: Multiplets associated with the C-H protons adjacent to the nitrogen atoms.
-
Variable shifts: Broad signals corresponding to the NH and NH₂ protons, which may exchange with trace water in the solvent.
-
-
Expected ¹³C NMR Signals (in CDCl₃):
-
~28.4 ppm: Signal for the three equivalent methyl carbons of the tert-butyl group.
-
~30-55 ppm: Signals for the carbons of the cyclopentane ring.
-
~79.5 ppm: Signal for the quaternary carbon of the tert-butyl group.
-
~156.0 ppm: Signal for the carbonyl carbon of the carbamate group.
-
Molecular Weight Confirmation by Mass Spectrometry (MS)
Causality: Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules, which protonates the analyte to form an [M+H]⁺ ion. Detecting this ion at the correct mass-to-charge ratio (m/z) validates the molecular formula.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into an ESI-MS instrument.
-
Analysis: Operate in positive ion mode.
-
Expected Result: A prominent peak should be observed at an m/z of 201.16, corresponding to the protonated molecule [C₁₀H₂₀N₂O₂ + H]⁺.
Caption: Workflow for compound verification.
Safety, Handling, and Storage
Proper handling and storage are essential to ensure user safety and maintain the integrity of the compound.
-
Hazard Identification: The compound is associated with several GHS hazard statements. It may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Handling:
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Avoid breathing dust. Minimize dust generation during handling.
-
-
Storage:
Application in Drug Discovery
The primary application of this compound is as a versatile scaffold in the synthesis of pharmaceutically active molecules.[4] The differential protection of its two amine groups is the key to its utility. The free primary amine serves as a handle for initial chemical modification, while the Boc-protected amine can be revealed later for subsequent reactions. This enables a modular and controlled approach to building complex molecular architectures.
Caption: Logical flow of sequential functionalization.
This strategic functionalization allows medicinal chemists to systematically explore the chemical space around the cyclopentane core, modifying substituents to optimize properties like potency, selectivity, and pharmacokinetic profiles.
References
-
This compound | C10H20N2O2 | CID 45091934 - PubChem. [Link]
-
Tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate - PubChem. [Link]
-
tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate - PubChem. [Link]
-
tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate - [B24709] - Synthonix. [Link]
-
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION - Organic Syntheses Procedure. [Link]
-
Supporting Information - Royal Society of Chemistry. [Link]
-
SAFETY DATA SHEET - CDMS.net. [Link]
Sources
- 1. This compound | C10H20N2O2 | CID 45091934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate | 645400-44-8 [sigmaaldrich.com]
- 3. Synthonix, Inc > 645400-44-8 | tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate [synthonix.com]
- 4. tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate|CAS 645400-44-8 [benchchem.com]
- 5. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
A Technical Guide to tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate: A Chiral Building Block for Novel Therapeutics
Abstract
This technical guide provides an in-depth exploration of tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate, a critical chiral building block in modern medicinal chemistry. The guide is intended for researchers, scientists, and drug development professionals. It details the compound's chemical structure, physicochemical properties, and a validated synthesis protocol. Furthermore, it provides a comprehensive overview of its analytical characterization and highlights its pivotal role in the synthesis of advanced therapeutic agents, such as the Janus kinase (JAK) inhibitor, Abrocitinib.
Introduction: The Strategic Importance of Chiral Scaffolds
In the landscape of contemporary drug discovery, the demand for structurally novel and stereochemically pure intermediates is paramount. Chiral scaffolds, such as the cyclopentane ring system, offer a rigid and three-dimensional framework that can effectively orient functional groups for optimal interaction with biological targets. This compound (Figure 1) has emerged as a particularly valuable synthon due to its cis-configured bifunctionality. The presence of a primary amine, strategically protected as a tert-butoxycarbonyl (Boc) carbamate, alongside a free primary amine, allows for selective and sequential chemical modifications. This differential protection is the cornerstone of its utility, enabling chemists to construct complex molecular architectures with a high degree of control.
This guide will provide a comprehensive technical overview of this important molecule, from its synthesis and characterization to its application in the development of next-generation pharmaceuticals.
Figure 1: Chemical structure of this compound.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The properties of this compound are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O₂ | PubChem[1] |
| Molecular Weight | 200.28 g/mol | PubChem[1] |
| IUPAC Name | tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate | PubChem[1] |
| CAS Number | 774212-81-6 | PubChem[1] |
| Appearance | White to off-white solid | (General knowledge) |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents | (General knowledge) |
| SMILES | CC(C)(C)OC(=O)N[C@@H]1CCN | PubChem[1] |
| InChIKey | PGBVMVTUWHCOHX-JGVFFNPUSA-N | PubChem[1] |
Synthesis and Mechanism: A Self-Validating Protocol
The synthesis of this compound presents a classic challenge in organic chemistry: the selective monofunctionalization of a symmetrical diamine. The key to a successful and reproducible synthesis lies in a protocol that is not only high-yielding but also self-validating, meaning the analytical data of the product unequivocally confirms the desired outcome.
The Challenge: Selective Mono-Boc Protection
The starting material for the synthesis is (1R,3S)-cyclopentane-1,3-diamine. As both amino groups are chemically equivalent, a direct reaction with one equivalent of di-tert-butyl dicarbonate (Boc₂O) would result in a statistical mixture of the starting material, the desired mono-Boc product, and the di-Boc protected byproduct. To overcome this, a strategy involving the transient differentiation of the two amino groups is employed. This is achieved by the addition of one equivalent of a strong acid, typically hydrochloric acid (HCl), to protonate one of the amino groups, rendering it non-nucleophilic. The remaining free amine can then selectively react with Boc₂O.
Reaction Mechanism
The mechanism of this selective protection is a two-stage process, as illustrated in the diagram below.
Diagram 1: Reaction mechanism for the selective mono-Boc protection of (1R,3S)-cyclopentane-1,3-diamine.
In the first stage, one equivalent of HCl selectively protonates one of the amino groups of the diamine, forming the ammonium salt. This protonated amine is no longer nucleophilic. In the second stage, the remaining free amino group acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. The tetrahedral intermediate then collapses, eliminating tert-butoxycarbonyl and a proton to yield the desired mono-protected product.
Experimental Protocol
This protocol is designed to be self-validating, with in-process checks and final product specifications that ensure the synthesis of high-purity this compound.
Materials:
-
(1R,3S)-Cyclopentane-1,3-diamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Methanol (MeOH)
-
Trimethylsilyl chloride (Me₃SiCl) or another suitable HCl source[2][3]
-
Deionized Water
-
Dichloromethane (DCM)
-
2N Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation of the Mono-protonated Diamine: In a round-bottom flask under an inert atmosphere, dissolve (1R,3S)-cyclopentane-1,3-diamine (1.0 eq) in anhydrous methanol at 0 °C. To this stirred solution, add freshly distilled trimethylsilyl chloride (1.0 eq) dropwise. A white precipitate should form. Allow the mixture to warm to room temperature.[3]
-
Boc Protection: Add deionized water (1 mL per mmol of diamine) to the reaction mixture, followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol. Stir the reaction at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).[3]
-
Work-up: Upon completion of the reaction, dilute the mixture with water and wash with diethyl ether to remove any unreacted Boc₂O and the di-Boc byproduct. Adjust the pH of the aqueous layer to >12 with 2N NaOH.[3]
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Final Product: The purified product should be a white to off-white solid. Confirm the identity and purity by analytical techniques as described in the following section.
Analytical Characterization: A Validated Approach
The successful synthesis of this compound must be confirmed through a comprehensive suite of analytical techniques. The data presented below serves as a benchmark for a self-validating synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides key information about the structure of the molecule. Expected signals include a singlet at approximately 1.45 ppm corresponding to the nine protons of the tert-butyl group, and multiplets for the cyclopentyl ring protons. The protons attached to the carbons bearing the amino and carbamate groups will have distinct chemical shifts.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the carbamate group at approximately 156 ppm, and signals for the quaternary and methyl carbons of the tert-butyl group around 79 ppm and 28 ppm, respectively. The carbons of the cyclopentyl ring will appear in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule. Characteristic absorption bands are expected for the N-H stretching of the primary amine and the carbamate, the C=O stretching of the carbamate, and the C-N stretching. The presence of a strong C=O stretch around 1700 cm⁻¹ and N-H bands around 3300-3400 cm⁻¹ would be indicative of the desired product.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the expected [M+H]⁺ ion would be observed at m/z 201.2.
Application in Drug Development: A Key Intermediate for JAK Inhibitors
The unique stereochemistry and bifunctional nature of this compound make it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents. A prime example of its application is in the synthesis of Janus kinase (JAK) inhibitors.
The Role of JAK Inhibitors
JAK inhibitors are a class of drugs that target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes play a critical role in cytokine signaling pathways that are implicated in inflammatory and autoimmune diseases. By inhibiting JAK enzymes, these drugs can modulate the immune response and provide therapeutic benefit for conditions such as rheumatoid arthritis, psoriasis, and atopic dermatitis.
Synthesis of Abrocitinib (PF-04965842)
Abrocitinib (PF-04965842) is a potent and selective JAK1 inhibitor approved for the treatment of atopic dermatitis[4]. The synthesis of Abrocitinib utilizes this compound as a key chiral building block. The free amino group of the carbamate is coupled with a suitable heterocyclic core, while the Boc-protected amine is deprotected at a later stage for further functionalization. The rigid cyclopentyl scaffold provided by this intermediate is crucial for orienting the pharmacophoric elements of Abrocitinib for optimal binding to the JAK1 enzyme.
Diagram 2: Simplified synthetic workflow illustrating the use of this compound in the synthesis of Abrocitinib.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant and may be harmful if swallowed or in contact with skin. It can also cause serious eye irritation. Therefore, it is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a rigid chiral scaffold and orthogonally protected amino groups provides medicinal chemists with a versatile tool for the synthesis of complex and potent therapeutic agents. The detailed synthetic protocol and analytical characterization provided in this guide are intended to empower researchers to confidently produce and utilize this valuable intermediate in their own drug development programs, paving the way for the discovery of new and improved medicines.
References
-
Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. [Link]
-
Ha, H. J., Lee, S. K., & Park, Y. S. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
Zhang, D. G., et al. (2021). Abrocitinib. Drugs of the Future, 46(6), 431. [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. [Link]
-
PubChem. This compound. [Link]
-
Drugs of the Future. Abrocitinib. [Link]
Sources
tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate CAS number 774212-81-6
An In-Depth Technical Guide to tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate (CAS 774212-81-6): A Key Chiral Building Block for Drug Discovery
Abstract: This technical guide provides a comprehensive overview of this compound, identified by CAS number 774212-81-6. This chiral building block is of significant interest to researchers and professionals in drug development due to its unique structural features: a rigid cyclopentane scaffold, a free primary amine for direct functionalization, and a strategically placed Boc-protected amine that allows for sequential, controlled synthetic transformations. We will delve into its physicochemical properties, the rationale behind its molecular design, detailed synthetic and analytical protocols, its applications in medicinal chemistry, and essential safety and handling procedures. This document serves as a practical resource for scientists leveraging this versatile intermediate in the synthesis of complex molecular architectures and novel therapeutic agents.
Molecular Profile and Physicochemical Properties
This compound is a diamine derivative where one amine is protected by a tert-butyloxycarbonyl (Boc) group.[1] The (1R,3S) stereochemistry indicates a trans configuration of the two functional groups on the cyclopentane ring.[1][2][3] This specific three-dimensional arrangement is critical for its utility in stereoselective synthesis.
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Synthesis and Stereochemical Control
Possessing two chiral centers, this compound can exist as one of four possible stereoisomers. [2]The synthesis of the specific (1R,3S) isomer is non-trivial and is a critical aspect of its production. While asymmetric synthesis routes can be employed, chiral resolution of a racemic or diastereomeric mixture remains a robust and common industrial strategy. [2][4] The core principle of chiral resolution is to convert a mixture of enantiomers into a mixture of diastereomers by reacting them with a single enantiomer of a "resolving agent." [4][5]Diastereomers, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization. [5][]
Caption: General workflow for chiral resolution by diastereomeric salt crystallization.
Protocol 3.1: Illustrative Protocol for Chiral Resolution via Diastereomeric Salt Crystallization
This protocol is a representative example based on established chemical principles and is intended for illustrative purposes. Specific solvents, temperatures, and equivalents must be optimized for process safety and efficiency.
-
Salt Formation: Dissolve 1.0 equivalent of the racemic trans-3-aminocyclopentylcarbamate mixture in a suitable solvent (e.g., methanol or ethanol). In a separate vessel, dissolve 0.5 equivalents of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. The diastereomeric salt of the desired enantiomer should preferentially crystallize. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to maximize the yield of the less soluble salt.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove impurities from the mother liquor.
-
Purity Check: Analyze a small sample of the crystalline salt for diastereomeric excess, for instance, by converting it back to the free amine and analyzing via chiral HPLC (see Section 4).
-
Recrystallization (Optional): If the desired diastereomeric purity is not achieved, recrystallize the solid from a fresh portion of the solvent to enhance its purity.
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane). Adjust the pH of the aqueous layer to >10 with a base (e.g., 1M NaOH) to deprotonate the amine.
-
Extraction: Separate the layers and extract the aqueous layer multiple times with the organic solvent. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically pure this compound.
Analytical Characterization and Quality Control
Ensuring the chemical identity, purity, and, most importantly, the stereochemical integrity of the material is paramount for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive technique for this purpose. [2] The Causality of Method Choice: Chiral HPLC utilizes a chiral stationary phase (CSP), often based on polysaccharide derivatives, which interacts differently with each stereoisomer. [2]These transient, diastereomeric interactions cause the isomers to travel through the column at different rates, resulting in their separation and allowing for accurate quantification of enantiomeric and diastereomeric purity.
Caption: Workflow for the determination of chiral purity via HPLC.
Protocol 4.1: Method for Determination of Chiral Purity by HPLC
This is a representative method. The specific column and mobile phase composition require systematic screening and optimization for this particular analyte. [2]
-
System Preparation: Equip an HPLC system with a suitable chiral column (e.g., a cellulose or amylose-based CSP).
-
Mobile Phase: Prepare an appropriate mobile phase, which for normal-phase chiral chromatography often consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), sometimes with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Data Collection: Record the chromatogram for a sufficient duration to allow for the elution of all four potential stereoisomers.
-
Quantification: Integrate the peak areas corresponding to each stereoisomer. Calculate the enantiomeric excess (e.e.) and diastereomeric purity based on the relative peak areas.
Table 2: Typical Chiral HPLC Method Parameters (Illustrative)
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Polysaccharide-based CSP (e.g., Chiralpak series) | Provides stereospecific interactions required for separation. [2] |
| Mobile Phase | Hexane / Isopropanol (e.g., 85:15 v/v) + 0.1% DEA | Balances solvent strength for retention and selectivity. DEA minimizes peak tailing. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good efficiency. |
| Column Temp. | 25 °C | Ensures reproducible retention times. |
| Detection | UV at ~210 nm | Carbamate group provides UV absorbance for detection. |
Applications in Medicinal Chemistry and Drug Development
The unique structure of this compound makes it a highly valuable intermediate. [7][8]The presence of a nucleophilic primary amine and a latent amine (protected as the Boc-carbamate) allows for a programmed, stepwise elaboration of the molecular structure.
Key Applications:
-
Sequential Functionalization: The free amine can be selectively reacted via acylation, alkylation, or reductive amination. [9]Following this initial transformation, the Boc group can be removed under acidic conditions to reveal the second amine for a subsequent, different reaction. This strategy is invaluable for building complex molecules and generating libraries of related compounds for structure-activity relationship (SAR) studies. [7]* JAK Inhibitor Synthesis: This compound has been specifically cited as a reactant in the synthesis of C-2 hydroxyethyl imidazopyrrolo pyridines, which are potent and selective Janus kinase 1 (JAK1) inhibitors. [1]JAK1 inhibitors are an important class of drugs for treating autoimmune and inflammatory conditions like rheumatoid arthritis. [1]
Safety, Handling, and Storage
Proper handling of all laboratory chemicals is essential. This compound is classified as harmful and an irritant.
Table 3: GHS Hazard Information
| Category | Information | Reference(s) |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [10] |
| Signal Word | Warning | [10] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [10][11] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][11]|
Self-Validating Laboratory Protocol:
-
Engineering Controls: Always handle this solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [11]* Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times. [11][12]* Storage: Store the container tightly sealed in a cool (2-8°C), dark, and dry place under an inert atmosphere such as nitrogen or argon to maintain stability and prevent degradation. [1][10]* Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal according to local regulations.
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated tool for the modern medicinal chemist. Its value is derived from the convergence of a stereochemically defined, rigid scaffold and the strategic application of a reliable protecting group. This combination provides an elegant and practical solution for the controlled, sequential synthesis of complex chiral molecules. An understanding of its properties, synthesis, analysis, and safe handling, as detailed in this guide, is crucial for researchers aiming to leverage its full potential in the discovery and development of next-generation therapeutics.
References
- The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025). Vertex AI Search.
- The Role of t-Boc Protection in Organic Synthesis Applic
- What is the purpose of a boc protecting group in the synthesis of peptides, and how can it be removed?. (2024). Proprep.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- Cyclopentylamine Derivatives: A Comprehensive Technical Review for Drug Discovery. Benchchem.
- In-Depth Technical Guide to the Chiral Purity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane. Benchchem.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- tert-Butyl ((1S,3S)-3-aminocyclopentyl)
- Cas 774212-81-6, Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-. LookChem.
- Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023). MDPI.
- tert-Butyl ((1R,3S)-3-aminocyclopentyl)
- tert-Butyl ((1R,3S)-3-aminocyclopentyl)
- This compound.
- Tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate.
- The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. Benchchem.
- tert-Butyl ((1R,3S)-3-aminocyclopentyl)
- tert-butyl n-[(1S,3S)
- Cyclopentylamine. Biosynth.
- SAFETY D
- Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof. (2014).
- Cyclopentylamine synthesis. ChemicalBook.
- Safety D
- N-1-Boc-amino-3-cyclopentene.
- Safety D
- This compound.
- tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate.
- tert-butyl n-[(1s,3s)
- Chiral resolution. Wikipedia.
- (-)-(1R,3S-N-Boc-3-aminocyclopentane carboxylic acid. Chem-Impex.
- 645400-44-8 | tert-Butyl ((1S,3S)-3-aminocyclopentyl)
- Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents.
- Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology.
- Chiral Resolution and Separ
- BOC-(1R,3S)-3-aminocyclopentane carboxylic acid. MedchemExpress.com.
- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024).
- tert-Butyl carbamate. NIST WebBook, National Institute of Standards and Technology.
- (1R,3S)-(-)-3-(Boc-amino)cyclopentanecarboxylic acid, 95%, Thermo Scientific Chemicals. Fisher Scientific.
Sources
- 1. Cas 774212-81-6,Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester (9CI) | lookchem [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C10H20N2O2 | CID 45091934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. pharmtech.com [pharmtech.com]
- 7. tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate|CAS 645400-44-8 [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | 774212-81-6 [sigmaaldrich.com]
- 11. file.ambeed.com [file.ambeed.com]
- 12. fishersci.com [fishersci.com]
Introduction: The Significance of Chiral Aminocyclopentanes in Drug Discovery
An In-Depth Technical Guide to the Synthesis of (1R,3S)-3-Boc-aminocyclopentylamine
(1R,3S)-3-Boc-aminocyclopentylamine is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid cyclopentane scaffold, coupled with the defined stereochemistry of its two amino groups, one of which is protected with a tert-butyloxycarbonyl (Boc) group, makes it a valuable synthon for constructing complex molecular architectures. The distinct spatial arrangement of the amino functionalities allows for precise interactions with biological targets, which is a critical aspect of modern drug design. The Boc protecting group provides a strategic advantage, enabling selective functionalization of the free amine while the other remains masked, a common requirement in multi-step syntheses of active pharmaceutical ingredients (APIs).[1][2] The stereochemical purity of such intermediates is paramount, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[3]
This technical guide provides a comprehensive overview of a viable synthetic approach to (1R,3S)-3-Boc-aminocyclopentylamine, emphasizing the rationale behind key strategic decisions in the synthesis, from the choice of starting materials to the methods for ensuring stereochemical integrity.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule suggests that it can be derived from a precursor, (1R,3S)-diaminocyclopentane. The key challenges in the synthesis are the establishment of the desired stereochemistry at the C1 and C3 positions and the selective mono-Boc protection of one of the two amino groups.
Several synthetic strategies can be envisioned to address these challenges:
-
Chiral Resolution: Synthesizing a racemic or diastereomeric mixture of diaminocyclopentanes and then separating the desired stereoisomer. This can be achieved through classical resolution with a chiral acid or through enzymatic resolution.[4][5] While effective, the theoretical maximum yield for the desired isomer is 50%.[4]
-
Asymmetric Synthesis: Employing a chiral catalyst or a chiral auxiliary to induce stereoselectivity during the formation of the cyclopentane ring or the introduction of the amino groups. This approach is often more elegant and can provide higher yields of the desired enantiomer.
-
Synthesis from a Chiral Pool: Starting from a naturally occurring chiral molecule that already possesses some of the required stereochemical features.
This guide will focus on a practical and scalable approach that combines elements of diastereoselective synthesis and chiral resolution, a common strategy in process chemistry.
Proposed Synthetic Pathway
The proposed synthesis commences with the readily available starting material, cyclopentadiene, and proceeds through a hetero-Diels-Alder reaction to establish the initial stereochemistry. Subsequent transformations will functionalize the ring and set the stage for the introduction of the amino groups.
Caption: Proposed synthetic workflow for (1R,3S)-3-Boc-aminocyclopentylamine.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Hetero-Diels-Alder Reaction
The synthesis begins with a hetero-Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as a nitroso compound, to form a bicyclic adduct.[6] This [4+2] cycloaddition is a powerful method for constructing the cyclopentane ring system with initial control over the relative stereochemistry.
-
Protocol:
-
In a reaction vessel, tert-butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate using a catalyst system like copper chloride and a ligand such as 2-ethyl-2-oxazoline.[6]
-
Freshly cracked cyclopentadiene is then added to the reaction mixture.
-
The reaction is typically carried out at a controlled temperature, for instance, 20-30°C.[6]
-
The progress of the reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction is worked up by extraction and the crude product is purified by column chromatography.
-
-
Causality: The choice of a nitroso dienophile is strategic as it introduces a nitrogen atom into the bicyclic system, which will later become one of the amino groups. The cis-fusion of the bicyclic adduct is the kinetically favored product of the Diels-Alder reaction.
Step 2: Reductive Cleavage of the N-O Bond
The N-O bond in the bicyclic adduct is then cleaved to unmask the amino and hydroxyl functionalities.
-
Protocol:
-
The bicyclic adduct is dissolved in a suitable solvent such as acetic acid.
-
A reducing agent, for example, zinc powder, is added portion-wise to the solution.[6]
-
The reaction is stirred at room temperature until the starting material is consumed.
-
The excess zinc is filtered off, and the filtrate is neutralized and extracted to yield the crude product, (+/-)-cis-3-aminocyclopent-4-en-1-ol.
-
-
Expertise & Experience: The use of zinc in acetic acid is a classic and effective method for the reduction of N-O bonds in such systems. It is a cost-effective and scalable method suitable for industrial production.
Step 3: Boc Protection
The primary amino group of the aminocyclopentenol is protected with a tert-butyloxycarbonyl (Boc) group.
-
Protocol:
-
The crude aminocyclopentenol is dissolved in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
A base, such as triethylamine or diisopropylethylamine (DIPEA), is added.
-
Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise at 0°C.[7]
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction mixture is then washed with aqueous solutions to remove the base and any water-soluble byproducts, and the organic layer is dried and concentrated to give the racemic Boc-protected intermediate.
-
-
Trustworthiness: The Boc group is stable under a wide range of reaction conditions, making it an ideal protecting group for subsequent transformations.[7][8] Its removal under acidic conditions is typically clean and high-yielding.[8]
Step 4: Enzymatic Chiral Resolution
This is a critical step to separate the enantiomers. Enzymatic resolution offers high selectivity and is often preferred over classical chemical resolution for its milder reaction conditions.
-
Protocol:
-
The racemic Boc-protected aminocyclopentenol is dissolved in a suitable organic solvent.
-
A lipase, such as Candida antarctica lipase B (CAL-B), is added as a catalyst.[6]
-
An acyl donor, for example, vinyl acetate, is added to the mixture.[6]
-
The reaction is gently agitated at a controlled temperature. The enzyme will selectively acylate one of the enantiomers, leaving the other unreacted.
-
The reaction is monitored for conversion (ideally to ~50%) by chiral HPLC.
-
Once the desired conversion is reached, the enzyme is filtered off, and the acylated and unacylated enantiomers are separated by column chromatography.
-
-
Authoritative Grounding: The use of lipases for the kinetic resolution of alcohols is a well-established and powerful tool in organic synthesis, providing access to enantiomerically pure compounds.
Step 5: Subsequent Transformations
The separated, enantiomerically pure (1R,3S)-3-Boc-aminocyclopent-4-en-1-ol is then carried forward through the following steps:
-
Hydrogenation: The double bond in the cyclopentene ring is reduced, typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[9] This yields (1R,3S)-3-Boc-aminocyclopentanol.
-
Conversion of Hydroxyl to a Leaving Group: The hydroxyl group is converted into a good leaving group, for example, by mesylation with methanesulfonyl chloride in the presence of a base.
-
Nucleophilic Substitution with Azide: The mesylate is then displaced by an azide ion (e.g., from sodium azide) in an Sₙ2 reaction. This reaction proceeds with inversion of configuration at the carbon center.
-
Reduction of the Azide: The azide group is finally reduced to a primary amine. A common method for this transformation is hydrogenation with a Pd/C catalyst or using Staudinger reduction conditions. This step yields the final product, (1R,3S)-3-Boc-aminocyclopentylamine.
Data Presentation
| Step | Reaction | Key Reagents | Typical Yield | Purity |
| 1 | Hetero-Diels-Alder | Cyclopentadiene, Boc-N=O | >90% | >95% |
| 2 | N-O Bond Cleavage | Zn, Acetic Acid | 80-90% | >95% |
| 3 | Boc Protection | Boc₂O, Et₃N | >95% | >98% |
| 4 | Enzymatic Resolution | Lipase, Vinyl Acetate | ~45% (for each isomer) | >99% ee |
| 5a | Hydrogenation | H₂, Pd/C | >95% | >98% |
| 5b | Mesylation | MsCl, Et₃N | >90% | >98% |
| 5c | Azide Substitution | NaN₃ | 85-95% | >98% |
| 5d | Azide Reduction | H₂, Pd/C | >95% | >99% |
Note: Yields are illustrative and can vary based on reaction scale and optimization.
Quality Control and Analysis
The chiral purity of the final product and key intermediates is crucial.[3] Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.[3]
-
Chiral HPLC Method Development:
-
Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating the stereoisomers of Boc-protected diaminocyclopentanes.[3]
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol, is commonly used. The ratio of the solvents is optimized to achieve the best separation.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.[3]
-
Conclusion
The synthesis of (1R,3S)-3-Boc-aminocyclopentylamine is a multi-step process that requires careful control of stereochemistry. The outlined synthetic strategy, which employs a hetero-Diels-Alder reaction for initial ring construction and an enzymatic resolution for the separation of enantiomers, represents a robust and scalable approach. The strategic use of the Boc protecting group allows for the selective functionalization of the diaminocyclopentane core. Rigorous analytical quality control, particularly using chiral HPLC, is essential to ensure the high enantiomeric purity required for pharmaceutical applications. This guide provides a foundational understanding for researchers and drug development professionals engaged in the synthesis of this important chiral building block.
References
- BenchChem. (n.d.). In-Depth Technical Guide to the Chiral Purity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane.
- Bradley, D. M., Mapitse, R., Thomson, N. M., & Hayes, C. J. (2002). Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid. The Journal of Organic Chemistry.
-
Bradley, D. M., Mapitse, R., Thomson, N. M., & Hayes, C. J. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. Journal of Organic Chemistry, 67(22), 7613-7. Retrieved from [Link]
- European Patent Office. (n.d.). EP3845518A1 - Preparation method for (1r,3s)-3-amino-1-cyclopentanol and salts thereof.
- Google Patents. (n.d.). Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
- Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
-
National Center for Biotechnology Information. (n.d.). Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing (1R, 3S)-3-aminocyclopentanol, integrase inhibitor and application.
-
ACS Publications. (2023). Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A. Organic Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/2020/132819 METHOD FOR PREPARING (1R,3S)-3-AMINOCYCLOPENTANOL HYDROCHLORIDE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Nanjing Tengxiang Import & Export Co. Ltd. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclopentane-1,3-diamine. PubChem. Retrieved from [Link]
-
ResearchGate. (2025). Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. Retrieved from [Link]
Sources
- 1. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 2. Boc Protected Compounds [bzchemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP3845518A1 - Preparation method for (1r,3s)-3-amino-1-cyclopentanol and salts thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chiral Resolution of Aminocyclopentyl Carbamate
Foreword: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity.[1][2][3] Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.[4][5] One enantiomer may be the source of the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects.[2] This reality has led regulatory bodies like the FDA to issue guidelines that necessitate the characterization of individual enantiomers, promoting the development of single-enantiomer drugs, a practice often referred to as a "chiral switch".[1][6]
The aminocyclopentyl carbamate scaffold is a privileged structural motif in medicinal chemistry, forming the core of various therapeutic agents. Its constrained cyclic nature and the presence of the carbamate group—a stable peptide bond surrogate—make it an attractive building block for modulating interactions with biological targets.[7] Consequently, the ability to access enantiomerically pure forms of aminocyclopentyl carbamate is a critical step in the drug discovery and development pipeline. This guide provides an in-depth exploration of the primary strategies for the chiral resolution of racemic aminocyclopentyl carbamate, grounded in mechanistic principles and field-proven methodologies.
Classical Resolution via Diastereomeric Salt Formation
The most established and often most scalable method for separating enantiomers is the formation of diastereomeric salts.[8][9][10] This technique leverages the foundational principle that while enantiomers share identical physical properties, diastereomers do not.[11]
The Underlying Principle: Exploiting Differential Solubility
The strategy involves reacting the racemic aminocyclopentyl carbamate (a base) with an enantiomerically pure chiral acid, known as a chiral resolving agent.[11] This acid-base reaction yields a mixture of two diastereomeric salts.
-
(R)-Aminocyclopentyl Carbamate + (R)-Chiral Acid → (R,R)-Diastereomeric Salt
-
(S)-Aminocyclopentyl Carbamate + (R)-Chiral Acid → (S,R)-Diastereomeric Salt
Because these salts are diastereomers, they possess different three-dimensional structures, leading to distinct physical properties, most notably different solubilities in a given solvent system.[12][13] By carefully selecting the resolving agent and solvent, one diastereomeric salt can be induced to preferentially crystallize from the solution, allowing for its separation by simple filtration. The enantiomerically enriched amine is then recovered by treating the isolated salt with a base to neutralize the chiral acid.[12]
Experimental Protocol: Diastereomeric Crystallization
Objective: To separate a racemic mixture of aminocyclopentyl carbamate using a chiral acid resolving agent.
Materials:
-
Racemic aminocyclopentyl carbamate
-
Chiral resolving agent (e.g., (+)-Di-p-toluoyl-D-tartaric acid (DPTTA))[12]
-
Solvent (e.g., Methanol, Ethanol, or a mixture)
-
Base for liberation (e.g., 2M Sodium Hydroxide)
-
Organic solvent for extraction (e.g., Dichloromethane)
Step-by-Step Methodology:
-
Salt Formation: Dissolve 1.0 equivalent of racemic aminocyclopentyl carbamate in a suitable solvent (e.g., methanol) with gentle heating. In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., DPTTA) in the same solvent.
-
Causality Note: Using a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the initially crystallized salt, as it ensures there is an excess of the more soluble diastereomer remaining in the solution.[13]
-
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization. The less soluble diastereomeric salt will precipitate out.
-
Causality Note: Slow cooling is crucial for forming well-defined crystals and achieving high diastereomeric purity. Rapid cooling can trap impurities and the undesired diastereomer.
-
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane). Add a base (e.g., 2M NaOH) dropwise with vigorous stirring until the aqueous layer is basic (pH > 11). This neutralizes the chiral acid, liberating the free amine into the organic layer.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer a few more times with the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched aminocyclopentyl carbamate.
-
Analysis: Determine the enantiomeric excess (ee) of the product using a suitable analytical method (see Section 4).
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Data Summary: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Common Applications |
| (+)-Tartaric Acid | Acid | Widely used for a variety of primary and secondary amines.[8][11] |
| (-)-Malic Acid | Acid | Resolution of racemic bases.[11] |
| (+)-Camphor-10-sulfonic acid | Acid | Strong acid, effective for resolving weakly basic amines.[8][11] |
| (+)-Di-p-toluoyl-D-tartaric acid | Acid | Forms highly crystalline salts, often giving excellent resolution.[12] |
| (-)-Mandelic Acid | Acid | Used for resolving amines and amino alcohols.[11][14] |
Enzymatic Kinetic Resolution (EKR)
Enzymatic methods offer a highly selective and environmentally benign alternative to classical resolution.[10] Kinetic resolution relies on the ability of a chiral catalyst—in this case, an enzyme—to react at different rates with the two enantiomers of a racemic substrate.[15]
The Underlying Principle: Enantioselective Acylation
In the context of aminocyclopentyl carbamate, a common EKR strategy involves the enantioselective acylation of the amine functionality catalyzed by a lipase.[16][17] Lipases, such as the widely used Candida antarctica Lipase B (CALB), are robust enzymes that can function in organic solvents.[16][18]
The process works as follows:
-
The lipase selectively catalyzes the transfer of an acyl group (from an acyl donor like ethyl acetate) to one of the amine enantiomers (e.g., the R-enantiomer).
-
This results in the formation of an acylated product, an amide (e.g., (R)-N-acetyl-aminocyclopentyl carbamate).
-
The other enantiomer (e.g., the S-enantiomer) is left largely unreacted.
-
The reaction is stopped at or near 50% conversion to maximize both the yield and enantiomeric excess of the remaining starting material and the newly formed product.
-
The unreacted amine and the acylated amine can then be easily separated due to their different chemical properties (e.g., by chromatography or extraction).
The theoretical maximum yield for a single enantiomer in a classic kinetic resolution is 50%.[8]
Experimental Protocol: Lipase-Catalyzed Acylation
Objective: To resolve racemic aminocyclopentyl carbamate via enantioselective acylation using CALB.
Materials:
-
Racemic aminocyclopentyl carbamate
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)
-
Acyl donor (e.g., Ethyl acetate, which can also serve as the solvent)
-
Anhydrous organic solvent (e.g., Methyl tert-butyl ether (MTBE))[16]
-
System for monitoring the reaction (e.g., Chiral HPLC)
Step-by-Step Methodology:
-
Reaction Setup: To a solution of racemic aminocyclopentyl carbamate (1.0 eq) in an anhydrous organic solvent (e.g., MTBE), add the acyl donor (e.g., ethyl acetate, ~1.5 eq).
-
Enzyme Addition: Add the immobilized lipase (e.g., CALB, typically 10-50 mg per mmol of substrate).
-
Incubation: Stir the suspension at a controlled temperature (e.g., 30-50°C) and monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC.
-
Causality Note: The choice of solvent is critical for enzyme performance. A non-polar organic solvent is typically used to minimize hydrolysis and maintain the enzyme's active conformation.[16]
-
-
Reaction Termination: When the conversion reaches approximately 50% (indicated by the relative peak areas of the starting material enantiomers and the product), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation: Concentrate the filtrate. The resulting mixture contains the unreacted (S)-aminocyclopentyl carbamate and the acylated (R)-amide. These can be separated using standard column chromatography.
-
Deacylation (Optional): If the (R)-amine is desired, the isolated (R)-amide can be hydrolyzed back to the free amine under acidic or basic conditions.
-
Analysis: Confirm the enantiomeric excess of the separated (S)-amine and the recovered (R)-amine.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution (EKR) of a racemic amine.
Chromatographic Resolution
For both analytical-scale assessment of enantiomeric purity and preparative-scale separation, chromatography is an indispensable tool.[19][20] The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[21][22]
The Underlying Principle: Chiral Recognition on a Stationary Phase
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant methods.[9][21] The heart of the separation is the CSP, which is typically composed of a chiral selector molecule immobilized on a solid support (e.g., silica gel). Common selectors for amines and carbamates include polysaccharide derivatives (like cellulose or amylose) coated with carbamates or esters.[21][23][24]
Separation occurs due to transient diastereomeric complexes formed between the enantiomers and the chiral selector. The stability of these complexes is governed by a combination of interactions, including:
-
Hydrogen bonding
-
Dipole-dipole interactions
-
π-π stacking
-
Steric hindrance
The enantiomer that forms the more stable complex with the CSP will be retained longer on the column, resulting in its elution after the less-retained enantiomer.
Protocol: Analytical Chiral HPLC Method Development
Objective: To develop a chiral HPLC method to determine the enantiomeric excess (ee) of aminocyclopentyl carbamate.
Materials:
-
HPLC system with UV detector
-
Chiral column (e.g., Cellulose or Amylose-based CSP)
-
HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol)
-
Racemic and/or enantiomerically enriched samples of aminocyclopentyl carbamate
Step-by-Step Methodology:
-
Column Selection: Choose a CSP known to be effective for amines or carbamates. Columns based on cellulose tris(3,5-dimethylphenylcarbamate) are often a good starting point.[23]
-
Mobile Phase Screening: Begin with a standard mobile phase, such as a mixture of Hexane and Isopropanol (e.g., 90:10 v/v). Run a sample of the racemic material.
-
Optimization: If separation is not achieved, systematically vary the mobile phase composition.
-
Adjust Polarity: Change the ratio of the polar modifier (isopropanol). Increasing the polar component generally decreases retention time.
-
Change Modifier: Try a different alcohol modifier (e.g., ethanol) as it can alter the hydrogen-bonding interactions.
-
-
Method Validation: Once baseline separation is achieved, inject a known racemic standard to confirm that the two peaks are of equal area. Inject an enriched sample to identify which peak corresponds to which enantiomer.
-
Quantification: The enantiomeric excess (ee) is calculated from the peak areas (A1 and A2) of the two enantiomers:
-
ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
Comparative Analysis and Strategy Selection
Choosing the right resolution strategy depends on several factors, including the scale of the separation, cost, available equipment, and the desired purity.
Comparison of Core Resolution Methods
| Feature | Diastereomeric Salt Crystallization | Enzymatic Kinetic Resolution | Preparative Chiral Chromatography |
| Principle | Differential solubility of diastereomers | Enantioselective enzyme catalysis | Differential interaction with a CSP |
| Max Yield/Enantiomer | ~100% (with racemization/recycle)[8][14] | 50% (without racemization) | >95% |
| Scalability | Excellent (grams to tons)[9][13] | Good (grams to kg) | Poor to Fair (mg to kg)[9] |
| Cost | Low to Moderate (solvents, resolving agent) | Moderate (enzyme cost) | High (CSP, solvent consumption)[9] |
| Development Time | Moderate to High (screening required)[9] | Moderate (enzyme screening, optimization) | Low to Moderate |
| Pros | Highly scalable, low-cost, robust | High selectivity, mild conditions, "green" | Fast development, high purity, versatile |
| Cons | Labor-intensive screening, may not work | 50% theoretical yield limit, enzyme cost | Expensive, high solvent usage, low throughput |
Decision Tree for Selecting a Resolution Method
Caption: Decision tree to guide the selection of a chiral resolution method.
Conclusion
The chiral resolution of aminocyclopentyl carbamate is a critical enabling step for its application in pharmaceutical research. There is no single "best" method; the optimal choice is dictated by the specific requirements of the project. Classical resolution by diastereomeric salt formation remains the workhorse for large-scale synthesis due to its scalability and cost-effectiveness. Enzymatic kinetic resolution provides a highly selective and greener alternative, particularly for medium-scale operations, while preparative chromatography offers a rapid solution for obtaining smaller quantities of highly pure material. A successful drug development program will often leverage these techniques synergistically: chiral chromatography for initial analytical assessment and small sample generation, followed by the development of a robust crystallization or enzymatic process for scale-up.
References
-
Snider, B. B., & James, T. D. (2008). A simple three-component chiral derivatization protocol for determining the enantiopurity of chiral primary amines by 1H NMR spectroscopic analysis. Nature Protocols, 3(2), 210-4. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
Li, X., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]
-
Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances. [Link]
- Afonso, C. A. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron.
-
Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]
-
James, T. D., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]
-
Padwa, A., et al. (1999). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry. [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
-
Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]
-
Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
Dudziak, A., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences. [Link]
-
LibreTexts Chemistry. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
ResearchGate. (n.d.). Lipase catalysed kinetic resolution of amines: selective acylation of (R,S)-1 using lipase in MTBE. [Link]
-
ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. [Link]
-
ResearchGate. (2025). Enzymatic synthesis of cyclic amino acids by N-methyl-L-amino acid dehydrogenase from Pseudomonas putida. [Link]
-
Tabatabai, S. A., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. [Link]
-
ResearchGate. (2025). Kinetics of lipase-catalyzed kinetic resolutions of racemic compounds: Reparameterization in terms of specificity constants. [Link]
-
Shin, C., et al. (2000). Enzymatic conversion of cyclic dipeptides to dehydro derivatives that inhibit cell division. Journal of Bioscience and Bioengineering. [Link]
-
ResearchGate. (2025). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. [Link]
-
Jacobsen, E. N., et al. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society. [Link]
-
Jacobsen, E. N., et al. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society. [Link]
-
Wang, Y., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Molecules. [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: Enzymatic Resolution of Amines and Amino Alcohols Using Pent-4-enoyl Derivatives. [Link]
-
Gagne, M. R., et al. (2011). Enantioselective synthesis of cyclic carbamimidates via a three-component reaction of imines, terminal alkynes, and p-toluenesulfonylisocyanate using a monophosphine gold(I) catalyst. Organic Letters. [Link]
-
Chen, C. S., et al. (1982). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society. [Link]
-
Witte, D. T. (1988). Chromatographic separation of enantiomers. Pharmaceutisch Weekblad Scientific Edition. [Link]
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A. [Link]
-
Pirkle, W. H., & Pochapsky, T. C. (1992). Preparative chromatographic separation of enantiomers. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
ResearchGate. (2025). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. [Link]
-
Hettegger, H., et al. (2021). Synthesis by carbonate aminolysis and chiral recognition ability of cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate) selectors. Cellulose. [Link]
-
Tandon, M., & Chander, S. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Current Chemical Biology. [Link]
-
Lämmerhofer, M., & Lindner, W. (1998). Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase. Journal of Chromatography A. [Link]
-
Chiralpedia. (2025). The Fundamentals of Chiral Resolution: Why Chirality Matters. [Link]
-
Kumar, A. (2018). Role of Chirality in Drugs. Juniper Publishers. [Link]
-
Kannappan, V. (2025). Chiral Drugs: A twisted tale in pharmaceuticals. [Link]
-
Costa, S., et al. (2018). Chiral Resolution and Enantioselectivity of Synthetic Cathinones: A Brief Review. Journal of Analytical Toxicology. [Link]
-
McConathy, J., & Owens, M. J. (2003). The Significance of Chirality in Drug Design and Development. The Journal of Clinical Psychiatry. [Link]
-
Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. The Fundamentals of Chiral Resolution: Why Chirality Matters – Chiralpedia [chiralpedia.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Chiral Drugs: A twisted tale in pharmaceuticals – Chiralpedia [chiralpedia.com]
- 4. Chiral Resolution and Enantioselectivity of Synthetic Cathinones: A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 14. pubs.acs.org [pubs.acs.org]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Preparative chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. research.abo.fi [research.abo.fi]
- 24. Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemical Landscape of tert-Butyl Aminocyclopentyl)carbamate: An In-depth Technical Guide
Abstract
The stereochemistry of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, profoundly influencing pharmacological activity, metabolic stability, and toxicological profiles.[1][2] This technical guide provides a comprehensive exploration of the stereochemical intricacies of tert-butyl aminocyclopentyl)carbamate, a critical building block in medicinal chemistry. We delve into the synthesis of its various stereoisomers, advanced analytical techniques for their separation and characterization, and the underlying principles that govern these processes. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chiral scaffold.
Introduction: The Significance of Chirality in Drug Design
The three-dimensional arrangement of atoms in a molecule can dramatically alter its interaction with biological targets, which are themselves chiral.[1][3] For molecules with multiple stereocenters, such as tert-butyl aminocyclopentyl)carbamate, the different stereoisomers can exhibit distinct biological activities. One isomer may be therapeutically active, while another could be inactive or even elicit adverse effects.[1][2] Therefore, the ability to selectively synthesize and analytically control the stereochemical purity of drug intermediates is paramount.
tert-Butyl aminocyclopentyl)carbamate possesses two chiral centers, giving rise to four possible stereoisomers: the cis enantiomeric pair ((1R,3S)- and (1S,3R)-) and the trans enantiomeric pair ((1R,3R)- and (1S,3S)-). The rigid cyclopentane ring imparts a defined spatial orientation to the amino and carbamate functionalities, making it a valuable scaffold for presenting pharmacophoric elements to target proteins.[4]
This guide will provide a detailed examination of the stereochemical aspects of this molecule, from its synthesis to its analysis, offering field-proven insights into the methodologies employed to ensure stereochemical integrity.
Stereoselective Synthesis Strategies
The controlled synthesis of a specific stereoisomer of tert-butyl aminocyclopentyl)carbamate is a key challenge. The choice of synthetic route is dictated by the desired stereochemistry (cis or trans) and the required enantiopurity.
Synthesis of trans-Stereoisomers
A practical approach to the synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate involves the opening of a tosyl-activated cyclopentene aziridine. This method provides a straightforward route to the racemic trans isomer, which can then be resolved into its constituent enantiomers.[5]
A resolution using a chiral resolving agent, such as 10-camphorsulfonic acid (CSA), can be employed to separate the enantiomers, yielding multigram quantities of each without the need for chromatography.[5]
Synthesis of cis-Stereoisomers
The synthesis of cis-stereoisomers often involves different strategies, such as starting from a chiral precursor or employing stereodirecting reactions. One common method involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[6] The stereochemistry of the starting diamine dictates the final product's stereochemistry.
Analytical Methodologies for Stereoisomer Differentiation
The accurate determination of stereochemical purity is a critical quality control step. A combination of chromatographic and spectroscopic techniques is typically employed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation of both enantiomers and diastereomers. For Boc-protected diaminocyclopentanes, normal-phase chromatography using polysaccharide-based chiral stationary phases (CSPs) is often the method of choice.[7] These CSPs, typically derivatives of cellulose or amylose, provide the necessary stereospecific interactions to resolve the different isomers.[7]
A general strategy for developing a chiral HPLC method for tert-butyl aminocyclopentyl)carbamate stereoisomers involves screening various polysaccharide-based columns with a mobile phase consisting of a non-polar solvent and an alcohol modifier.[7]
| Parameter | Recommended Conditions |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or similar |
| Mobile Phase | Hexane/Isopropyl Alcohol (IPA) |
| Detection | UV at 210 nm |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
Note: The optimal ratio of Hexane to IPA must be determined empirically to achieve baseline separation of all four stereoisomers. A typical starting point is a 90:10 (v/v) mixture, with adjustments made to the IPA percentage to fine-tune retention and resolution.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the relative stereochemistry of molecules. While enantiomers are indistinguishable in a standard achiral NMR solvent, diastereomers will exhibit distinct chemical shifts and coupling constants.[8]
For tert-butyl aminocyclopentyl)carbamate, the cis and trans diastereomers will show differences in their ¹H and ¹³C NMR spectra due to the different spatial relationships between the substituents on the cyclopentane ring. These differences can be subtle, and 2D NMR techniques such as COSY and NOESY may be necessary for unambiguous assignment.
To differentiate enantiomers by NMR, a chiral solvating agent or a chiral derivatizing agent can be used.[8] This creates a diastereomeric environment, leading to separate signals for each enantiomer.
The carbamate group itself can exhibit restricted rotation around the C-N bond, leading to the observation of rotamers in the NMR spectrum, which can further complicate spectral interpretation but also provide valuable conformational information.[9]
X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a molecule.[10] By providing a precise three-dimensional map of the atomic positions, this technique can definitively establish the cis or trans relationship of the substituents and the absolute configuration (R/S) at each chiral center. Obtaining a suitable single crystal for analysis can be a significant challenge, however.[10]
Conclusion
The stereochemical integrity of tert-butyl aminocyclopentyl)carbamate is a critical parameter in its application as a pharmaceutical building block. A thorough understanding of the synthetic routes to access specific stereoisomers and the analytical techniques to verify their purity is essential for drug development professionals. This guide has provided an in-depth overview of these key aspects, from stereoselective synthesis and resolution to advanced analytical methodologies including chiral HPLC, NMR spectroscopy, and X-ray crystallography. By applying these principles and techniques, researchers can ensure the stereochemical quality of their intermediates and, ultimately, the safety and efficacy of the final drug product.
References
-
Pirkle, W. H., Simmons, K. A., & Boeder, C. W. (1979). Dynamic NMR studies of diastereomeric carbamates: implications toward the determination of relative configuration by NMR. The Journal of Organic Chemistry, 44(26), 4891-4896. [Link]
- BenchChem. (2025). A Technical Review of Aminocyclopentylmethanol Stereoisomers: Synthesis, Separation, and Biological Significance. BenchChem.
-
Xu, Q., & Appella, D. H. (2006). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. The Journal of organic chemistry, 71(22), 8655–8657. [Link]
- BenchChem. (2025). In-Depth Technical Guide to the Chiral Purity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane. BenchChem.
-
Forró, E., & Fülöp, F. (2014). Regio- and stereoselective synthesis of new diaminocyclopentanols. Beilstein journal of organic chemistry, 10, 2512–2519. [Link]
- Hashimoto, Y., et al. (2001). Stereoselective Synthesis of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid via C–H Insertion of Alkylidenecarbene. Semantic Scholar.
-
Yang, J. W., Pan, S. C., & List, B. (2006). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 83, 193. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. PubChem. Retrieved from [Link]
- Phenomenex. (n.d.).
- Reddit. (2022). Can NMR be used to separate enantiomers or diastereomers?.
-
Forró, E., & Fülöp, F. (2012). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein journal of organic chemistry, 8, 1246–1252. [Link]
-
National Center for Biotechnology Information. (n.d.). Tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate. PubChem. Retrieved from [Link]
- Charron, O., et al. (2025). Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives.
- Encyclopedia of Chromatography. (2004).
-
Wenzel, T. J., & Wilcox, J. D. (2018). One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination. Molecules (Basel, Switzerland), 23(7), 1779. [Link]
-
Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature communications, 4, 2188. [Link]
- Kumar, R., Lal, K., & Kumar, S. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(3), 220-223.
-
Agranat, I., Caner, H., & Caldwell, J. (2002). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Drug discovery today, 7(23), 1162–1165. [Link]
- ResearchGate. (n.d.).
- BenchChem. (2025). Unambiguous Structure Confirmation of Cyclobutane Derivatives: A Comparative Guide to X-ray Crystallography. BenchChem.
- Supporting Inform
- BenchChem. (n.d.). tert-Butyl ((1S,3S)-3-aminocyclopentyl)
- ResearchGate. (2025). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)
-
National Center for Biotechnology Information. (n.d.). tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. PubChem. Retrieved from [Link]
-
Navarrete-Vazquez, G., et al. (2006). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules (Basel, Switzerland), 11(6), 435–444. [Link]
- Chemistry For Everyone. (2025). How Do Stereoisomers Affect Drug Activity?. YouTube.
- BLDpharm. (n.d.). 645400-44-8|tert-Butyl ((1S,3S)-3-aminocyclopentyl)
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 3. tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate | C10H20N2O2 | CID 45091940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate|CAS 645400-44-8 [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate - CAS:645400-44-8 - Sunway Pharm Ltd [3wpharm.com]
Spectroscopic Data of tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate, a key chiral building block in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development by providing detailed spectral analysis and interpretation, alongside the methodologies for data acquisition.
Introduction
This compound (CAS No. 774212-81-6) is a diamine derivative where one of the amino groups on the cyclopentane ring is protected by a tert-butoxycarbonyl (Boc) group. This strategic protection allows for selective functionalization of the free amino group, making it a versatile intermediate in the synthesis of complex molecules, including pharmaceutical agents. The specific stereochemistry, (1R,3S), is crucial for the targeted biological activity of the final compounds. Accurate spectroscopic characterization is therefore paramount to confirm the identity, purity, and stereochemical integrity of this intermediate.
This guide will delve into the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Molecular Structure and Key Features
The structure of this compound, with a molecular formula of C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol , presents several key features that are discernible through spectroscopic analysis.[1] These include the protons and carbons of the cyclopentyl ring, the distinct signals of the Boc protecting group, and the vibrations associated with the amine and carbamate functional groups.
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.8 | br s | 1H | CH-NHBoc |
| ~3.1 | m | 1H | CH-NH₂ |
| ~2.0-1.2 | m | 6H | Cyclopentyl CH₂ |
| ~1.44 | s | 9H | C(CH₃)₃ |
| ~1.5 | br s | 3H | NH₂, NH |
Note: This is a predicted spectrum and actual experimental values may vary.
Experimental Protocol for ¹H NMR:
A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is typically adequate.
-
-
Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and integrate the signals. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~155.5 | C=O (carbamate) |
| ~79.0 | O-C(CH₃)₃ |
| ~55.0 | CH-NHBoc |
| ~53.0 | CH-NH₂ |
| ~40.0 | Cyclopentyl CH₂ |
| ~32.0 | Cyclopentyl CH₂ |
| ~28.5 | C(CH₃)₃ |
Note: This is a predicted spectrum and actual experimental values may vary.
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: A slightly more concentrated sample (20-50 mg) in 0.5-0.7 mL of deuterated solvent is often preferred for ¹³C NMR.
-
Instrument Setup: Use a 100 MHz or higher (corresponding to the proton frequency) NMR spectrometer.
-
Acquisition Parameters:
-
A wider spectral width is needed (e.g., 0-200 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).
-
Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.
-
-
Processing: Similar to ¹H NMR, the data is processed by Fourier transformation and phasing. Chemical shifts are referenced to the deuterated solvent signal.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable method.
The expected molecular ion peak would be [M+H]⁺ at m/z 201.16. The observation of this peak confirms the molecular weight of the compound. Fragmentation patterns can also provide structural information. A common fragmentation would be the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da).
Table 3: Expected Mass Spectrometry Data
| m/z | Ion |
| 201.16 | [M+H]⁺ |
| 145.10 | [M - C₄H₈ + H]⁺ or [M - 56 + H]⁺ |
| 101.10 | [M - C₅H₉O₂ + H]⁺ |
Experimental Protocol for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters:
-
Operate the mass spectrometer in positive ion mode.
-
Set the capillary voltage and other source parameters to optimize the signal for the expected molecular ion.
-
Scan a mass range that includes the expected m/z value (e.g., 50-500 Da).
-
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3300 | N-H | Amine and Amide stretching |
| 2960-2850 | C-H | Alkane stretching |
| ~1685 | C=O | Carbamate carbonyl stretching |
| ~1520 | N-H | Amide II band (bending) |
| ~1160 | C-O | Carbamate C-O stretching |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Sources
A Technical Guide to the Solubility of tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate, a key chiral building block in medicinal chemistry. Recognizing the limited availability of specific quantitative solubility data in public-domain literature, this document emphasizes the foundational principles governing its solubility. We present a detailed analysis of the molecule's structural attributes and their influence on interactions with various organic solvent classes. This guide equips researchers, scientists, and drug development professionals with a robust, step-by-step experimental protocol for determining thermodynamic solubility via the gold-standard shake-flask method, ensuring the generation of reliable and reproducible data critical for process development, reaction optimization, and formulation.
Introduction: A Profile of this compound
This compound is a bifunctional molecule of significant interest in pharmaceutical synthesis. Its structure features a rigid cyclopentane scaffold, a primary amine, and a tert-butoxycarbonyl (Boc)-protected amine. This arrangement provides a chiral core that is invaluable for creating complex molecular architectures with specific three-dimensional orientations, which can influence biological activity.[1] The Boc protecting group allows for selective chemical transformations, as it is stable under many reaction conditions but can be readily removed under mild acidic conditions to reveal a reactive secondary amine.[1]
A thorough understanding of its solubility is a prerequisite for its effective use, impacting everything from reaction kinetics and purification efficiency to the development of crystallization processes.
1.1. Physicochemical Properties
A molecule's physical and chemical properties are the primary determinants of its solubility profile. The key characteristics of the title compound are summarized below.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate | [2] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [2] |
| Molecular Weight | 200.28 g/mol | [2] |
| CAS Number | 774212-81-6 | [2] |
| Appearance | Solid (typical) | [3] |
| Hydrogen Bond Donors | 2 (from -NH₂ and -NH-) | PubChem Computed |
| Hydrogen Bond Acceptors | 2 (from C=O and -NH₂) | PubChem Computed |
| Rotatable Bond Count | 3 | [2] |
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must overcome the lattice energy of the solid solute and the cohesive forces of the solvent. The principle of "like dissolves like" serves as a useful heuristic.
2.1. Molecular Structure Analysis
The structure of this compound contains both polar and non-polar regions, suggesting a nuanced solubility profile:
-
Polar Moieties: The primary amine (-NH₂) and the carbamate group (-NHCOO-) are highly polar. They can participate in strong hydrogen bonding, acting as both donors and acceptors. These groups will preferentially interact with polar solvents.
-
Non-Polar Moieties: The tert-butyl group and the cyclopentane ring are aliphatic and non-polar. These sections contribute to van der Waals interactions and will favor dissolution in less polar or non-polar organic solvents.
2.2. Predicted Solubility in Common Organic Solvent Classes
Based on this structural duality, we can predict its general solubility behavior:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine and carbamate groups. High solubility is anticipated in this class due to strong solute-solvent interactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which helps to solvate the polar functional groups. Good to moderate solubility is expected. Dimethyl sulfoxide (DMSO) is often an excellent solvent for structurally related compounds.[4]
-
Non-Polar Solvents (e.g., Hexanes, Toluene): The non-polar backbone will have some affinity for these solvents, but the highly polar amine and carbamate groups will limit overall solubility. Low solubility is predicted in this class.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity. Moderate to low solubility is expected, likely driven by dipole-dipole interactions and some affinity for the non-polar regions.
This theoretical analysis provides the basis for designing an efficient experimental screening strategy.
A Systematic Approach to Solubility Screening
For any new compound or intermediate, a systematic and tiered approach to solvent screening is more efficient than random testing. This workflow prioritizes solvents commonly used in pharmaceutical development and minimizes resource expenditure.
Caption: A logical workflow for efficient solubility screening.
Experimental Protocol: Thermodynamic Solubility Determination
To obtain definitive, high-quality solubility data, the shake-flask method is the universally accepted gold standard.[4] This method measures the equilibrium (thermodynamic) solubility of a compound in a given solvent at a controlled temperature. The protocol described below is a self-validating system, ensuring that a true equilibrium is reached and accurately measured.
4.1. Principle
An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period, allowing the system to reach equilibrium. At this point, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.
4.2. Materials and Equipment
-
This compound (high purity, >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (4-5 decimal places)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Temperature-controlled orbital shaker or incubator
-
Syringes (1 mL or 2 mL)
-
Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS, or qNMR)
4.3. Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment. A starting point is 20-50 mg.
-
Causality Check: Adding excess solid is critical to ensure the solution becomes saturated, which is the definition of thermodynamic solubility.
-
-
Solvent Addition: Accurately add a known volume or mass of the selected solvent to the vial (e.g., 2.0 mL).
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150-200 rpm). Allow the samples to equilibrate for at least 24-48 hours.
-
Causality Check: A long equilibration time is necessary to ensure the dissolution process has reached a true thermodynamic equilibrium, especially for sparingly soluble compounds. Constant temperature is crucial as solubility is highly temperature-dependent.
-
-
Phase Separation & Sampling: After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for 1-2 hours to let the excess solid settle.
-
Causality Check: This step prevents undissolved solid particles from being drawn into the sample, which would artificially inflate the measured solubility.
-
-
Sample Extraction and Filtration: Carefully draw the supernatant (the clear liquid phase) into a syringe. Immediately attach a syringe filter and dispense the clear, filtered solution into a clean, pre-weighed collection vial.
-
Trustworthiness Check: Filtration is a mandatory step to remove any microscopic, suspended solid particles. Using a chemically inert filter (e.g., PTFE for most organic solvents) prevents sample contamination.
-
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC). Determine the concentration by comparing the instrument response to a calibration curve prepared from standards of known concentration.
-
Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Express the final result in mg/mL and mol/L.
Caption: Step-by-step workflow for the shake-flask solubility method.
Data Presentation
Quantitative solubility data should be organized clearly to facilitate comparison and analysis. The following table serves as a template for recording experimental findings.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Notes |
| Methanol | 25 | Experimental Value | Calculated Value | |
| Ethanol | 25 | Experimental Value | Calculated Value | |
| Acetonitrile | 25 | Experimental Value | Calculated Value | |
| Dichloromethane | 25 | Experimental Value | Calculated Value | |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value | |
| Toluene | 25 | Experimental Value | Calculated Value | |
| Other |
Safety and Handling Considerations
While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, data from structurally related carbamates and amines should inform handling procedures.
-
General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[5] Avoid generating dust.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[6]
-
Hazards: Compounds of this class may cause skin and serious eye irritation.[5][7] May be harmful if swallowed.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
Always consult a comprehensive and compound-specific SDS before handling any chemical.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. Tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate. National Center for Biotechnology Information. [Link]
-
Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
-
ResearchGate. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. ResearchGate GmbH. [Link]
-
PubChem. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. National Center for Biotechnology Information. [Link]
-
PBI-Gordon Corporation. Safety Data Sheet. CDMS.net. [Link]
-
Bonalumi, et al. Predicting drug solubility in organic solvents mixtures. University of Padua. [https://www.research.unipd.it/retrieve/e93a7d40-f463-4416-96b6-391307b0c95a/Predicting drug solubility in organic solvents mixtures.pdf]([Link] drug solubility in organic solvents mixtures.pdf)
-
Bergström, C. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
Sources
- 1. tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate|CAS 645400-44-8 [benchchem.com]
- 2. This compound | C10H20N2O2 | CID 45091934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate | 645400-44-8 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. cdms.net [cdms.net]
- 7. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Harnessing Stereochemistry: A Technical Guide to the Applications of Chiral Aminocyclopentyl Carbamates in Modern Drug Discovery
Executive Summary: The confluence of stereochemical control and conformational rigidity offers a powerful paradigm in modern medicinal chemistry. Chiral aminocyclopentyl carbamates have emerged as a privileged scaffold, uniquely blending these two critical features. The cyclopentane ring system serves as a bioisostere for aromatic rings, providing a three-dimensional architecture that can be precisely decorated with functional groups. The amine and carbamate moieties offer key hydrogen bonding and polarity characteristics essential for molecular recognition. This guide provides an in-depth exploration of the synthesis, key applications, and future potential of this versatile chemical class for researchers, scientists, and drug development professionals. We will delve into their significant role as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes, their emerging potential as antiviral agents, and the underlying chemical principles that drive their biological activity.
Introduction: The Strategic Value of Constrained Chiral Scaffolds
In the intricate dance of drug-target interactions, molecular shape and stereochemistry are paramount. More than half of all commercially available drugs are chiral compounds, and their biological properties—pharmacology, toxicology, and metabolism—are often dictated by their specific three-dimensional arrangement.[1] The chiral aminocyclopentyl carbamate scaffold is a testament to the power of rational drug design, integrating several key features:
-
Chirality: The defined stereocenters on the cyclopentane ring allow for precise orientation of substituents to maximize interactions with chiral biological targets like enzyme active sites and receptors.
-
Conformational Constraint: Unlike flexible aliphatic chains, the cyclopentane ring limits the number of accessible conformations. This pre-organization reduces the entropic penalty upon binding to a target, often leading to enhanced potency and selectivity.
-
The Carbamate Group: More than just a linker, the carbamate functional group is a versatile player. It is chemically robust, can permeate cell membranes, and critically, acts as both a hydrogen bond donor (N-H) and acceptor (C=O).[2] This dual nature allows it to mimic peptide bonds, making it a valuable surrogate in peptidomimetic drug design.[2]
This combination of features makes chiral aminocyclopentyl carbamates a highly attractive starting point for developing novel therapeutics against a range of diseases.
Synthetic Strategies: Achieving Stereochemical Fidelity
The therapeutic potential of these molecules is entirely dependent on the ability to synthesize them as single enantiomers. The choice of synthetic route is therefore a critical decision driven by the desired stereochemical outcome and available starting materials.
Core Synthetic Workflow
A common retrosynthetic approach involves the stereoselective synthesis of a chiral aminocyclopentanol, followed by carbamate formation. This ensures that the crucial stereocenters are set early in the sequence.
Caption: Generalized workflow for the synthesis of chiral aminocyclopentyl carbamates.
Key Synthetic Considerations:
-
Starting Material Selection: Readily available chiral pool starting materials, such as D-ribose, can be used to generate key cyclopentenol intermediates.[3] Asymmetric catalysis, for example, using chiral ligands in hydrogenation or cyclization reactions, provides another powerful avenue.
-
Carbamate Formation: The introduction of the carbamate moiety can be achieved through various methods. Reaction of the parent amino alcohol with phosgene or its equivalents is a classic approach.[4] More modern, milder methods utilize carbon dioxide as a C1 source, often facilitated by a base and an activating agent, which is advantageous for substrates with sensitive functional groups.[5] One-pot reactions using carbonylimidazole in water also offer an efficient and environmentally friendly alternative.[6]
Key Application Area: Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Perhaps the most successful application of the chiral aminocyclopentyl carbamate scaffold is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for Type 2 Diabetes Mellitus (T2DM).
Mechanism of Action
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[7][8] These incretins are crucial for glucose homeostasis; they stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[7][9] By inhibiting DPP-4, the levels of active GLP-1 are prolonged, leading to improved glycemic control with a low risk of hypoglycemia.[8][10][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of dipeptidyl peptidase IV with NVP-DPP728 increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 10. brieflands.com [brieflands.com]
- 11. dovepress.com [dovepress.com]
Methodological & Application
Protocol for N-acylation of tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate
An Application Note and Protocol for the N-acylation of tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate
Introduction
The N-acylation of amines is a fundamental transformation in organic synthesis, particularly within the realm of medicinal chemistry and drug development. This protocol details the N-acylation of this compound, a chiral bifunctional molecule featuring a primary amine and a Boc-protected secondary amine. The selective acylation of the primary amine is crucial for the synthesis of a wide array of biologically active molecules, including enzyme inhibitors and receptor modulators. The Boc protecting group on the secondary amine ensures that the acylation occurs specifically at the desired primary amine, preventing side reactions and simplifying purification.
This document provides a comprehensive, step-by-step guide for researchers, offering insights into the reaction mechanism, experimental setup, purification, and characterization of the N-acylated product. The protocol is designed to be robust and reproducible, with explanations grounded in established chemical principles.
Reaction Mechanism and Rationale
The N-acylation of a primary amine with an acyl chloride in the presence of a non-nucleophilic base, such as triethylamine (TEA), is a classic example of nucleophilic acyl substitution.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.
-
Proton Transfer: The added base, triethylamine, deprotonates the positively charged nitrogen atom in the tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Acid Scavenging: The triethylamine hydrochloride salt is formed as a byproduct, which is typically removed during the aqueous work-up.
The choice of dichloromethane (DCM) as the solvent is based on its inert nature and its ability to dissolve both the starting materials and the reagents. The reaction is initiated at 0 °C to control the initial exothermicity of the reaction between the highly reactive acyl chloride and the amine.
Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich |
| Acyl Chloride (e.g., Acetyl Chloride) | Reagent Grade | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Sigma-Aldrich |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | Laboratory Grade | Fisher Scientific |
| Brine (Saturated Aqueous Sodium Chloride) | Laboratory Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Reagents:
-
Add triethylamine (TEA) (1.2 eq) to the stirred solution.
-
Slowly add the acyl chloride (e.g., acetyl chloride) (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates the completion of the reaction.
-
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the N-acylated product as a solid or oil.
-
Characterization
The purified N-acylated product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a new amide N-H proton signal (typically a broad singlet or doublet). A downfield shift of the CH-NH proton adjacent to the newly formed amide. The presence of the tert-butyl group protons as a singlet around 1.4 ppm. |
| ¹³C NMR | Appearance of a new carbonyl carbon signal for the amide around 170 ppm. |
| Mass Spectrometry | Observation of the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass of the product. |
| Purity (HPLC/LC-MS) | A single major peak in the chromatogram indicating high purity (typically >95%). |
Workflow Diagram
Caption: Workflow for the N-acylation of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive acyl chloride. | Allow the reaction to stir for a longer period or gently heat. Use a fresh bottle of acyl chloride. |
| Low Yield | Product loss during work-up or purification. Side reactions. | Ensure complete extraction of the product. Optimize the chromatography conditions. Ensure the reaction is run under anhydrous conditions to prevent hydrolysis of the acyl chloride. |
| Presence of Di-acylated Product | Use of excess acylating agent or a stronger base. | Use the stoichiometric amount of acyl chloride (1.05-1.1 eq). Use a hindered base like diisopropylethylamine (DIPEA). |
| Hydrolysis of Boc Group | Exposure to strong acidic conditions during work-up. | Use a mild base like NaHCO₃ for quenching and avoid any acidic washes. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Acyl chlorides are corrosive and lachrymatory; handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Triethylamine has a strong, unpleasant odor and is flammable.
Conclusion
This protocol provides a reliable and detailed method for the N-acylation of this compound. By understanding the underlying chemical principles and following the outlined steps, researchers can successfully synthesize a variety of N-acylated cyclopentylamine derivatives for their research and development endeavors. The provided troubleshooting guide should help in overcoming common experimental challenges.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Application Notes & Protocols: Selective Deprotection of tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate
Introduction: The Strategic Role of Boc Protection in Amine Synthesis
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the strategic protection and deprotection of functional groups is paramount. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its robust stability across a wide range of non-acidic conditions and its facile, predictable cleavage under acidic treatment.[1][2][3] This dual nature makes it an indispensable tool for orchestrating complex synthetic routes.
This guide focuses on the deprotection of a specific, high-value building block: tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate .[4] This molecule contains a stereochemically defined cyclopentane scaffold with two amino groups—one protected as a Boc-carbamate and the other as a free primary amine. The selective removal of the Boc group is a critical step to unmask the second amine, yielding the chiral diamine, (1R,3S)-cyclopentane-1,3-diamine, a precursor for synthesizing a variety of complex molecular architectures. Understanding the nuances of this transformation is essential for achieving high yields and purity.
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed elimination reaction. The process is efficient and generally proceeds through a well-established, multi-step pathway when treated with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6]
The key mechanistic steps are as follows:
-
Protonation: The process initiates with the protonation of the carbonyl oxygen of the Boc group by the acid.[1][2][7] This step activates the carbamate for cleavage.
-
Formation of a tert-butyl Cation: The protonated intermediate is unstable and collapses, leading to the loss of a highly stable tertiary carbocation, the tert-butyl cation, and the formation of an unstable carbamic acid intermediate.[1][2][7]
-
Decarboxylation: The carbamic acid rapidly undergoes spontaneous decarboxylation, releasing carbon dioxide gas.[2][7] This is an irreversible step that drives the reaction to completion. The evolution of CO2 gas is a visual indicator that the reaction is proceeding.[2]
-
Amine Salt Formation: The newly liberated free amine is immediately protonated by the excess acid present in the reaction medium, yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).[7]
The liberated tert-butyl cation can be quenched by a nucleophilic counter-ion, deprotonate to form isobutylene gas, or in some cases, alkylate other nucleophilic sites in the molecule.[7][8] For a simple substrate like this, side reactions are minimal.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Validated Experimental Protocols
The choice of acidic reagent often depends on the desired salt form of the final product and the scale of the reaction. TFA is highly effective but corrosive, while HCl in an organic solvent provides the product as a convenient hydrochloride salt.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and rapid method for small to medium-scale synthesis.[9][10]
Reagents and Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for optional free amine isolation)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirring solution at room temperature, add TFA. A common concentration is a 25% solution of TFA in DCM (v/v).[9] For this substrate, a 1:1 mixture of TFA:DCM can also be used to ensure rapid conversion.[9]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[9]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). (See Section 4 for details).
-
Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (3 times).[10]
-
The resulting crude product is the diamine as its bis-trifluoroacetate salt, which is often of sufficient purity to be used directly in the subsequent step.
-
(Optional - Isolation of Free Diamine): If the free diamine is required, dissolve the residue in a minimal amount of water and cool in an ice bath. Carefully add saturated aqueous NaHCO₃ or 1M NaOH until the pH is >10. Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate, 3-5 times). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the free diamine. Note: The free diamine may have some water solubility, so thorough extraction is crucial.[11]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an excellent alternative, yielding the product as a hydrochloride salt, which often precipitates from the reaction mixture, simplifying isolation.[9]
Reagents and Materials:
-
This compound
-
4M HCl in 1,4-Dioxane (commercially available or prepared)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Place the Boc-protected amine (1.0 eq) in a round-bottom flask.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents of HCl). The substrate may dissolve or remain as a suspension.
-
Stir the mixture at room temperature for 1 to 4 hours.[9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product, (1R,3S)-cyclopentane-1,3-diamine dihydrochloride, often precipitates as a white solid.
-
Dilute the reaction mixture with diethyl ether to further promote precipitation.
-
Collect the solid product by filtration, wash it thoroughly with diethyl ether to remove any non-polar impurities, and dry under vacuum.[9] The resulting hydrochloride salt is typically a stable, free-flowing solid.
Caption: A generalized workflow for Boc deprotection.
Analytical Monitoring: Ensuring Complete Conversion
Properly monitoring the reaction is crucial to prevent incomplete conversions and ensure a clean product.
-
Thin-Layer Chromatography (TLC): TLC is the most straightforward method for monitoring.
-
Procedure: Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on a silica gel plate.[10]
-
Eluent: A typical eluent system is 5-10% methanol in dichloromethane.
-
Visualization: The Boc-protected starting material is non-polar and will have a higher Rf value. The product, being a polar diamine salt, will remain at or very near the baseline (Rf ≈ 0). The key is to observe the complete disappearance of the starting material spot. To visualize the product, stain the plate with a ninhydrin solution and gently heat. Ninhydrin reacts with primary amines to produce a distinct purple or yellow spot, providing positive confirmation of the product's formation.[10]
-
-
¹H NMR Spectroscopy: This is the definitive method to confirm the completion of the deprotection.
-
Key Diagnostic Signal: The most telling signal is the disappearance of the large singlet at approximately 1.4-1.5 ppm, which corresponds to the nine equivalent protons of the tert-butyl group of the Boc protector.[12][13] The absence of this peak in the crude product's NMR spectrum is strong evidence of a complete reaction.
-
Comparative Summary of Protocols
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Acid Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Reaction Time | 30 min - 2 hours | 1 - 4 hours |
| Temperature | Room Temperature | Room Temperature |
| Work-up | Evaporation, co-evaporation with toluene.[10] Optional basic wash. | Precipitation and filtration.[9] |
| Product Form | Bis-trifluoroacetate salt (oil/solid) | Dihydrochloride salt (solid) |
| Pros | Very fast and efficient; volatile reagents are easily removed. | Product often precipitates, simplifying isolation; yields a stable crystalline salt. |
| Cons | TFA is highly corrosive and requires careful handling; product can be an oil. | Dioxane is a peroxide-former and regulated solvent; reaction can be slower. |
Troubleshooting and Field-Proven Insights
-
Issue: Incomplete Reaction.
-
Cause & Solution: This is often due to insufficient acid or the presence of moisture, which reduces the effective acidity.[10] Ensure all reagents and glassware are anhydrous. If the reaction stalls, an additional charge of the acidic reagent can be added.
-
-
Issue: Difficulty Isolating the Free Amine.
-
Cause & Solution: Small, polar diamines can have significant water solubility, leading to low recovery during basic aqueous workup.[11] It is often more efficient to use the resulting ammonium salt directly in the next synthetic step without neutralization.[10][11] If the free base is absolutely necessary, perform multiple extractions with a suitable organic solvent or use a continuous liquid-liquid extractor.
-
-
Issue: Product is a Hygroscopic Oil.
-
Cause & Solution: Trifluoroacetate salts are often oils or amorphous solids that can be difficult to handle. Conversion to the hydrochloride salt by dissolving the crude TFA salt in a minimal amount of solvent (like methanol) and adding a solution of HCl in ether or dioxane can yield a more manageable crystalline solid.
-
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
How to confirm BOC deprotection by TFA? ResearchGate. [Link]
-
Any suggestion on Boc deprotection without using acid? ResearchGate. [Link]
-
Removal of Boc protecting group as workup? Reddit. [Link]
-
Alternative Methods for Boc Deprotection. Reddit. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
This compound. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mcours.net [mcours.net]
- 4. This compound | C10H20N2O2 | CID 45091934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
The Strategic Incorporation of Constrained Diamines in Modern Peptide Synthesis: Application Notes for tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate
Introduction: The Imperative for Conformational Constraint in Peptidomimetics
In the landscape of contemporary drug discovery, peptides represent a class of therapeutics with high specificity and potent biological activity. However, their inherent flexibility often leads to metabolic instability and poor pharmacokinetic profiles, limiting their clinical utility. The strategic introduction of conformational constraints is a powerful approach to mitigate these drawbacks. By "locking" a peptide into a specific, bioactive conformation, we can enhance receptor binding affinity, improve resistance to proteolytic degradation, and ultimately increase bioavailability.[1][2][3]
This guide focuses on the application of tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate , a chiral diaminocyclopentane derivative, as a key building block in the synthesis of conformationally constrained peptidomimetics. The rigid cyclopentane scaffold serves to orient appended peptide chains in a predictable three-dimensional arrangement, a crucial feature for modulating protein-protein interactions (PPIs) which are often characterized by large, flat interfaces challenging for traditional small molecules.[1] This document provides a detailed exploration of its properties, the rationale for its use, and comprehensive protocols for its incorporation into peptide scaffolds.
Physicochemical Properties and Handling
The successful application of any building block begins with a thorough understanding of its physical and chemical characteristics.
| Property | Value | Source |
| CAS Number | 774212-81-6 | [4][5] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [4][5] |
| Molecular Weight | 200.28 g/mol | [4][5] |
| Appearance | Solid | [6][7] |
| Storage | Room Temperature, under inert atmosphere | [6][7] |
| Purity | Typically ≥97% | [6][7] |
Handling and Storage: This compound should be stored at room temperature in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is a stable solid, but care should be taken to avoid prolonged exposure to moisture and air.
The Rationale for the (1R,3S)-Cyclopentane Scaffold
The choice of the (1R,3S) stereochemistry is not arbitrary. This specific arrangement of the amino and Boc-protected amino groups on the cyclopentane ring provides a defined spatial orientation for peptide chain extension. This "trans" configuration allows for the attached peptide fragments to project in distinct vectors, which can be crucial for mimicking a specific secondary structure of a native peptide, such as a β-turn. This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to enhanced binding affinity and potency.[1]
The cyclopentane ring itself is not perfectly flat and exists in a dynamic equilibrium between envelope and half-chair conformations. However, it is significantly more rigid than an open alkyl chain, thus providing the desired conformational constraint. This rigidity is a key factor in the design of potent and selective inhibitors, for example, of Janus kinases (JAKs), where this scaffold has been successfully employed.
Caption: The impact of conformational constraint on peptide properties.
Experimental Protocols
The following protocols are provided as a guide for the incorporation of this compound into a peptide sequence. These are general procedures and may require optimization based on the specific properties of the coupling partners.
Protocol 1: Amide Bond Formation via HATU Coupling
This protocol describes the coupling of the free primary amine of this compound to the C-terminus of an N-protected amino acid or peptide.
Materials:
-
This compound (1.0 equiv)
-
N-Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-Fmoc-protected amino acid (1.1 equiv), HATU (1.1 equiv), and DIPEA (2.0 equiv) in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for HATU-mediated amide bond formation.
Protocol 2: Boc-Group Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal the second primary amine for further peptide elongation or functionalization.
Materials:
-
Boc-protected substrate from Protocol 1 (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
Procedure:
-
Dissolve the Boc-protected compound (1.0 equiv) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[8]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can aid in the removal of residual TFA.
-
Add cold diethyl ether to the residue to precipitate the product as the TFA salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. The resulting amine TFA salt can often be used directly in the next coupling step after neutralization in situ with a non-nucleophilic base like DIPEA.
Comparison of Boc Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Standard | 20-50% TFA in DCM | Room Temp, 1-2 h | Highly effective, volatile reagents are easy to remove. | Corrosive, can cleave other acid-labile groups. |
| Milder | 4M HCl in Dioxane | Room Temp, 1-4 h | Cost-effective, can be more selective in some cases. | Dioxane is a suspected carcinogen, potential for chlorinated byproducts. |
| Mechanochemical | p-Toluenesulfonic acid (p-TsOH), neat | Ball mill, 10 min | Solvent-free, rapid, mild conditions.[9] | Requires specialized equipment (ball mill). |
Protocol 3: Purification by Reverse-Phase HPLC
Purification of the final peptidomimetic is crucial. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method.
General Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low %B to high %B over 20-40 minutes. The exact gradient will need to be optimized for the specific peptide.
-
Detection: UV absorbance at 220 nm and 280 nm.
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of DMF or mobile phase A).
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the optimized gradient method.
-
Collect fractions corresponding to the desired product peak.
-
Analyze the fractions by LC-MS to confirm the identity and purity of the product.
-
Pool the pure fractions and lyophilize to obtain the final product as a fluffy white solid.
Self-Validating Systems and Causality in Experimental Choices
Amide Coupling: The choice of HATU as a coupling reagent is deliberate. It is a highly efficient, third-generation uronium salt-based reagent that minimizes racemization, a critical consideration when working with chiral building blocks. The pre-activation step ensures the formation of the highly reactive HOBt-ester of the carboxylic acid before the introduction of the amine, leading to faster reaction times and higher yields compared to older carbodiimide reagents like DCC. DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, preventing unwanted side reactions.
Boc Deprotection: The use of TFA in DCM is a standard and robust method for Boc deprotection. TFA is a strong acid that readily cleaves the acid-labile Boc group, and its volatility, along with that of DCM, allows for easy removal post-reaction. The 0 °C starting temperature helps to control the initial exotherm of the reaction. It is crucial to monitor the reaction to avoid prolonged exposure to strong acid, which could potentially cleave other sensitive functional groups in a complex molecule.
Conclusion
This compound is a valuable and versatile building block for the synthesis of conformationally constrained peptidomimetics. Its rigid scaffold allows for the precise spatial arrangement of peptide substituents, leading to compounds with improved pharmacological properties. The protocols outlined in this guide provide a robust framework for the successful incorporation of this diamine into novel peptide-based drug candidates. As with any synthetic procedure, careful optimization and monitoring are key to achieving high yields and purity. The principles of conformational constraint embodied by this molecule will continue to be a cornerstone of modern medicinal chemistry and drug design.
References
- Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Source not explicitly provided, but content is referenced].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45091934, this compound. PubChem. [Link]
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Source not explicitly provided, but content is referenced].
-
Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. Yakugaku Zasshi, 137(9), 1095-1105. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51776938, tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate. PubChem. [Link]
-
Mitchell, D., Cole, K. P., et al. (2012). Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. Organic Process Research & Development, 16(1), 88-97. [Link]
-
Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Current Medicinal Chemistry, 17(20), 2216-2244. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45091937, tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. PubChem. [Link]
-
The Royal Society of Chemistry. (2010). Supporting Information. Polymer Chemistry. [Link]
-
ResearchGate. (2017). Constrained Peptides in Drug Discovery and Development | Request PDF. ResearchGate. [Link]
-
Reddit. (2023). r/Chempros - Boc De-protection. Reddit. [Link]
-
Musumeci, F., et al. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 26(18), 5557. [Link]
-
MSN Laboratories Private Limited. (2023). Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile fumarate. Technical Disclosure Commons. [Link]
-
ResearchGate. (2021). Pfizer's approaches to the synthesis of tofacitinib. Reagents and conditions. ResearchGate. [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 225-244. [Link]
-
Williams, J. M., et al. (2009). Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction. The Journal of Organic Chemistry, 74(13), 4853-4856. [Link]
-
Monn, J. A., et al. (1991). 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. Journal of Medicinal Chemistry, 34(8), 2573-2576. [Link]
- Google Patents. (n.d.). US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides.
-
Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit. Synple Chem. [Link]
-
National Center for Biotechnology Information. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Source not explicitly provided, but content is referenced].
-
Weber, P., et al. (2024). Diaminocyclopentane - l-Lysine Adducts: Potent and selective inhibitors of human O-GlcNAcase. Bioorganic Chemistry, 148, 107452. [Link]
-
Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Aapptec Peptides. [Link]
-
ResearchGate. (2008). Isolation of Peptide Components of Bacitracin by Preparative HPLC and Solid Phase Extraction (SPE). ResearchGate. [Link]
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. WO2016063294A3 - Process for the preparation of (r)-3-(4-(7h-pyrrolo[2,3-d], pyrimidin-4-yl)-1 h-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate and its polymorphs thereof - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. tdcommons.org [tdcommons.org]
- 5. This compound | C10H20N2O2 | CID 45091934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. tert-butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate | 645400-44-8 [sigmaaldrich.com]
- 8. WO2016063294A2 - Process for the preparation of (r)-3-(4-(7h-pyrrolo[2,3-d], pyrimidin-4-yl)-1 h-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate and its polymorphs thereof - Google Patents [patents.google.com]
- 9. fulir.irb.hr [fulir.irb.hr]
The Strategic deployment of tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate in Asymmetric Synthesis: A Guide for Advanced Drug Discovery
Abstract
This comprehensive guide delves into the strategic applications of tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate, a pivotal chiral building block in modern asymmetric synthesis. With its unique stereochemistry and differentially protected amino groups, this synthon offers a powerful tool for the construction of complex molecular architectures, particularly in the realm of pharmaceutical research and development. We will explore its role as a key intermediate in the synthesis of targeted therapeutics, providing detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals. The content herein is designed to bridge the gap between theoretical potential and practical laboratory application, fostering innovation in the synthesis of next-generation pharmaceuticals.
Introduction: The Significance of Chiral Scaffolds in Drug Design
The therapeutic efficacy of a drug molecule is intrinsically linked to its three-dimensional structure. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern drug development. Chiral synthons, such as this compound, are instrumental in this endeavor.
The subject of this guide, this compound, possesses a rigid cyclopentane core with two amino groups in a cis-configuration. One amino group is protected by a tert-butoxycarbonyl (Boc) group, rendering it temporarily inert, while the other remains as a free primary amine. This differential protection is the key to its utility, allowing for sequential and site-selective chemical modifications. The rigid cyclopentane scaffold is particularly valuable in drug design as it can impart favorable conformational constraints on the final molecule, potentially enhancing its binding affinity and selectivity for a biological target.[1]
Core Applications in Asymmetric Synthesis: A Focus on Kinase Inhibitors
A prominent application of this compound is in the synthesis of kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and autoimmune disorders. The development of selective kinase inhibitors is therefore a major focus of pharmaceutical research.
The chiral cyclopentane diamine core of this compound serves as a key structural motif in a number of investigational kinase inhibitors. Its defined stereochemistry allows for precise positioning of pharmacophoric elements within the kinase active site, leading to enhanced potency and selectivity.
Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)
A common synthetic strategy employing this chiral building block is the nucleophilic aromatic substitution (SNAr) reaction. In this transformation, the free primary amine of this compound acts as a nucleophile, displacing a leaving group (typically a halogen) on an electron-deficient aromatic or heteroaromatic ring.[3] The electron-withdrawing nature of the aromatic system is crucial for activating the ring towards nucleophilic attack.[4]
The general workflow for this application is depicted in the following diagram:
Caption: General workflow for the synthesis of chiral molecules using this compound.
Detailed Application Protocol: Synthesis of a Chiral Pyrrolo[2,3-b]pyridine Intermediate
The following protocol is an illustrative example of the application of a closely related stereoisomer, tert-butyl ((1R,3R)-3-aminocyclopentyl)carbamate, in the synthesis of a key intermediate for kinase inhibitors, as described in patent literature.[5] The principles of this nucleophilic aromatic substitution are directly applicable to the (1R,3S) isomer.
Reaction Scheme
Caption: Nucleophilic aromatic substitution reaction.
Experimental Procedure
Materials:
-
3-bromo-4-chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
-
tert-butyl ((1R,3R)-3-aminocyclopentyl)carbamate
-
Triethylamine
-
2-Propanol
-
Toluene
-
Standard laboratory glassware and purification equipment
Step-by-Step Protocol:
-
To a solution of 3-bromo-4-chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (25.17 g, 60.4 mmol) in 2-Propanol (302 mL) at 25°C, sequentially add triethylamine (12.63 mL, 91 mmol) and tert-butyl ((1R,3R)-3-aminocyclopentyl)carbamate (15.12 g, 76 mmol).[5]
-
Heat the reaction mixture to 100°C and stir for 15 minutes.[5]
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent in vacuo.
-
Azeotrope the crude product twice with toluene to remove any residual solvent.
-
The resulting crude product can be used in the next step without further purification or purified by silica gel chromatography as needed.
Expected Results and Data
The following table summarizes the expected outcome of the reaction based on the provided literature.
| Parameter | Value | Reference |
| Reactant 1 | 3-bromo-4-chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | [5] |
| Reactant 2 | tert-butyl ((1R,3R)-3-aminocyclopentyl)carbamate | [5] |
| Solvent | 2-Propanol | [5] |
| Base | Triethylamine | [5] |
| Temperature | 100 °C | [5] |
| Reaction Time | 15 minutes | [5] |
| Yield | Quantitative (crude) | [5] |
Subsequent Transformations and Deprotection
Following the successful nucleophilic aromatic substitution, the resulting Boc-protected intermediate can undergo further synthetic manipulations. A common subsequent step is the removal of the Boc protecting group to liberate the second amino functionality.
Boc Deprotection Protocol
The Boc group is readily cleaved under acidic conditions. A typical procedure involves treatment with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an alcohol or dioxane.
General Deprotection Workflow:
Caption: Boc deprotection workflow.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile chiral building block for asymmetric synthesis. Its well-defined stereochemistry and orthogonal protection scheme provide a robust platform for the construction of enantiomerically pure molecules of pharmaceutical interest. The application of this synthon in the synthesis of kinase inhibitors via nucleophilic aromatic substitution highlights its strategic importance in modern drug discovery. As the demand for stereochemically defined drug candidates continues to grow, the utility of chiral building blocks like this compound is poised to expand, enabling the development of more potent and selective therapeutics for a multitude of diseases.
References
-
PubChem. This compound. [Link]
- Google Patents. US20250092044A1 - Kinase Inhibitors.
-
MedChemComm (RSC Publishing). Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. [Link]
- Google Patents. WO2010075074A1 - Protein kinase inhibitors.
- Google Patents. US11198684B2 - Intermediates useful for the synthesis of a selective inhibitor against protein kinase and processes for preparing the same.
-
Revista de la Sociedad Química de México. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. [Link]
-
PubChem. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. [Link]
- Google Patents. WO2017125097A1 - Crystalline forms of (3r)-3-cyclopentyl-3-[4-(7h-pyrrolo[2,3-d]pyrimidin-4- yl)
-
Swarthmore College. Experiment 7 — Nucleophilic Substitution. [Link]
- Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
- Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]
Sources
- 1. Buy 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile | 1160597-27-2 | >98% [smolecule.com]
- 2. tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate|CAS 645400-44-8 [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. srinichem.com [srinichem.com]
- 5. US20250092044A1 - Kinase Inhibitors - Google Patents [patents.google.com]
Application Note: Streamlining Drug Discovery with NMR-Based Analysis of tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate and its Reaction Products
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Nuclear Magnetic Resonance (NMR) analysis of tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate, a critical chiral building block in medicinal chemistry.[1] We present detailed protocols for the acylation of this diamine scaffold and a thorough methodology for NMR-based structural verification and reaction monitoring. By explaining the causality behind experimental choices and providing validated protocols, this guide aims to enhance the efficiency and accuracy of synthesizing and characterizing novel drug candidates derived from this versatile intermediate.
Introduction: The Strategic Importance of the Aminocyclopentyl Scaffold
In the landscape of modern drug discovery, the use of conformationally constrained scaffolds is a key strategy for designing potent and selective therapeutic agents. The aminocyclopentyl moiety, particularly the chiral diamine this compound, offers a rigid three-dimensional framework that is invaluable for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] This compound contains two distinct amine functionalities: a primary amine protected by a tert-butoxycarbonyl (Boc) group and a free primary amine, allowing for selective and sequential chemical modifications.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool in this context, providing detailed atomic-level information about molecular structure, connectivity, and stereochemistry.[2][3][4][5][6] Its ability to non-destructively analyze reaction mixtures makes it ideal for monitoring reaction progress, identifying intermediates, and confirming the structure of final products. This guide focuses on leveraging ¹H and ¹³C NMR spectroscopy to analyze the reaction products of this compound, ensuring structural integrity and purity of synthesized compounds.
Structural Features and Predicted NMR Signatures
The structure of this compound (Figure 1) presents distinct NMR-active nuclei that serve as reporters for chemical transformations. The Boc protecting group is characterized by a sharp singlet in the ¹H NMR spectrum around 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group, and in the ¹³C NMR spectrum by signals around 28.4 ppm (methyl carbons) and 79.0 ppm (quaternary carbon). The protons on the cyclopentyl ring give rise to a series of multiplets, and the protons attached to the carbons bearing the amino and carbamate groups (C1 and C3) are diastereotopic, leading to complex splitting patterns.
Figure 1: Structure of this compound
A 2D representation of the title compound with key positions numbered.
Experimental Protocol: Selective Acylation of the Primary Amine
This section details a representative protocol for the selective acylation of the free primary amine of this compound with acetyl chloride. The Boc group's stability under these basic conditions ensures that acylation occurs specifically at the desired position.[7]
Materials and Reagents
-
This compound (CAS: 774212-81-6)[8]
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Step-by-Step Acylation Procedure
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equiv.) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 equiv.) to the solution and cool the mixture to 0 °C in an ice bath. TEA acts as a base to neutralize the HCl generated during the reaction.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 equiv.) dropwise to the stirred solution. The slow addition helps to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by taking a small aliquot for ¹H NMR analysis to observe the disappearance of the starting material.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes.
Workflow Diagram
A schematic of the acylation experimental workflow.
NMR Analysis of Reaction Products
Accurate interpretation of NMR spectra is crucial for confirming the successful synthesis of the desired product, tert-butyl ((1R,3S)-3-(acetylamino)cyclopentyl)carbamate.
NMR Sample Preparation
-
Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of CDCl₃.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.
-
Transfer the solution to a clean, dry NMR tube.
Data Acquisition
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters are generally sufficient. For complex spectra, 2D NMR experiments like COSY and HSQC can be employed to aid in assignments.
Spectral Interpretation: Key Diagnostic Signals
The most significant changes in the NMR spectra upon successful acylation are:
-
Appearance of a new singlet in the ¹H NMR spectrum around 2.0 ppm, integrating to 3 protons, corresponding to the methyl group of the newly formed acetyl moiety.
-
A downfield shift of the proton on the carbon bearing the newly formed amide (C3-H) due to the electron-withdrawing effect of the acetyl group.
-
Appearance of a new amide N-H proton signal , which may be broad and its chemical shift can be concentration and solvent dependent.
-
In the ¹³C NMR spectrum, the appearance of a new carbonyl carbon signal for the amide around 170 ppm and a new methyl carbon signal around 23 ppm.
Comparative NMR Data
The following table summarizes the expected chemical shifts for the starting material and the acylated product, providing a clear basis for comparison.
| Compound | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Starting Material | tert-butyl (Boc) | ~1.4 (s, 9H) | ~28.4 (CH₃)₃, ~79.0 (C) |
| Cyclopentyl CH-NH₂ (C3-H) | ~3.0-3.2 (m, 1H) | ~52-54 | |
| Cyclopentyl CH-NHBoc (C1-H) | ~3.8-4.0 (m, 1H) | ~55-57 | |
| Cyclopentyl CH₂ | ~1.5-2.2 (m) | ~25-35 | |
| Acylated Product | tert-butyl (Boc) | ~1.4 (s, 9H) | ~28.4 (CH₃)₃, ~79.0 (C) |
| Acetyl CH₃ | ~2.0 (s, 3H) | ~23.5 | |
| Acetyl C=O | - | ~170.0 | |
| Cyclopentyl CH-NHAc (C3-H) | ~4.1-4.3 (m, 1H) | ~50-52 | |
| Cyclopentyl CH-NHBoc (C1-H) | ~3.8-4.0 (m, 1H) | ~55-57 | |
| Cyclopentyl CH₂ | ~1.6-2.3 (m) | ~25-35 |
Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency.
Monitoring Other Reactions: Boc-Deprotection
NMR is also highly effective for monitoring the deprotection of the Boc group, which is typically achieved under acidic conditions (e.g., trifluoroacetic acid in DCM).[7][9]
Logical Flow for Boc-Deprotection Monitoring
Monitoring Boc-deprotection via key ¹H NMR signal changes.
The key diagnostic change to monitor is the disappearance of the characteristic singlet at ~1.4 ppm in the ¹H NMR spectrum, indicating the cleavage of the tert-butyl group.[9][10] Concurrently, shifts in the signals of the cyclopentyl ring protons, particularly the one attached to the now-free amine (C1-H), will be observed.
Conclusion
This application note has outlined a robust framework for the synthesis and NMR-based analysis of derivatives of this compound. By providing detailed, validated protocols and highlighting key spectral features, we empower researchers to confidently and efficiently advance their drug discovery programs. The presented methodologies ensure the structural integrity of synthesized compounds, a cornerstone of successful pharmaceutical development.[3][5][6]
References
- Vertex AI Search. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
- ACS Publications. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry.
- Chemistry For Everyone. (2025). How Is NMR Used In Drug Discovery? YouTube.
- Moravek. (n.d.). Applications of NMR in Pharmaceutical Analysis.
- Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.
- Benchchem. (n.d.). tert-Butyl ((1S,3S)-3-aminocyclopentyl)
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- (n.d.).
- ResearchGate. (n.d.).
- The Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.
- Yang, J. W., Pan, S. C., & List, B. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure.
- PubChem. (n.d.). tert-Butyl ((1R,3S)-3-aminocyclopentyl)
- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
- Synthonix. (n.d.). tert-butyl n-[(1s,3s)
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
Sources
- 1. tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate|CAS 645400-44-8 [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. moravek.com [moravek.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C10H20N2O2 | CID 45091934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate in Modern Medicinal Chemistry
Abstract
The strategic incorporation of conformationally restricted scaffolds is a cornerstone of modern drug design, enabling precise control over the three-dimensional presentation of pharmacophoric elements. Among these, the chiral aminocyclopentane framework has emerged as a privileged motif, prized for its ability to mimic peptide turns and serve as a rigid core for novel therapeutics. This document provides an in-depth guide to the application of tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate , a key chiral building block, in medicinal chemistry. We will explore its utility in the synthesis of high-potency cancer therapeutics and novel antiviral agents, providing detailed, field-proven protocols and explaining the scientific rationale behind its selection and application.
Introduction: The Strategic Value of the (1R,3S)-Aminocyclopentyl Scaffold
The efficacy and selectivity of a drug are intrinsically linked to its three-dimensional structure and its ability to conform to the binding site of its biological target.[1][2] Flexible molecules often pay a significant entropic penalty upon binding, which can reduce affinity. By contrast, rigid scaffolds like the cyclopentane ring pre-organize key functional groups in a specific spatial orientation, minimizing this penalty and enhancing binding potency.
This compound is a particularly valuable synthetic intermediate for several reasons:
-
Defined Stereochemistry: The (1R,3S) configuration provides a specific trans arrangement of the two nitrogen functional groups, which is critical for precise positioning in chiral biological targets like enzyme active sites.
-
Orthogonal Protection: The molecule features a free primary amine, which is readily available for initial synthetic transformations, and a tert-butoxycarbonyl (Boc)-protected amine. The Boc group is stable under a wide range of conditions (e.g., coupling, reduction) but can be cleanly removed under mild acidic conditions, allowing for selective, sequential functionalization.[3]
-
Structural Rigidity: The cyclopentane ring serves as a robust, non-peptidic scaffold that improves metabolic stability compared to traditional peptide backbones.
Compound Properties
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol [4] |
| CAS Number | 774212-81-6[4] |
| Appearance | White to off-white solid |
| Storage | Room temperature, under inert gas, away from light |
The strategic value of this orthogonal protection scheme is illustrated below. The primary amine can be selectively acylated or alkylated, after which the Boc group can be removed to reveal a second primary amine for further diversification, creating complex and highly functionalized molecules from a single chiral starting material.
Core Application I: Synthesis of Conformationally Constrained SMAC Mimetics for Cancer Therapy
Scientific Background & Rationale
Inhibitor of Apoptosis Proteins (IAPs), particularly the X-linked IAP (XIAP), are frequently overexpressed in cancer cells, enabling them to evade programmed cell death (apoptosis).[5] The endogenous protein SMAC (Second Mitochondria-derived Activator of Caspases) antagonizes XIAP by binding to its BIR3 domain via its N-terminal Ala-Val-Pro-Ile (AVPI) motif. Small molecules that mimic this interaction—known as SMAC mimetics—are a promising class of anticancer drugs.[6][7]
The design of potent SMAC mimetics requires a scaffold that can accurately replicate the spatial orientation of the key amino acid residues of the AVPI sequence. The (1R,3S)-aminocyclopentyl core has proven to be an exceptional scaffold for this purpose. The rigid ring structure constrains the molecule, and studies have definitively shown that the R configuration at the point of peptide attachment is crucial for high-affinity binding to the XIAP BIR3 domain.[8] The corresponding diastereomer with an S configuration shows negligible binding, highlighting the critical importance of stereochemistry in this drug class.[8]
Protocol: Amide Bond Formation (Peptide Coupling)
This protocol details the coupling of an N-protected amino acid to the free primary amine of the title compound. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected as the coupling agent due to its high efficiency and low rate of racemization.
Materials:
-
This compound (1.0 equiv)
-
N-Boc-L-Alanine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-L-Alanine (1.1 equiv) and dissolve in anhydrous DMF (approx. 0.2 M).
-
Pre-activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir the mixture for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.0 equiv) in a minimal amount of anhydrous DMF to the activated mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting amine.
-
Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/EtOAc gradient) to yield the pure acylated product.
Protocol: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to reveal the second primary amine for subsequent synthetic steps.
Materials:
-
Boc-protected substrate from Protocol 2.2 (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Toluene
Procedure:
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous DCM (approx. 0.1 M) in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C. Add TFA dropwise (typically 5-10 equivalents, or as a 20-50% v/v solution in DCM). Caution: TFA is highly corrosive.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Effervescence (isobutylene and CO₂ release) may be observed.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Azeotropic Removal of TFA: Add toluene to the residue and concentrate again under reduced pressure. Repeat this step 2-3 times to ensure complete removal of residual TFA. The product is typically obtained as a TFA salt and can be used directly in the next step or neutralized if required.
Core Application II: Synthesis of Antiviral Carbocyclic Nucleosides
Scientific Background & Rationale
Carbocyclic nucleosides are analogues of natural nucleosides where the furanose oxygen is replaced by a methylene group. This modification imparts significant metabolic stability, particularly against cleavage by phosphorylase enzymes, making them attractive candidates for antiviral drug development.[9] The cyclopentyl core of this compound serves as an excellent mimic of the ribose sugar.
The two amine groups on the cyclopentane ring provide versatile handles for introducing nucleobase mimics. A particularly effective strategy involves converting one of the amines into an azide, which can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," reaction with an alkyne-bearing heterocycle to form a stable 1,2,3-triazole ring.[10][11] This triazole moiety can act as a bioisostere for the carboxamide groups found in some natural nucleosides and engage in hydrogen bonding with the target viral enzyme.
Protocol: Conversion of Amine to Azide
This protocol describes the conversion of the free primary amine to an azide via a diazonium intermediate. This transformation is stereoretentive.
Materials:
-
This compound (1.0 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv) or Sodium Nitrite (NaNO₂)
-
Sodium azide (NaN₃) (1.5 equiv)
-
Pyridine or appropriate acid/base
-
Anhydrous DCM or appropriate aqueous/organic solvent system
Procedure (using Tf₂N₃ reagent generated in situ):
-
Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous DCM. Add pyridine (2.0 equiv). Cool the mixture to 0 °C.
-
Diazotransfer Reagent: In a separate flask, prepare the diazotransfer reagent. Extreme Caution: Azide compounds can be explosive. A common reagent is triflyl azide (TfN₃), which can be generated in situ or used as a solution. Alternatively, a two-step procedure involving diazotization with NaNO₂/HCl followed by quenching with NaN₃ can be employed. For this protocol, we describe a modern, milder diazotransfer.
-
Reaction: Slowly add a solution of pre-prepared imidazole-1-sulfonyl azide or a similar stable diazotransfer agent to the amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction by TLC (staining with ninhydrin to check for amine consumption) and IR spectroscopy (looking for the characteristic azide stretch at ~2100 cm⁻¹).
-
Work-up: Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with DCM. Wash the organic layer with water and brine.
-
Isolation & Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify by flash chromatography to yield the pure azido-cyclopentylcarbamate.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction to form the 1,2,3-triazole ring.
Materials:
-
Azido-cyclopentylcarbamate from Protocol 3.2 (1.0 equiv)
-
Terminal alkyne-bearing heterocycle (1.0-1.1 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.10 equiv)
-
Sodium ascorbate (0.10-0.20 equiv)
-
Solvent: typically a 1:1 mixture of t-butanol and water.
Procedure:
-
Reaction Setup: In a single flask, combine the azido-cyclopentylcarbamate (1.0 equiv) and the terminal alkyne (1.0 equiv). Dissolve them in the t-butanol/water mixture.
-
Catalyst Addition: Add sodium ascorbate (from a freshly prepared aqueous solution), followed by the copper(II) sulfate pentahydrate (also from an aqueous solution). A color change to yellow/green is often observed.
-
Reaction: Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often open to the air.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the triazole product.
-
Work-up: Upon completion, dilute the mixture with water and extract with EtOAc or DCM. If copper coordination is an issue, wash the organic layer with a dilute aqueous solution of ammonia or EDTA to chelate and remove copper salts.
-
Isolation & Purification: Dry the organic layer, concentrate, and purify the product by flash column chromatography to obtain the pure carbocyclic triazole nucleoside analogue.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its fixed stereochemistry and rigid core are essential for creating compounds that can interact with high specificity and affinity at their biological targets, as exemplified by its successful application in the development of SMAC mimetics. Furthermore, its orthogonally protected amines provide a robust platform for complex synthetic routes, enabling the construction of novel drug classes such as carbocyclic nucleoside antivirals. The protocols and strategies outlined in this document provide a solid foundation for researchers and drug development professionals to leverage this valuable intermediate in their discovery programs.
References
-
Sun, H., Nikolovska-Coleska, Z., & Wang, S. (2008). Structure-Based Design, Synthesis, Evaluation and Crystallographic Studies of Conformationally Constrained Smac Mimetics as Inhibitors of the X-linked Inhibitor of Apoptosis Protein (XIAP). Journal of Medicinal Chemistry. Available at: [Link]
-
Sun, H., et al. (2008). Structure-Based Design, Synthesis, Evaluation, and Crystallographic Studies of Conformationally Constrained Smac Mimetics as Inhibitors of the X-linked Inhibitor of Apoptosis Protein (XIAP). Figshare. Available at: [Link]
-
Sun, H., et al. (2008). Structure-Based Design, Synthesis, Evaluation, and Crystallographic Studies of Conformationally Constrained Smac Mimetics as Inhibitors of the X-linked Inhibitor of Apoptosis Protein (XIAP). ResearchGate. Available at: [Link]
-
Sun, H., et al. (2007). Structure-based design, synthesis, and evaluation of conformationally constrained mimetics of the second mitochondria-derived activator of caspase that target the X-linked inhibitor of apoptosis protein/caspase-9 interaction site. Semantic Scholar. Available at: [Link]
-
MySkinRecipes. (n.d.). tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate. Available at: [Link]
-
Lu, J. (2008). Design, Synthesis and Biological Evaluation of Non-Peptidic Small Molecular SMAC Mimetics as Potent IAP Inhibitors. ResearchGate. Available at: [Link]
-
Cho, J. H., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140-8. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Patsnap Synapse. (2024). What is the application of stereochemistry in drug design?. Available at: [Link]
-
Smith, J. (2018). The Importance of Stereochemistry in Drug Action. Journal of Clinical Pharmacology, 25(2), 112-125. Available at: [Link]
-
Xu, P., et al. (2020). A roadmap to engineering antiviral natural products synthesis in microbes. Current Opinion in Biotechnology, 66, 140-149. Available at: [Link]
-
Galkina, I. V., et al. (2020). Synthesis of 1,2,3-triazolyl nucleoside analogues and their antiviral activity. Medicinal Chemistry Research, 29, 2135-2146. Available at: [Link]
Sources
- 1. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate|CAS 645400-44-8 [benchchem.com]
- 4. This compound | C10H20N2O2 | CID 45091934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. figshare.com [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Based Design, Synthesis, Evaluation and Crystallographic Studies of Conformationally Constrained Smac Mimetics as Inhibitors of the X-linked Inhibitor of Apoptosis Protein (XIAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 1,2,3-triazolyl nucleoside analogues and their antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Aminocyclopentyl Carbamate
Welcome to the technical support center for the synthesis of aminocyclopentyl carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and efficient synthesis of your target molecule.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of aminocyclopentyl carbamate, providing insights into their root causes and offering step-by-step solutions.
Problem 1: Low Yield of Mono-Boc Protected Aminocyclopentyl Carbamate from Diaminocyclopentane
Question: I am attempting to synthesize mono-Boc-protected aminocyclopentyl carbamate from diaminocyclopentane using di-tert-butyl dicarbonate (Boc₂O), but my yields are consistently low, and I observe a significant amount of di-protected byproduct. How can I improve the selectivity for the mono-protected product?
Answer:
This is a classic challenge in the selective protection of symmetrical or near-symmetrical diamines. The formation of the di-Boc byproduct occurs when both amino groups react with the Boc anhydride. The key to achieving high selectivity for the mono-protected product lies in modulating the nucleophilicity of the two amino groups.
Causality and Strategic Solutions:
The statistical probability of forming a mixture of mono- and di-protected products is high when both amino groups have similar reactivity. To favor mono-protection, we must effectively "deactivate" one amino group after the first protection event or differentiate the reactivity of the two amino groups from the outset.
Mitigation Strategies:
-
Stoichiometric Control of Boc₂O:
-
Protocol: Slowly add a substoichiometric amount (0.8-0.95 equivalents) of Boc₂O to a solution of the diaminocyclopentane. The slow addition ensures that the concentration of the protecting agent remains low, favoring reaction with the more nucleophilic starting material over the mono-protected intermediate.
-
Rationale: While seemingly straightforward, this method often yields a mixture that is difficult to separate. It is best employed when there is a slight intrinsic difference in the reactivity of the two amino groups.
-
-
Mono-Protonation Strategy:
-
Protocol: This is a highly effective method for selective mono-protection.[1][2][3]
-
Dissolve the diaminocyclopentane (1 equivalent) in an anhydrous solvent like methanol or THF at 0 °C.
-
Slowly add one equivalent of a strong acid, such as HCl (generated in situ from acetyl chloride or thionyl chloride) or trifluoroacetic acid (TFA).[2] This will form the mono-hydrochloride or mono-trifluoroacetate salt of the diamine.
-
The protonated amino group is no longer nucleophilic, effectively protecting it.
-
Add Boc₂O (1 equivalent) and a base (e.g., triethylamine, 1 equivalent) to the reaction mixture. The base will neutralize the salt of the reacting amine without deprotonating the ammonium salt.
-
Allow the reaction to proceed to completion.
-
-
Rationale: The formation of the ammonium salt on one of the amino groups significantly reduces its nucleophilicity, directing the Boc protection to the free amino group.
-
Workflow for Mono-Protonation Strategy:
Caption: Workflow for selective mono-Boc protection.
Problem 2: Formation of Urea Byproducts, Especially in Curtius Rearrangement Routes
Question: I am synthesizing aminocyclopentyl carbamate via a Curtius rearrangement of a cyclopentanecarboxylic acid derivative. My final product is contaminated with a significant amount of a urea byproduct. What is the cause of this, and how can I prevent it?
Answer:
Urea formation is a common side reaction in syntheses involving isocyanates, which are key intermediates in the Curtius rearrangement.[4][5] The isocyanate intermediate is highly reactive and can react with any available amine, including the desired aminocyclopentyl carbamate product or unreacted starting amine.
Mechanism of Urea Formation:
Caption: Formation of urea byproduct from isocyanate.
Causality and Strategic Solutions:
The primary cause of urea formation is the presence of a nucleophilic amine that can compete with the desired nucleophile (e.g., an alcohol for carbamate formation). This can happen under several circumstances:
-
In situ Amine Formation: If water is present in the reaction, it can react with the isocyanate to form an unstable carbamic acid, which then decarboxylates to yield a primary amine. This newly formed amine can then react with another molecule of isocyanate to form a symmetrical urea.[6]
-
Reaction with Product: The desired aminocyclopentyl carbamate product itself has a free amino group that can react with the isocyanate intermediate.
Mitigation Strategies:
-
Strict Anhydrous Conditions:
-
Protocol: Ensure all glassware is oven-dried, and all solvents and reagents are rigorously dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: This minimizes the formation of amines from the reaction of isocyanates with water.[6]
-
-
Use of an External Nucleophile in Excess:
-
Protocol: When trapping the isocyanate to form the carbamate, use a significant excess of the alcohol (e.g., tert-butanol for Boc protection).
-
Rationale: A large excess of the alcohol will outcompete the trace amounts of water or the product amine in reacting with the isocyanate.
-
-
One-Pot Procedures:
-
Protocol: Employ a one-pot procedure where the acyl azide is formed and rearranged to the isocyanate, which is then immediately trapped by an alcohol present in the reaction mixture.
-
Rationale: This minimizes the lifetime of the highly reactive isocyanate, reducing the opportunity for side reactions.
-
Purification to Remove Urea Byproducts:
Urea byproducts are often less soluble than the corresponding carbamates and may precipitate from the reaction mixture.[6] If urea contamination is present in the crude product, it can often be removed by:
-
Crystallization: Urea's are often crystalline and can be removed by recrystallization of the desired carbamate from a suitable solvent system.
-
Chromatography: Column chromatography on silica gel can effectively separate the more polar urea byproduct from the desired carbamate.
II. Frequently Asked Questions (FAQs)
Q1: What are the key differences in side product profiles between the Boc-protection and Curtius rearrangement routes to aminocyclopentyl carbamate?
A1: The side product profiles are distinct due to the different reactive intermediates involved.
| Synthetic Route | Key Intermediate | Common Side Products | Primary Cause |
| Boc-Protection | Acylium ion or equivalent | Di-Boc protected diamine | Insufficient differentiation of amine reactivity |
| Di-tert-butyl pyrocarbonate | Decomposition of Boc anhydride | ||
| Curtius Rearrangement | Isocyanate | Symmetrical or unsymmetrical ureas | Reaction of isocyanate with amines (from water or product) |
| Unreacted acyl azide | Incomplete rearrangement |
Q2: My NMR spectrum of the final product shows unexpected peaks. What are the likely impurities?
A2: The identity of impurities will depend on the synthetic route.
-
For Boc-protection routes:
-
Di-Boc protected diamine: You may see a duplication of signals for the cyclopentyl ring protons and a larger integral for the tert-butyl protons relative to the cyclopentyl protons.
-
Unreacted diaminocyclopentane: Signals corresponding to the free diamine will be present.
-
Solvent and grease: Always consider residual solvents and vacuum grease as potential contaminants.
-
-
For Curtius rearrangement routes:
-
Urea byproduct: The formation of a urea will introduce a new set of signals for the second cyclopentyl ring and an additional N-H proton signal. The chemical shifts of the protons adjacent to the urea linkage will be different from those adjacent to the carbamate.
-
Isocyanate: A sharp peak in the IR spectrum around 2250-2275 cm⁻¹ would indicate the presence of a residual isocyanate.
-
Q3: How can I confirm the successful formation of the carbamate functional group?
A3: Spectroscopic methods are essential for characterization.
-
¹H NMR: The formation of the carbamate will result in a characteristic signal for the N-H proton, typically a broad singlet or a doublet depending on coupling to adjacent protons. For a Boc group, a sharp singlet integrating to 9 protons will be observed around 1.4 ppm.
-
¹³C NMR: The carbonyl carbon of the carbamate typically appears in the range of 155-160 ppm.
-
FTIR: A strong absorption band for the C=O stretch of the carbamate will be present around 1680-1720 cm⁻¹. The N-H stretch will appear as a sharp to broad band around 3300-3500 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the aminocyclopentyl carbamate should be observed.
Q4: What are the best practices for the purification of aminocyclopentyl carbamate?
A4: The choice of purification method depends on the nature of the impurities.
-
Column Chromatography: This is the most common method for purifying research-scale quantities. A silica gel column with a gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The polarity of the eluent can be adjusted based on the polarity of the impurities.
-
Crystallization: If the product is a solid and the impurities are present in small amounts, recrystallization from a suitable solvent can provide highly pure material.
-
Acid-Base Extraction: This can be useful for removing unreacted amine starting materials or basic byproducts. The carbamate can be extracted into an organic solvent from a basic aqueous solution, leaving protonated amines in the aqueous layer.
III. References
-
Common Conditions. Urea Formation. [Link]
-
ResearchGate. Urea formation via reaction of an isocyanate with an amine. [Link]
-
Semantic Scholar. An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. [Link]
-
ResearchGate. Yields and purities on mono-Boc protection of diamines (1a-9a). [Link]
-
Google Patents. Method for making carbamates, ureas and isocyanates.
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Digital Commons @ IWU. The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. [Link]
-
Wikipedia. Curtius rearrangement. [Link]
-
The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
-
Sciforum. Selective Mono-Boc-Protection of Bispidine. [Link]
-
PubMed Central. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. [Link]
-
Reddit. How do I avoid side reactions while doing this peptide coupling reaction?. [Link]
-
Chemistry Steps. Curtius Rearrangement. [Link]
-
SciSpace. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]
-
SynOpen. Improved Synthesis of Unsymmetrical Ureas via Carbamates. [Link]
-
Redalyc. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
Sources
Technical Support Center: Stereoselective Synthesis of Chiral Aminocyclopentanes
Welcome to the Technical Support Center for the stereoselective synthesis of chiral aminocyclopentanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable scaffolds. Chiral aminocyclopentanes are privileged structures in medicinal chemistry, and achieving high stereoselectivity is paramount for elucidating structure-activity relationships and developing safe and efficacious therapeutics.[1][2][3][4]
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory. The content is structured to explain the underlying principles of stereocontrol, enabling you to make informed decisions to optimize your synthetic routes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary drivers for poor diastereoselectivity in my cyclization reaction?
-
My enantiomeric excess (ee) is low. What are the likely causes and how can I improve it?
-
I'm observing the formation of multiple constitutional isomers. How can I improve the regioselectivity of my reaction?
-
How do I choose the most suitable chiral catalyst or auxiliary for my specific transformation?
-
What are the most effective methods for separating diastereomers of aminocyclopentane derivatives?
-
-
Troubleshooting Guide
-
Problem 1: Low Diastereomeric Ratio (d.r.) in Cyclization Reactions
-
Symptom: Nearly 1:1 mixture of diastereomers.
-
Symptom: Inconsistent d.r. between batches.
-
-
Problem 2: Poor Enantioselectivity in Asymmetric Catalysis
-
Symptom: Low enantiomeric excess (ee) despite using a chiral catalyst.
-
Symptom: Racemic or near-racemic product obtained.
-
-
Problem 3: Formation of Undesired Side Products
-
Symptom: Observation of elimination or rearrangement byproducts.
-
Symptom: Complex reaction mixture with multiple unidentifiable spots on TLC.
-
-
-
Experimental Protocols
-
Protocol 1: Organocatalyzed Asymmetric Michael Addition/Alkylation for Cyclopentane Formation.
-
Protocol 2: Chiral Auxiliary-Mediated Diastereoselective Synthesis.
-
Protocol 3: Separation of Diastereomers by Flash Chromatography.
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers for poor diastereoselectivity in my cyclization reaction?
A: Poor diastereoselectivity often arises from a lack of facial control during the formation of new stereocenters. The key factors influencing this are:
-
Steric Hindrance: The steric bulk of substituents on the reacting partners and the catalyst or auxiliary plays a crucial role. A lack of significant steric differentiation between the two faces of a prochiral center will lead to poor diastereoselectivity.
-
Electronic Effects: The electronic nature of substituents can influence the transition state geometry. Mismatched electronic effects between the substrate and catalyst can lead to a less ordered transition state, eroding stereoselectivity.
-
Reaction Conditions: Temperature, solvent, and concentration can all impact the transition state energies. Higher temperatures can provide enough energy to overcome the small energy difference between diastereomeric transition states, leading to lower selectivity. The polarity and coordinating ability of the solvent can also affect the organization of the transition state assembly.
-
Substrate Control: The inherent stereochemistry of the starting material may not be sufficient to direct the formation of new stereocenters effectively.
Q2: My enantiomeric excess (ee) is low. What are the likely causes and how can I improve it?
A: Low enantiomeric excess in an asymmetric reaction points to issues with the chiral catalyst or the reaction conditions. Consider the following:
-
Catalyst Activity and Loading: Insufficient catalyst loading or a partially deactivated catalyst can lead to a significant background reaction that is not enantioselective. Ensure the catalyst is pure, handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts), and used at an optimal loading.
-
Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the lower energy transition state that leads to the major enantiomer.
-
Solvent Effects: The solvent can significantly influence the catalyst's conformation and its interaction with the substrate. A solvent screen is often necessary to find the optimal medium for high enantioselectivity.
-
Substrate-Catalyst Mismatch: The chiral catalyst may not be well-suited for the specific substrate. It is crucial to select a catalyst that has demonstrated high efficiency for similar substrate classes. Reviewing the literature for analogous transformations can provide guidance.[5][6]
-
Racemization: The product itself might be susceptible to racemization under the reaction or workup conditions. This can be tested by subjecting the enantioenriched product to the reaction conditions in the absence of the starting materials.
Q3: I'm observing the formation of multiple constitutional isomers. How can I improve the regioselectivity of my reaction?
A: The formation of constitutional isomers indicates a lack of control over which atoms form new bonds. To improve regioselectivity:
-
Directing Groups: The introduction of a directing group on the substrate can pre-organize the molecule and favor reaction at a specific site.
-
Choice of Catalyst/Reagents: Different catalysts or reagents can exhibit different regiochemical preferences. For instance, in a metal-catalyzed allylic substitution, the choice of ligand can influence whether the nucleophile attacks the more or less substituted end of the allyl moiety.
-
Steric and Electronic Tuning of the Substrate: Modifying the steric bulk or electronic properties of substituents on the substrate can disfavor reaction at undesired positions.
Q4: How do I choose the most suitable chiral catalyst or auxiliary for my specific transformation?
A: The selection of a chiral catalyst or auxiliary is critical for achieving high stereoselectivity and should be based on a combination of literature precedent and mechanistic understanding.
-
Chiral Auxiliaries: These are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.[7][8][] They are particularly useful when a reliable catalytic asymmetric variant is not available. The ideal auxiliary should be readily available in enantiopure form, easily attached and removed under mild conditions without racemization, and provide high stereocontrol.[10][11]
-
Organocatalysts: These small organic molecules can catalyze reactions with high enantioselectivity.[12][13][14] They are often advantageous due to their stability to air and moisture, and lower cost compared to metal catalysts. Common classes include proline derivatives, cinchona alkaloids, and phosphoric acids.[5][6]
-
Metal-Based Chiral Catalysts: Transition metal complexes with chiral ligands are powerful tools for a wide range of asymmetric transformations. The choice of both the metal and the ligand is crucial and can be fine-tuned to achieve high selectivity.
A thorough literature search for similar reactions is the best starting point. Consider the substrate scope of reported methods and choose a catalyst or auxiliary that has been successful with structurally related starting materials.
Q5: What are the most effective methods for separating diastereomers of aminocyclopentane derivatives?
A: Since diastereomers have different physical properties, they can often be separated using standard laboratory techniques.[15]
-
Flash Column Chromatography: This is the most common method for separating diastereomers on a laboratory scale.[15] Careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is key to achieving good separation.
-
Crystallization: If one diastereomer is significantly less soluble than the other in a particular solvent system, fractional crystallization can be an effective and scalable method for purification.[16][17]
-
Preparative HPLC or SFC: For challenging separations or when high purity is required, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral or achiral stationary phase can be employed.[18]
Troubleshooting Guide
Problem 1: Low Diastereomeric Ratio (d.r.) in Cyclization Reactions
-
Symptom: Nearly 1:1 mixture of diastereomers.
-
Possible Cause: The energy difference between the diastereomeric transition states is very small.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the temperature will further favor the lower energy transition state.
-
Increase Steric Bulk: Modify the substrate or reagents to increase steric interactions in the undesired transition state. For example, use a bulkier protecting group or a larger substituent.
-
Change the Solvent: A more coordinating or polar solvent might help to organize the transition state through specific interactions, leading to higher diastereoselectivity.
-
Screen Different Catalysts/Auxiliaries: If applicable, explore different chiral catalysts or auxiliaries that may offer better facial discrimination.
-
-
-
Symptom: Inconsistent d.r. between batches.
-
Possible Cause: The reaction is highly sensitive to reaction conditions that are not being precisely controlled.
-
Troubleshooting Steps:
-
Strict Control of Temperature: Use a cryostat or a well-controlled oil bath to maintain a constant temperature.
-
Ensure Anhydrous Conditions: Trace amounts of water can interfere with many stereoselective reactions, particularly those involving organometallic reagents or Lewis acids. Dry solvents and glassware thoroughly.
-
Precise Reagent Addition: The rate of addition of reagents can sometimes influence selectivity. Use a syringe pump for slow and controlled additions.
-
Purity of Starting Materials: Impurities in the starting materials can sometimes act as catalysts or inhibitors, affecting the stereochemical outcome. Purify all starting materials before use.
-
-
Problem 2: Poor Enantioselectivity in Asymmetric Catalysis
-
Symptom: Low enantiomeric excess (ee) despite using a chiral catalyst.
-
Possible Cause: A significant non-catalyzed background reaction is occurring, or the catalyst is not performing optimally.
-
Troubleshooting Steps:
-
Optimize Catalyst Loading: Systematically vary the catalyst loading to find the optimal concentration. Too little catalyst may result in a slow and unselective background reaction, while too much can sometimes lead to the formation of less active catalyst aggregates.
-
Screen Additives: Some catalytic systems require additives (e.g., a co-catalyst, a Lewis acid, or a base) to achieve high enantioselectivity.
-
Re-evaluate the Catalyst: The chosen catalyst may simply not be suitable for the substrate. Consult the literature for more appropriate catalyst systems for the desired transformation.[19][20][21]
-
-
-
Symptom: Racemic or near-racemic product obtained.
-
Possible Cause: The catalyst is not active or has been poisoned, or the product is racemizing under the reaction conditions.
-
Troubleshooting Steps:
-
Verify Catalyst Integrity: Ensure the catalyst has not decomposed. If it is a commercial catalyst, check its expiry date and storage conditions. If synthesized in-house, verify its purity and structure.
-
Identify Potential Catalyst Poisons: Functional groups on the substrate or impurities in the reagents or solvent can act as catalyst poisons.
-
Test for Product Racemization: Subject the enantioenriched product to the reaction conditions (without the starting materials) and monitor the ee over time. If racemization occurs, consider modifying the workup procedure or running the reaction for a shorter time.
-
-
Problem 3: Formation of Undesired Side Products
-
Symptom: Observation of elimination or rearrangement byproducts.
-
Possible Cause: The reaction conditions are too harsh, or there are competing reaction pathways.
-
Troubleshooting Steps:
-
Milder Reaction Conditions: Use a lower temperature, a less acidic or basic catalyst, or a non-coordinating solvent.
-
Change the Order of Reagent Addition: In some cases, the order in which reagents are added can influence the reaction pathway.
-
Protecting Group Strategy: The use of appropriate protecting groups can block unwanted side reactions.
-
-
-
Symptom: Complex reaction mixture with multiple unidentifiable spots on TLC.
-
Possible Cause: Decomposition of starting materials, reagents, or products.
-
Troubleshooting Steps:
-
Run the Reaction Under an Inert Atmosphere: If any of the components are sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).
-
Check the Purity of All Components: Impurities can lead to a cascade of side reactions.
-
Monitor the Reaction Closely: Use TLC or LC-MS to monitor the reaction progress and stop it as soon as the desired product is formed to minimize decomposition.
-
-
Experimental Protocols
Protocol 1: Organocatalyzed Asymmetric Michael Addition/Alkylation for Cyclopentane Formation
This protocol describes a general procedure for the enantioselective synthesis of substituted aminocyclopentanes via a cascade Michael addition and alkylation, a common strategy in organocatalysis.[12][13]
Diagram of the Experimental Workflow:
Caption: Workflow for Organocatalyzed Aminocyclopentane Synthesis.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the chiral organocatalyst (e.g., diphenylprolinol silyl ether, 0.1 mmol, 20 mol%).
-
Add anhydrous solvent (e.g., CH2Cl2, 5 mL).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the base (e.g., 2,6-lutidine, 0.6 mmol, 1.2 equiv).
-
Add the α,β-unsaturated aldehyde (0.5 mmol, 1.0 equiv) dropwise.
-
Add the bromomalonate (0.6 mmol, 1.2 equiv) dropwise.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with CH2Cl2 (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral aminocyclopentane precursor.
Protocol 2: Chiral Auxiliary-Mediated Diastereoselective Synthesis
This protocol outlines the use of a chiral auxiliary to control the stereochemistry of an alkylation reaction, a key step in many aminocyclopentane syntheses.[7][10]
Step-by-Step Methodology:
-
Attachment of the Chiral Auxiliary: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid substrate (1.0 equiv) in an appropriate anhydrous solvent (e.g., THF). Add a coupling agent (e.g., DCC or EDCI, 1.1 equiv) and the chiral auxiliary (e.g., a chiral oxazolidinone, 1.0 equiv). Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction and purify the product to obtain the chiral auxiliary-substrate conjugate.
-
Diastereoselective Alkylation: To a solution of the chiral auxiliary-substrate conjugate (1.0 equiv) in anhydrous THF at -78 °C, add a strong base (e.g., LDA, 1.1 equiv) dropwise to form the enolate. After stirring for 30 minutes, add the electrophile (e.g., an alkyl halide, 1.2 equiv). Allow the reaction to proceed at -78 °C until completion.
-
Workup and Purification: Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by flash chromatography to isolate the desired diastereomer.
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary can be cleaved under mild conditions (e.g., hydrolysis with LiOH/H2O2) to yield the chiral carboxylic acid, which can then be converted to the corresponding aminocyclopentane. The chiral auxiliary can often be recovered and reused.
Protocol 3: Separation of Diastereomers by Flash Chromatography
This protocol provides a general guideline for the separation of diastereomers using flash column chromatography.[15]
Step-by-Step Methodology:
-
Develop a Separation Method on TLC: Use TLC to screen different solvent systems (e.g., mixtures of hexane and ethyl acetate) to find a mobile phase that provides good separation (ΔRf > 0.1) of the two diastereomers.
-
Prepare the Column: Pack a glass column with silica gel of the appropriate size for the amount of sample to be purified. The amount of silica gel should be 50-100 times the weight of the crude sample.
-
Load the Sample: Dissolve the crude mixture of diastereomers in a minimal amount of the mobile phase or a more polar solvent and load it onto the top of the column.
-
Elute the Column: Elute the column with the chosen mobile phase, collecting fractions.
-
Analyze the Fractions: Analyze the collected fractions by TLC to identify those containing the pure diastereomers.
-
Combine and Concentrate: Combine the fractions containing each pure diastereomer and concentrate them under reduced pressure to obtain the isolated products.
Table 1: Comparison of Chiral Catalysis and Chiral Auxiliary Approaches
| Feature | Chiral Catalysis | Chiral Auxiliary |
| Stoichiometry | Sub-stoichiometric amounts of chiral material | Stoichiometric amounts of chiral material |
| Atom Economy | Generally higher | Lower due to the mass of the auxiliary |
| Generality | Can be highly substrate-specific | Often more general for a class of substrates |
| Development Time | Can require extensive screening of catalysts and conditions | May be more straightforward if a reliable auxiliary is known |
| Cost | High cost of some catalysts, but used in small amounts | Cost of the auxiliary can be significant, but it is often recyclable |
References
- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - NTU & IRep. (2021-11-08).
-
Enantioselective Organocatalytic Synthesis of 1,2,3‐Trisubstituted Cyclopentanes | Request PDF - ResearchGate. (2025-11-27). Available from: [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC - NIH. (n.d.). Available from: [Link]
-
Catalytic Asymmetric Synthesis of Axially Chiral Methylenecyclopropanes - PubMed Central. (2025-06-20). Available from: [Link]
-
Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes - PMC - NIH. (n.d.). Available from: [Link]
-
(PDF) Regio- And stereoselective synthesis of new diaminocyclopentanols - ResearchGate. (2014-10-16). Available from: [Link]
-
Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones | Request PDF - ResearchGate. (n.d.). Available from: [Link]
-
Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Available from: [Link]
-
Access to Spirooxindole-Fused Cyclopentanes via a Stereoselective Organocascade Reaction Using Bifunctional Catalysis - PMC - NIH. (n.d.). Available from: [Link]
-
AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Available from: [Link]
-
Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - NIH. (n.d.). Available from: [Link]
-
Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence - PMC. (n.d.). Available from: [Link]
-
A One-Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes | Organic Letters - ACS Publications. (2022-06-14). Available from: [Link]
-
The Significance of Chirality in Drug Design and Development - PMC - PubMed Central. (n.d.). Available from: [Link]
-
Regio- and stereoselective synthesis of new diaminocyclopentanols - Beilstein Journals. (n.d.). Available from: [Link]
-
Highly stereoselective synthesis of polysubstituted housanes and spiro-oxa-housanes: application and mechanistic insights - Chemical Science (RSC Publishing). (n.d.). Available from: [Link]
-
Recent Advances in Stereoselective Ring Expansion of Spirocyclopropanes: Access to the Spirocyclic Compounds | ACS Omega - ACS Publications. (2020-10-07). Available from: [Link]
-
Enamine/Carbene Cascade Catalysis in the Diastereo- and Enantioselective Synthesis of Functionalized Cyclopentanones - PMC. (n.d.). Available from: [Link]
-
(PDF) A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS - ResearchGate. (2024-08-03). Available from: [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers. (n.d.). Available from: [Link]
-
(PDF) Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. (2021-03-11). Available from: [Link]
-
Synthesis of Chiral Cyclopentenones | Chemical Reviews - ACS Publications. (n.d.). Available from: [Link]
-
Direct catalytic asymmetric synthesis of α-chiral primary amines - RSC Publishing. (2020-07-15). Available from: [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online. (n.d.). Available from: [Link]
-
Organocatalytic enantioselective cascade Michael-alkylation reactions: synthesis of chiral cyclopropanes and investigation of unexpected organocatalyzed stereoselective ring opening of cyclopropanes - PubMed. (2007-09-05). Available from: [Link]
-
Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. (n.d.). Available from: [Link]
-
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC - NIH. (n.d.). Available from: [Link]
-
Isolation of enantiomers via diastereomer crystallisation - UCL Discovery. (2010-03-12). Available from: [Link]
-
A novel recyclable organocatalyst for the gram-scale enantioselective synthesis of (S)-baclofen - PMC - NIH. (n.d.). Available from: [Link]
-
Asymmetric Synthesis of the Aminocyclitol Pactamycin, a Universal Translocation Inhibitor. (2013-11-18). Available from: [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. (n.d.). Available from: [Link]
-
Catalytic enantioselective synthesis of alkylidenecyclopropanes - PMC - NIH. (n.d.). Available from: [Link]
-
Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Available from: [Link]
-
A Look at the Importance of Chirality in Drug Activity: Some Significative Examples - MDPI. (n.d.). Available from: [Link]
-
D.7 Chiral auxiliaries (HL) - YouTube. (2017-04-15). Available from: [Link]
-
6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2020-05-30). Available from: [Link]
-
Cyclopentane synthesis - Organic Chemistry Portal. (n.d.). Available from: [Link]
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PubMed Central. (n.d.). Available from: [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). Available from: [Link]
-
Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction - PMC - NIH. (n.d.). Available from: [Link]
Sources
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]
- 3. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples | MDPI [mdpi.com]
- 4. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel recyclable organocatalyst for the gram-scale enantioselective synthesis of (S)-baclofen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 10. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 12. researchgate.net [researchgate.net]
- 13. Organocatalytic enantioselective cascade Michael-alkylation reactions: synthesis of chiral cyclopropanes and investigation of unexpected organocatalyzed stereoselective ring opening of cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. santaisci.com [santaisci.com]
- 16. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Catalytic Asymmetric Synthesis of Axially Chiral Methylenecyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Boc Deprotection of tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate
Welcome to the technical support center for the synthesis and handling of key pharmaceutical intermediates. This guide is dedicated to researchers, scientists, and drug development professionals working with tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate and facing challenges during the critical Boc deprotection step. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights to help you navigate common experimental hurdles and ensure the integrity of your synthesis.
Introduction to the Challenge
The removal of the tert-butoxycarbonyl (Boc) protecting group from this compound is a fundamental transformation to yield the versatile diamine, (1R,3S)-cyclopentane-1,3-diamine. While seemingly straightforward, this acid-catalyzed reaction can be fraught with challenges, including incomplete conversion, side-product formation, and purification difficulties. The presence of two amino groups within the molecule introduces a layer of complexity that necessitates careful optimization and troubleshooting.
This guide is structured to provide direct answers to the specific issues you may encounter. We will delve into the causality behind experimental choices, offer self-validating protocols, and ground our recommendations in authoritative scientific literature.
Frequently Asked Questions (FAQs)
Here, we address some of the broader questions you might have about the Boc deprotection of this specific substrate.
Q1: What are the standard acidic conditions for the Boc deprotection of this compound?
A1: The most common and effective reagents for Boc deprotection are strong acids. For this substrate, the following two systems are generally recommended:
-
Trifluoroacetic acid (TFA) in Dichloromethane (DCM): A solution of 20-50% TFA in DCM is a standard choice. TFA is a strong acid that readily cleaves the Boc group at room temperature.[1] The volatility of both TFA and DCM simplifies their removal during workup.
-
Hydrogen Chloride (HCl) in an organic solvent: A 4M solution of HCl in 1,4-dioxane or a saturated solution of HCl in ethyl acetate are also widely used. These reagents often provide the final diamine as a hydrochloride salt, which can be advantageous for purification and stability.
The choice between these reagents often depends on the downstream application and the presence of other acid-sensitive functional groups in the molecule.
Q2: How does the presence of a second amino group affect the deprotection reaction?
A2: The second amino group, which is deprotected to a primary amine, can influence the reaction in a few ways. Once deprotected, this amine will be protonated by the excess acid in the reaction mixture. This protonation does not typically interfere with the deprotection of the second Boc group. However, during workup and purification, the diamine product can be more challenging to handle due to its increased polarity and basicity compared to a monoamine.
Q3: Can I selectively deprotect only one of the two Boc groups if I were working with a di-Boc protected precursor?
A3: Achieving selective mono-deprotection of a di-Boc protected diamine under acidic conditions is generally challenging due to the similar reactivity of both Boc groups. However, subtle differences in steric hindrance or electronic environment might allow for some selectivity under carefully controlled conditions (e.g., lower temperature, shorter reaction time, or using a milder acidic reagent).[2] For more controlled mono-protection strategies, alternative synthetic routes are often employed.[3][4]
Troubleshooting Guide: A Deeper Dive into Common Problems
This section is designed to help you diagnose and solve specific issues you may encounter during your experiment.
Problem 1: Incomplete Deprotection
Q: I've run my reaction, but my TLC and/or LC-MS analysis shows a significant amount of starting material remaining. What went wrong?
A: Incomplete deprotection is a common issue that can usually be resolved by systematically evaluating the following factors:
-
Insufficient Acid: The stoichiometry of the acid is critical. For each Boc group, at least one equivalent of acid is consumed in the cleavage reaction, and another is needed to protonate the resulting free amine. Therefore, a significant excess of acid is required.
-
Expert Tip: Ensure your acidic reagent is fresh and anhydrous. TFA is hygroscopic, and absorbed water can reduce its effective concentration.
-
-
Reaction Time and Temperature: While many Boc deprotections are complete within 1-2 hours at room temperature, some substrates can be more stubborn.[5]
-
Troubleshooting Step: Monitor the reaction progress by TLC every 30 minutes. If the reaction stalls, consider extending the reaction time or gently warming the mixture to 30-40°C.
-
-
Solvent Choice: The solvent can impact the reaction rate. While DCM is a common choice for TFA-mediated deprotections, other solvents can be used.[5]
-
Consideration: Ensure your starting material is fully dissolved in the chosen solvent. Poor solubility can lead to a heterogeneous reaction mixture and incomplete conversion.
-
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Problem 2: Formation of Side Products
Q: My deprotection seems to have worked, but I'm seeing unexpected spots on my TLC or peaks in my LC-MS. What are these impurities?
A: The primary culprit for side product formation is the highly reactive tert-butyl cation that is generated during the cleavage of the Boc group. This electrophile can be trapped by nucleophiles present in the reaction mixture.[6]
-
N-tert-butylation: While less common for amines which are protonated under the reaction conditions, if any unprotonated amine is present, it could be alkylated by the tert-butyl cation.
-
Alkylation of Solvent or Scavengers: If nucleophilic solvents or additives are used, they can be alkylated.
-
Oligomerization of Isobutylene: The tert-butyl cation can also eliminate a proton to form isobutylene, which can then polymerize.
Solution: The Use of Scavengers
To prevent these side reactions, a "scavenger" is often added to the reaction mixture to trap the tert-butyl cation.
| Scavenger | Molar Excess (Typical) | Mechanism of Action |
| Triethylsilane (TES) | 5-10 equivalents | Reduces the tert-butyl cation to isobutane. |
| Thioanisole | 5-10 equivalents | Acts as a nucleophile to trap the tert-butyl cation. |
| Water | 1-5% v/v | Reacts with the tert-butyl cation to form tert-butanol. |
Expert Recommendation: For the deprotection of this compound, triethylsilane is a good first choice as a scavenger due to its efficiency and the clean byproducts it forms.
Problem 3: Difficult Purification
Q: I have successfully deprotected my compound, but I'm struggling to isolate the pure diamine. What are the best practices for purification?
A: The resulting diamine, (1R,3S)-cyclopentane-1,3-diamine, is a polar and relatively water-soluble compound, which can make purification challenging.
-
Isolation as the Hydrochloride Salt: If you used HCl for the deprotection, the product will be the dihydrochloride salt. This salt is often a crystalline solid that can be isolated by filtration and washed with a non-polar solvent like diethyl ether or hexane to remove organic impurities.
-
Conversion to the Free Base: If you used TFA, the product will be the bis-TFA salt. To obtain the free diamine, the crude product should be dissolved in water and the pH carefully adjusted to >12 with a strong base like NaOH. The free diamine can then be extracted into an organic solvent like DCM or a mixture of isopropanol/chloroform.
-
Caution: The free diamine can be somewhat volatile and may have limited stability. It is often best to generate it fresh before the next synthetic step.
-
-
Chromatography: If chromatography is necessary, reverse-phase HPLC is often more effective than normal-phase silica gel chromatography for such polar compounds. If using silica gel, a mobile phase containing a small amount of a basic modifier like triethylamine or ammonium hydroxide may be necessary to prevent streaking.
Detailed Experimental Protocols
Here we provide detailed, step-by-step protocols for the Boc deprotection of this compound and for monitoring the reaction by TLC.
Protocol 1: Boc Deprotection using HCl in Dioxane
This protocol is a reliable method for obtaining the diamine dihydrochloride salt.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in a minimal amount of methanol or DCM.
-
Reagent Addition: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq) dropwise at 0°C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (see Protocol 2). The reaction is complete when the starting material spot is no longer visible.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting solid is the crude (1R,3S)-cyclopentane-1,3-diamine dihydrochloride.
-
Purification: Triturate the crude solid with diethyl ether, filter, and wash the solid with fresh diethyl ether to remove non-polar impurities. Dry the solid under vacuum to obtain the pure product.
Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the progress of your deprotection reaction.
-
Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil.
-
Spotting: Apply three spots to the baseline:
-
SM: A solution of your starting material.
-
Co: A co-spot containing both your starting material and the reaction mixture.
-
RM: A sample of your reaction mixture.
-
-
Elution: Develop the TLC plate in an appropriate solvent system. A good starting point is a mixture of DCM and methanol (e.g., 9:1), with a small amount of triethylamine (0.5%) to prevent streaking.
-
Visualization: Visualize the spots under UV light (if applicable) and then stain the plate with a ninhydrin solution. Ninhydrin reacts with primary and secondary amines to produce a characteristic purple or yellow color, making it ideal for visualizing your deprotected product.[7]
-
Interpretation: The deprotected diamine will have a significantly lower Rf value (i.e., it will travel a shorter distance up the plate) than the Boc-protected starting material due to its increased polarity. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, lower Rf spot in the reaction mixture lane.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Conclusion
The successful Boc deprotection of this compound is a critical step in many synthetic pathways. By understanding the underlying chemistry, anticipating potential challenges, and employing systematic troubleshooting strategies, researchers can overcome common hurdles and achieve high yields of the desired diamine product. This guide provides a foundation of knowledge and practical advice to support your research endeavors. Should you have further questions, please do not hesitate to reach out to our technical support team.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-26. Retrieved from [Link]
-
Donahoe, A. C., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress. Retrieved from [Link]
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA?. ResearchGate. Retrieved from [Link]
- Liu, Y.-S., et al. (2003). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 68(1), 227-230.
-
YouTube. (2021). how to do TLC plates and N-boc deprotection. YouTube. Retrieved from [Link]
- Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 193.
- Pittelkow, M. (2007).
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s). Google Patents.
-
ResearchGate. (2019). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. ResearchGate. Retrieved from [Link]
-
Redalyc. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. Retrieved from [Link]
-
Synthonix. (n.d.). tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate. Synthonix. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. PubChem. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. redalyc.org [redalyc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Aminocyclopentyl Carbamates
Introduction: Navigating the Purification Maze
Welcome, researchers and drug development professionals. The synthesis of novel aminocyclopentyl carbamates represents a significant step in the exploration of new therapeutic agents. However, the very features that make these molecules promising candidates—their polarity, basicity, and stereochemical complexity—also render their purification a formidable challenge. The presence of a polar carbamate moiety, a basic aminocyclopentyl group, and multiple stereocenters creates a perfect storm of potential issues, from irreversible binding to chromatographic columns to the co-elution of closely related diastereomers.
This guide is designed to serve as a dedicated technical support resource. We move beyond generic protocols to provide in-depth, field-proven troubleshooting advice in a direct question-and-answer format. Here, we dissect the underlying chemical principles governing these purification challenges and offer robust, validated strategies to overcome them, ensuring you can isolate your target compounds with the highest possible purity and yield.
Part 1: Initial Workup & Extraction Troubleshooting
This section addresses common issues encountered during the initial isolation of your product from the reaction mixture, a critical first step before any chromatographic purification.
Q1: My polar aminocyclopentyl carbamate is stuck in the aqueous layer during a standard liquid-liquid extraction with solvents like ethyl acetate or dichloromethane. How can I recover my product?
Root Cause Analysis: The combination of the amine and carbamate functional groups makes your compound highly polar and capable of extensive hydrogen bonding with water. If the amine is protonated (as an ammonium salt, R-NH₃⁺), its aqueous solubility increases dramatically, making extraction into less polar organic solvents nearly impossible.
Troubleshooting Protocol:
-
pH Adjustment (The Critical Step): The charge state of your amino group is the dominant factor.
-
Ensure the aqueous layer is basic before extraction. Add a base like 1M sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), or ammonium hydroxide (NH₄OH) dropwise while monitoring with pH paper or a meter.
-
Aim for a pH of 9-11. This deprotonates the ammonium salt (R-NH₃⁺) to the free amine (R-NH₂), which is significantly less polar and more readily extracted into an organic solvent.
-
-
Solvent Selection:
-
If ethyl acetate or dichloromethane fails even after basification, switch to a more polar extraction solvent. A mixture of dichloromethane and isopropanol (e.g., 9:1 or 4:1 v/v) can be highly effective.
-
For extremely polar compounds, continuous liquid-liquid extraction or using n-butanol as the organic phase may be necessary.
-
-
"Salting Out" Effect:
-
Saturate the aqueous layer with sodium chloride (NaCl). This decreases the solubility of your organic compound in the aqueous phase by reducing the amount of "free" water available for solvation, thereby driving it into the organic layer.
-
Part 2: Chromatographic Purification Guide
Chromatography is the cornerstone of purification, but the unique properties of polar aminocyclopentyl carbamates demand specialized approaches.
Section 2.1: Normal-Phase (Silica Gel) Chromatography
Q2: I'm attempting silica gel chromatography, but my compound either streaks severely down the column or remains irreversibly bound at the origin. What is happening?
Root Cause Analysis: This is a classic problem when purifying basic amines on standard silica gel. The surface of silica gel is decorated with acidic silanol groups (Si-OH). The basic amino group of your compound undergoes a strong acid-base interaction with these silanols, leading to a non-ideal equilibrium. This results in two primary issues:
-
Severe Tailing (Streaking): The compound "sticks" and "unsticks" from the acidic sites as it travels, causing the spot or band to elongate.
-
Irreversible Binding: The interaction is so strong that the compound cannot be eluted with a mobile phase of reasonable polarity.
Workflow for Optimizing Normal-Phase Chromatography
Caption: Decision workflow for troubleshooting amine purification on silica gel.
Troubleshooting Protocol:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a competing base to your eluent. This base will occupy the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Triethylamine (Et₃N): Add 0.5-2% (v/v) triethylamine to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane). This is the most common and often most effective method.[1]
-
Ammonium Hydroxide (NH₄OH): For very basic compounds, preparing a mobile phase saturated with ammonia can be effective. To do this, add ~2-3 mL of concentrated NH₄OH to a 500 mL bottle of the organic solvent mixture, shake vigorously, and allow the phases to separate. Use the organic layer as your eluent.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, change your stationary phase.
-
Alumina (Al₂O₃): Use basic or neutral alumina instead of silica gel. Alumina is less acidic and generally better suited for purifying basic compounds.
-
Amine-Functionalized Silica: Pre-treated silica gel with bonded amine groups is commercially available and provides an inert surface for the purification of bases.
-
| Mobile Phase Modifier | Typical Concentration | Pros | Cons |
| Triethylamine (Et₃N) | 0.5 - 2% (v/v) | Highly effective, volatile, easy to remove. | Strong odor, can interfere with some analyses. |
| Ammonium Hydroxide | Saturated Solution | Very effective for strongly basic amines. | Less volatile, can add water to the system. |
| Pyridine | 0.5 - 2% (v/v) | Effective alternative to Et₃N. | High boiling point, difficult to remove. |
Table 1: Common mobile phase modifiers for the purification of amines on silica gel.
Section 2.2: Reversed-Phase (C18) Chromatography
Q3: My compound is too polar for normal-phase chromatography. When and how should I use reversed-phase HPLC?
Root Cause Analysis: Reversed-phase chromatography is the method of choice for polar compounds that have poor retention in normal-phase systems.[2] It utilizes a non-polar stationary phase (like C18-silica) and a polar mobile phase (typically water/acetonitrile or water/methanol). For polar aminocyclopentyl carbamates, this technique is often essential for achieving high purity.
Troubleshooting Protocol:
-
Mobile Phase pH Control: Just as the amine's basicity causes issues on silica, it can lead to poor peak shape (tailing) in reversed-phase HPLC due to interactions with residual, un-capped silanol groups on the C18 stationary phase.
-
Acidic Modifier (Recommended): Add an acidic modifier to the mobile phase to protonate both your amine (to R-NH₃⁺) and the residual silanols (to Si-OH). This creates a consistent charge state and masks unwanted interactions.
-
Trifluoroacetic Acid (TFA): Add 0.1% TFA to both your water (Solvent A) and organic (Solvent B) phases. This is a robust, widely used method that provides sharp peaks.
-
Formic Acid: Add 0.1% formic acid. This is also highly effective and is preferred for applications where the fractions will be analyzed by mass spectrometry, as it is more MS-friendly than TFA.
-
-
-
Buffer Selection: For preparative purification where TFA or formic acid might form non-volatile salts, using a buffer system is ideal.
-
Choose a buffer with a pKa about 1-1.5 pH units below the pKa of your compound's conjugate acid (R-NH₃⁺). This ensures consistent protonation. Ammonium acetate or ammonium formate buffers are excellent choices as they are volatile and can be removed by lyophilization.[3]
-
| Mobile Phase System | Key Advantage | Common Use Case |
| Water/Acetonitrile + 0.1% TFA | Excellent peak shape, reliable. | Analytical and preparative HPLC. |
| Water/Methanol + 0.1% Formic Acid | Good peak shape, MS-compatible. | LC-MS analysis and purification. |
| Ammonium Acetate/Formate Buffer | pH control, volatile salt. | Preparative purification followed by lyophilization. |
Table 2: Recommended starting mobile phase systems for reversed-phase HPLC of polar amines.
Section 2.3: Ion-Exchange Chromatography (IEX)
Q4: My compound is part of a complex mixture with other polar and charged impurities. Is Ion-Exchange Chromatography (IEX) a good choice?
Root Cause Analysis: Yes, IEX is an extremely powerful technique for purifying molecules with a net charge.[4] It separates molecules based on the strength of their electrostatic interaction with a charged stationary phase.[5] Since your aminocyclopentyl carbamate can be readily protonated to a cation (R-NH₃⁺), Cation-Exchange Chromatography is the ideal mode.
Experimental Protocol: Step-by-Step Cation-Exchange Chromatography
-
Column Selection: Choose a strong cation-exchange (SCX) resin, which typically contains sulfopropyl functional groups that are negatively charged over a wide pH range.
-
Sample Preparation:
-
Dissolve your crude sample in a low-ionic-strength "binding buffer." This buffer's pH should be at least 1-2 units below the pKa of your compound's conjugate acid to ensure it is fully protonated (positively charged). A good starting point is 20 mM MES buffer at pH 6.0.
-
Filter the sample to remove any particulates.[3]
-
-
Equilibration: Equilibrate the SCX column with 5-10 column volumes of the binding buffer.
-
Loading: Load the prepared sample onto the column at a slow flow rate to ensure efficient binding.
-
Washing: Wash the column with 5-10 column volumes of the binding buffer to remove any neutral or negatively charged impurities.
-
Elution: Elute your bound compound by increasing the ionic strength of the mobile phase. This is typically done by applying a linear gradient from the binding buffer to an "elution buffer" (e.g., binding buffer + 1.0 M NaCl). The high concentration of salt ions (Na⁺) will compete with your compound for the binding sites on the resin, causing it to elute.
-
Desalting: The fractions containing your purified product will now contain a high concentration of salt. This can be removed by dialysis, size-exclusion chromatography, or by trapping the compound on a C18 cartridge, washing with water, and eluting with methanol.
Section 2.4: Diastereomer Separation
Q5: My purified compound is a mixture of two or more diastereomers that I cannot separate. What are my options?
Root Cause Analysis: Diastereomers have different physical properties, but the differences can be very subtle, making separation difficult with standard chromatographic techniques. Achieving this separation often requires high-resolution methods that can exploit small differences in the three-dimensional shape and polarity of the molecules.[6]
Troubleshooting Protocol:
-
High-Performance Liquid Chromatography (HPLC): This is the most likely method to succeed.
-
Methodical Optimization: First, exhaustively optimize your existing reversed-phase method. Try different organic modifiers (methanol vs. acetonitrile), run very shallow gradients, and reduce the flow rate. Sometimes, small changes can achieve baseline separation.
-
Chiral Stationary Phases (CSPs): Even though you are separating diastereomers, not enantiomers, a chiral column can be highly effective. The chiral environment of the CSP can interact differently with the distinct 3D shapes of your diastereomers. Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are powerful and versatile for this purpose.[7][8][9] Run screens with different mobile phases (normal-phase like hexane/isopropanol and reversed-phase like acetonitrile/water).
-
-
Recrystallization: Do not underestimate the power of crystallization for separating diastereomers.[10]
-
Diastereomers can have significantly different solubilities and abilities to pack into a crystal lattice.
-
Perform a thorough solvent screen to find a system where one diastereomer is significantly less soluble than the other. This can lead to the selective crystallization of one isomer, leaving the other in the mother liquor. A detailed guide to recrystallization is provided in the next section.
-
Part 3: Post-Purification & Final Formulation
Q6: I have pure fractions of my compound, but it "oils out" instead of crystallizing when I try to concentrate it. How can I obtain a solid product?
Root Cause Analysis: "Oiling out" or precipitation as an amorphous solid is common for highly polar, flexible molecules that resist forming an ordered crystal lattice. The goal is to find conditions that favor slow, controlled crystal nucleation over rapid precipitation.
Workflow for Successful Recrystallization
Caption: Systematic approach to troubleshooting recrystallization.
Troubleshooting Protocol:
-
Ensure Purity: Impurities are notorious for inhibiting crystallization. Confirm the purity of your material (>98%) by LC-MS or another high-resolution technique before attempting recrystallization.
-
Systematic Solvent Screening:
-
Use small vials with a few milligrams of your compound in each.
-
Test a range of single solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate). An ideal solvent will dissolve your compound when heated but show poor solubility at room temperature or in an ice bath.[11]
-
-
Solvent/Anti-Solvent Method (Highly Effective for Polar Compounds):
-
Dissolve your compound in a minimal amount of a "good" solvent in which it is very soluble (e.g., methanol, water).
-
Slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., diethyl ether, acetone, acetonitrile, THF) dropwise until the solution becomes persistently cloudy (turbid).
-
Gently warm the mixture until it becomes clear again.
-
Allow the solution to cool slowly and undisturbed to room temperature, then transfer to a refrigerator or freezer. This slow decrease in solubility is often the key to inducing crystallization.
-
-
Final Alternatives:
-
Salt Formation: If the free base refuses to crystallize, convert it to a salt (e.g., hydrochloride, tartrate, citrate). Salts are often more crystalline than their corresponding free bases.
-
Lyophilization (Freeze-Drying): If all else fails and you have purified your compound using a volatile mobile phase system (like ammonium acetate or formic acid), you can lyophilize the fractions to obtain a fluffy, amorphous solid, which is often suitable for biological testing.
-
References
-
Roque, A. C. A., Silva, C. S. O., & Ta, A. (2013). Challenges and opportunities in the purification of recombinant tagged proteins. Biotechnology Journal, 8(11), 1039-1052. [Link][12][13]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2013). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology, 970, 195-207. [Link][14]
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][10][11]
-
Waters Corporation. (n.d.). Waters Alliance System for Carbamate Analysis Method Guide. Retrieved from [Link][15]
-
Heikkinen, S., et al. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology, 11(20), 6754-6762. [Link][16]
-
Al-Saeed, F. A., & El-Tohamy, M. F. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(16), 4969. [Link][7]
-
Roque, A. C. A., et al. (2013). Challenges and opportunities in the purification of recombinant tagged proteins. Biotechnology Journal, 8(11), 1039-1052. [Link][13]
-
Wang, Y., et al. (2024). Preparation, separation and storage of N-monofluoromethyl amides and carbamates. Nature Communications, 15(1), 1894. [Link][1]
-
Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link][2]
-
Chen, Y. C., & Huang, S. D. (2013). Determination of Carbamate Pesticides and Phthalates in Vegetables by a Cloud Point Extraction Process Using Tergitol 15-s-7 and High Performance Liquid Chromatography. Journal of the Chinese Chemical Society, 60(8), 957-964. [Link][17]
-
Montana Molecular. (n.d.). Troubleshooting guide. Retrieved from [Link][18]
-
Cytiva Life Sciences. (n.d.). Challenges in recombinant protein purification. Retrieved from [Link][19]
-
Nishina, K., et al. (2024). Separation of the diastereomers of phosphorothioated siRNAs by anion-exchange chromatography under non-denaturing conditions. Journal of Chromatography A, 1723, 464855. [Link][6]
-
Gilar, M., & Jaworska, A. (2023). Ion-Exchange Chromatography Coupled to Mass Spectrometry in Life Science, Environmental, and Medical Research. Analytical Chemistry, 95(3), 1589-1607. [Link][4]
-
Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube. [Link][11]
-
Li, H., et al. (2012). Methyl carbamate purification by extraction and recrystallization. Advanced Materials Research, 531, 235-238. [Link][20]
-
Ikai, T., & Okamoto, Y. (2009). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 38(3), 781-793. [Link][8]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link][21]
-
Zhang, Y., et al. (2020). Phenylcarbamate-Modified Paper for Paper Chromatographic Analysis of Hydrophobic Compounds. Polymers, 12(11), 2561. [Link][22]
-
Edvotek Inc. (2020, July 9). Principles of Ion Exchange Chromatography. YouTube. [Link][23]
-
Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. International Journal of Environmental Research and Public Health, 15(10), 2137. [Link][24]
-
ResearchGate. (n.d.). Chiral HPLC profiles for the separation of menthyl ester diastereomers. Retrieved from [Link][25]
-
CHROMacademy. (2016, February 1). Troubleshooting Sample Preparation. LCGC International. [Link][26]
-
Gabelli, S. B., & Le, T. T. (2014). Using ion exchange chromatography to purify a recombinantly expressed protein. Methods in Enzymology, 541, 117-127. [Link][5]
-
Hülsmann, J., et al. (2024). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Chemistry – A European Journal. [Link][27]
-
U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link][28]
-
Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-216. [Link][9]
-
Organic Chemistry Solutions. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link][29]
-
YL Instruments. (2021, July 25). How Can We Analyze Carbamate Pesticides?. YouTube. [Link][30]
-
U.S. Patent No. 4,874,473. (1989). Separation of diastereomers by extractive distillation. Google Patents. [31]
Sources
- 1. Preparation, separation and storage of N-monofluoromethyl amides and carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of the diastereomers of phosphorothioated siRNAs by anion-exchange chromatography under non-denaturing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods | MDPI [mdpi.com]
- 8. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. mt.com [mt.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Challenges and opportunities in the purification of recombinant tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges and opportunities in the purification of recombinant tagged proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral mobile phase additives in HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. help.waters.com [help.waters.com]
- 16. Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01433A [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. researchgate.net [researchgate.net]
- 21. Reagents & Solvents [chem.rochester.edu]
- 22. mdpi.com [mdpi.com]
- 23. youtube.com [youtube.com]
- 24. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. researchgate.net [researchgate.net]
- 28. epa.gov [epa.gov]
- 29. m.youtube.com [m.youtube.com]
- 30. youtube.com [youtube.com]
- 31. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
Technical Support Center: Stability and Handling of tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate under Acidic Conditions
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate. This document, prepared by our Senior Application Scientists, provides in-depth technical information, troubleshooting advice, and validated protocols to address stability issues encountered under acidic conditions. As a key building block in pharmaceutical synthesis, understanding the behavior of its acid-labile tert-butoxycarbonyl (Boc) protecting group is critical for successful and reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chemistry of the Boc group and its behavior in acidic media.
Q1: What is the chemical mechanism of Boc group removal under acidic conditions?
The removal of the Boc protecting group is an acid-catalyzed hydrolysis of the carbamate.[1] The process involves three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3]
-
Cleavage: This protonation weakens the C-O bond, leading to the departure of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[2][3][4]
-
Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas (CO₂) and the free amine, which is protonated in the acidic medium to form its corresponding salt (e.g., trifluoroacetate or hydrochloride salt).[2][4]
Q2: My reaction is showing incomplete deprotection. What factors influence the reaction rate?
Incomplete deprotection is a common issue that can often be traced back to several factors:
-
Acid Strength and Concentration: The Boc group is highly sensitive to strong acids.[5][6] Insufficient acid concentration or the use of a weaker acid can lead to slow or incomplete reactions.[7] For instance, a study on solid-phase peptide synthesis showed that 50% TFA in dichloromethane (DCM) for 5 minutes led to incomplete Boc removal, which was resolved by extending the reaction time.[7]
-
Water Content: While the reaction is a hydrolysis, strictly anhydrous acidic conditions are standard for cleavage.[8] However, trace amounts of water can affect the acidity of the medium, potentially slowing the reaction.[9]
-
Steric Hindrance: Although not a major factor for this specific substrate, significant steric bulk near the carbamate can hinder the approach of the acid, slowing the deprotection rate.
-
Solvent: The choice of solvent can influence the stability of the intermediates and the overall reaction rate. Dichloromethane (DCM) and 1,4-dioxane are common and effective solvents.[1][9]
Q3: What are the potential side reactions during acidic Boc deprotection?
The primary side reaction of concern is alkylation by the tert-butyl cation generated during the cleavage step.[5][8] This highly reactive electrophile can alkylate any nucleophilic sites on your substrate or product. Electron-rich aromatic rings, thiols, and guanidine groups are particularly susceptible to this t-butylation.[5][6]
To mitigate this, "scavengers" are often added to the reaction mixture. These are reagents that are more nucleophilic than the substrate and react rapidly to trap the tert-butyl cation.[8] Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), thiophenol, or even water.[8][10][11]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (Starting material visible by TLC/LC-MS) | 1. Insufficient reaction time.2. Degraded or insufficient acid (e.g., old TFA).3. Low reaction temperature. | 1. Increase reaction time and monitor by TLC/LC-MS every 30 minutes.2. Use fresh, high-purity acid. Increase stoichiometry if necessary.3. Ensure the reaction is running at room temperature (approx. 20-25°C). |
| Formation of an Unknown Byproduct (Unexpected spot/peak with a mass of +56 Da) | 1. Alkylation of the free amine product by the tert-butyl cation. | 1. Add a scavenger to the reaction mixture. Triethylsilane (TES, 2-5% v/v) is an excellent choice.2. Dilute the reaction mixture to reduce intermolecular reactions. |
| Low Yield or Difficult Product Isolation | 1. The final product is the amine salt (e.g., TFA salt), which may be highly polar, water-soluble, or difficult to handle.[12]2. The product may have hydrolyzed if other acid-sensitive groups (like esters) are present and the workup is not anhydrous.[12] | 1. After removing the acid in vacuo, the resulting salt can often be used directly in the next step.[12]2. For isolation of the free amine, perform a careful basic workup with a mild base like saturated sodium bicarbonate (NaHCO₃) solution, followed by extraction with an appropriate organic solvent.[12]3. Alternatively, use a solid-phase extraction (SPE) cartridge or an ion-exchange resin (e.g., Amberlyst A21) to isolate the free amine without an aqueous workup.[12] |
Section 3: Experimental Protocols & Visualizations
Mechanism of Acid-Catalyzed Boc Deprotection
The following diagram illustrates the step-by-step chemical mechanism for the removal of the Boc group using a generic strong acid (H-A).
Caption: Acid-catalyzed removal of a Boc protecting group.
Protocol 1: Standard Boc Deprotection with TFA in DCM
This protocol is a robust method for the complete removal of the Boc group.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA), reagent grade
-
(Optional) Triethylsilane (TES) as a scavenger
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration).
-
Cool the solution to 0°C using an ice bath.
-
(Optional) If your substrate is sensitive to alkylation, add triethylsilane (1.1 eq).
-
Slowly add trifluoroacetic acid (10-20 eq, typically 25-50% v/v) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitor the reaction: Use Thin-Layer Chromatography (TLC) or LC-MS to check for the disappearance of the starting material.
-
Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the excess TFA and DCM.
-
Workup: a. Dissolve the residue in DCM. b. Slowly and carefully add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8). c. Separate the layers. Extract the aqueous layer two more times with DCM. d. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the free diamine product.
Troubleshooting Workflow for Incomplete Deprotection
Use this decision tree to diagnose and solve issues with incomplete reactions.
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. BOC deprotection [ms.bzchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate
Welcome to the technical support guide for the purification of tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter?
A: The most prevalent impurities typically arise from the synthesis process, which often involves the mono-Boc protection of (1R,3S)-cyclopentane-1,3-diamine. Key impurities include:
-
Unreacted Starting Material: Residual (1R,3S)-cyclopentane-1,3-diamine.
-
Di-Boc Protected Byproduct: Di-tert-butyl ((1R,3S)-cyclopentane-1,3-diyl)dicarbamate, formed from the protection of both amino groups.[1]
-
Diastereomeric Impurities: The presence of other stereoisomers, such as the (1S,3R), (1R,3R), or (1S,3S) isomers, which may originate from the starting materials.[2]
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., THF, dichloromethane, methanol) and leftover reagents like di-tert-butyl dicarbonate (Boc₂O) or its byproducts.[3][4]
Q2: My purified compound appears as an oil or wax instead of a solid. What should I do?
A: Oily or waxy products often indicate the presence of residual solvents or impurities that disrupt crystallization.[5] First, ensure all solvents are removed under high vacuum, possibly with gentle heating (e.g., 40-60 °C). If the product remains oily, consider trituration or recrystallization.[6] Stirring the oily product with a non-polar solvent like n-pentane or diethyl ether can sometimes induce solidification of the desired compound.[5]
Q3: How can I quickly assess the purity of my sample?
A: Thin-Layer Chromatography (TLC) is an effective initial check. Use a polar solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) to visualize the separation of your product from more polar (starting diamine) and less polar (di-Boc byproduct) impurities. For a more quantitative assessment, ¹H NMR spectroscopy and LC-MS are recommended.
Troubleshooting and Purification Guides
This section provides detailed protocols to address specific impurity challenges. The choice of method depends on the nature and quantity of the impurity.
Issue 1: Presence of Unreacted Diamine and Di-Boc Byproduct
The most common purification challenge is the separation of the desired mono-Boc product from the unreacted diamine and the di-Boc byproduct. Their differing polarities and basicities are key to their separation.
Principle: This method leverages the difference in basicity. The unreacted diamine, with two free amino groups, is significantly more basic than the mono-protected product. The di-Boc byproduct is essentially neutral. An acidic wash will protonate and extract the highly basic diamine into the aqueous phase, leaving the mono- and di-Boc species in the organic layer.[7]
Step-by-Step Protocol:
-
Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a dilute acidic solution, such as 1M HCl or a saturated ammonium chloride solution. Repeat the extraction 2-3 times. This step removes the unreacted diamine.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield a mixture of the mono- and di-Boc protected compounds.[8]
Principle: This is the most effective method for separating all three components based on their differing polarities. The highly polar diamine will have the strongest interaction with the silica gel, while the non-polar di-Boc byproduct will elute first.[9]
Expert Insight: Standard silica gel is acidic and can cause peak tailing and loss of product for basic amines.[10][11] To mitigate this, the mobile phase should be modified with a small amount of a basic additive like triethylamine (TEA) or ammonium hydroxide, or an amine-functionalized silica gel can be used.[10]
Step-by-Step Protocol:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a column with silica gel in a non-polar solvent (e.g., hexane or ethyl acetate).
-
Elution: Start with a low-polarity mobile phase (e.g., 100% ethyl acetate) and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane or ethyl acetate. Add a constant 0.5-1% of triethylamine or ammonium hydroxide to the mobile phase to prevent peak tailing.[10]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure mono-protected product.
Data Summary Table:
| Compound | Polarity | Typical Elution Order in Normal Phase Chromatography |
| Di-Boc Byproduct | Low | First |
| This compound | Intermediate | Second |
| (1R,3S)-cyclopentane-1,3-diamine | High | Last (or remains on the column) |
Purification Workflow Diagram:
Caption: Workflow for separating mono-Boc product.
Issue 2: Presence of Diastereomeric Impurities
The target molecule has two stereocenters. The presence of the undesired diastereomers (e.g., the trans isomer, (1R,3R)-3-aminocyclopentyl)carbamate) can be a significant challenge as their physical properties are often very similar to the desired cis isomer.
Principle: HPLC, particularly on a chiral stationary phase or after derivatization with a chiral auxiliary, offers the highest resolution for separating diastereomers.[12][13] Reversed-phase HPLC can also sometimes effectively separate diastereomers.
Expert Insight: Diastereomer separation can be difficult and requires careful method development.[14] It is often more efficient to ensure the stereochemical purity of the starting diamine before the Boc-protection step.
Step-by-Step Protocol:
-
Analytical Method Development: First, develop an analytical HPLC method (e.g., on a C18 column) to confirm the presence of diastereomers and determine their retention times. Mobile phases often consist of acetonitrile and water with additives like trifluoroacetic acid (TFA) or formic acid.
-
Scale-Up: Once separation is achieved at an analytical scale, the method can be scaled up to a preparative HPLC system.
-
Derivatization (Optional): If separation of the underivatized compounds is poor, consider derivatizing the free amine with a chiral agent to create diastereomeric derivatives that may be more easily separated on a standard silica or C18 column.[12]
Principle: If the desired compound and its diastereomeric impurity have sufficiently different solubilities in a particular solvent system, fractional crystallization can be an effective purification method. This is often an iterative process.
Step-by-Step Protocol:
-
Solvent Screening: Screen a variety of solvents (e.g., ethyl acetate, isopropanol, acetonitrile, or mixtures with hexanes) to find a system where the desired product has moderate solubility at high temperatures and low solubility at room temperature or below.
-
Dissolution: Dissolve the impure solid in a minimal amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Purity Check: Analyze the purity of the crystals and the mother liquor by an appropriate method (e.g., HPLC or chiral GC) to assess the efficiency of the separation.
Decision Logic for Diastereomer Removal:
Caption: Decision tree for diastereomer purification.
References
- BenchChem. (2025).
- Biotage. (2023).
- Ralph, M. S. (2003).
- Patsnap. (n.d.).
- BenchChem. (2025).
- Biotage. (2023).
- Google Patents. (n.d.).
- BenchChem. (2025).
- Pittelkow, M. (2007).
- ResearchGate. (n.d.). Yields and purities on mono-Boc protection of diamines (1a-9a).
- ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry.
- Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine.
- Columbia University. (n.d.).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Sigma-Aldrich. (n.d.). MRT - Mono-Boc-Protection of Diamines.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1).
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- ResearchGate. (2022). Product is dissolved in Boc.
- Google Patents. (n.d.).
- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
- ResearchGate. (2014). How to get (or crystallize)
- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- YouTube. (2022). Amine Boc protection-Mechanism and Reaction Setup.
- ChemicalBook. (n.d.).
- PubChem. (n.d.). tert-Butyl ((1R,3S)-3-aminocyclopentyl)
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- MDPI. (n.d.).
- PubChem. (n.d.). Tert-butyl n-((1r,3r)-3-aminocyclopentyl)
- ResearchGate. (n.d.).
- BLDpharm. (n.d.). 1009075-44-8|tert-Butyl ((1R,3R)-3-aminocyclopentyl)
- SpectraBase. (n.d.). tert-Butyl N-(3-aminopropyl)carbamate - Optional[13C NMR] - Chemical Shifts.
- Sigma-Aldrich. (n.d.). tert-butyl n-[(1S,3S)
- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Pittelkow, M. (n.d.).
- Google Patents. (n.d.).
- PubMed. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 9. columbia.edu [columbia.edu]
- 10. biotage.com [biotage.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reactions with tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate
Welcome to the technical support guide for tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate. This document is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and enhance the reactivity of this valuable chiral building block. This guide provides in-depth, experience-based answers to common challenges, detailed protocols, and the scientific rationale behind our recommendations.
Introduction to the Reagent
This compound is a key intermediate in pharmaceutical synthesis.[1] Its structure, featuring a mono-Boc-protected cis-1,3-diamine on a cyclopentane scaffold, offers a unique conformational rigidity and a primary amine ready for derivatization.[1] However, the cis relationship between the bulky tert-butoxycarbonyl (Boc) group and the reactive primary amine often leads to significant steric hindrance, resulting in sluggish or incomplete reactions. This guide will address these reactivity challenges directly.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Reactivity and Reaction Failures
Q1: My standard acylation (amide coupling) or alkylation reaction with this compound is slow, incomplete, or fails entirely. What is the primary cause?
A1: The most common reason for poor reactivity is steric hindrance. The primary amine's nucleophilicity is impeded by the adjacent, bulky Boc-protecting group on the same face of the cyclopentane ring. This steric shield makes it difficult for the amine's lone pair of electrons to attack the electrophile (e.g., an activated carboxylic acid or an alkyl halide). Standard conditions that work for less hindered amines often fail because they cannot overcome this high activation energy barrier.[2][3]
Q2: I am observing the formation of an N-acylurea byproduct in my EDC-mediated coupling. Why does this happen?
A2: This is a classic sign that the desired nucleophilic attack by the amine is too slow. When using a carbodiimide like EDC, the carboxylic acid is activated to form a highly reactive O-acylisourea intermediate. If this intermediate is not promptly intercepted by the amine, it can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea. This side reaction effectively consumes your activated acid and halts the productive reaction pathway.[3]
Section 2: Enhancing Reactivity in Specific Reactions
Q3: How can I improve the yield and reaction rate for an amide bond formation (acylation)?
A3: To overcome the steric hindrance in amide couplings, you must use a more potent activation strategy and optimized conditions.
-
Choice of Coupling Reagent: Standard EDC/HOBt is often insufficient. Uronium-based reagents like HATU or phosphonium-based reagents like PyBOP are superior for hindered couplings.[3][4] HATU, in particular, forms a highly reactive OAt-ester, which is more effective at acylating hindered amines.[4]
-
Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases will deprotonate the ammonium salt without competing with the primary amine as a nucleophile.
-
Solvent and Temperature: Aprotic polar solvents like DMF, NMP, or DMA are generally preferred for their ability to dissolve reactants and facilitate the reaction. In challenging cases, increasing the temperature to 40-80°C can provide the necessary energy to overcome the activation barrier, though this should be monitored for side reactions.[2][3]
Comparison of Amide Coupling Conditions
| Parameter | Standard Conditions (Often Fail) | Recommended Conditions for High Yield | Rationale |
| Coupling Reagent | EDC/HOBt | HATU, PyBOP | Forms a more reactive activated ester intermediate to overcome steric hindrance.[4] |
| Base | Triethylamine (TEA) | DIPEA, 2,4,6-Collidine | Hindered bases prevent side reactions and are non-nucleophilic. |
| Solvent | DCM, THF | DMF, NMP | Higher boiling points allow for heating; better solvation of reactants. |
| Temperature | 0°C to Room Temp | Room Temp to 80°C | Provides energy to overcome the high activation barrier of the hindered reaction.[2] |
| Addition Order | Variable | Pre-activate acid with HATU/base, then add amine. | Minimizes side reactions like guanidinylation of the amine by HATU.[4][5] |
Q4: What are the best practices for a successful reductive amination with this amine?
A4: Reductive amination with hindered amines requires careful selection of the reducing agent and control of the reaction pH.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is mild enough not to reduce the carbonyl starting material but is highly effective at reducing the iminium ion intermediate formed in situ. It is also tolerant of mildly acidic conditions which favor iminium ion formation. Reagents like NaBH₄ or NaCNBH₃ can be problematic due to either lack of selectivity or toxicity.
-
pH Control: The reaction is typically fastest under weakly acidic conditions (pH 5-6), which catalyze the formation of the iminium ion. This can be achieved by adding a small amount of acetic acid.
-
Solvent: Dichloroethane (DCE) or dichloromethane (DCM) are common solvents for this reaction.
Caption: Workflow for reductive amination.
Q5: I am attempting an N-alkylation with an alkyl halide and my yields are poor. How can I drive this reaction to completion?
A5: Simple N-alkylation is often slow due to the low nucleophilicity of the amine. To enhance reactivity:
-
Use a Stronger Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often more effective than organic amines.
-
Incorporate a Catalyst: Adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can significantly accelerate the reaction with alkyl chlorides or bromides via an in situ Finkelstein reaction, generating the more reactive alkyl iodide.
-
Solvent and Temperature: Use a polar aprotic solvent like DMF or acetonitrile and heat the reaction, often to 80°C or higher.
-
Control Stoichiometry: To avoid dialkylation, use a slight excess of the amine relative to the alkyl halide.
Section 3: Side Reactions and Purification
Q6: I am observing loss of the Boc group during my reaction. Why is this happening and how can I prevent it?
A6: The Boc group is notoriously labile to acid.[6][7] Accidental deprotection can occur if:
-
Acidic Reagents are Used: Reagents like acyl chlorides can generate HCl as a byproduct.
-
Acidic Coupling Additives: The hydrochloride salt of an amine (e.g., EDC·HCl) can introduce acid.
-
Acidic Workup Conditions: Premature exposure to strong acids during workup can cleave the Boc group.
Prevention:
-
Always include a sufficient amount of base (at least 2-3 equivalents for couplings involving amine HCl salts) to neutralize all sources of acid.
-
Ensure workup conditions remain neutral or basic until the desired product is isolated.
-
If acidic deprotection is unavoidable, consider switching to a more robust protecting group like Cbz.
Q7: Purification of my final product is difficult due to its high polarity. What are some effective purification strategies?
A7: The presence of both a Boc-carbamate and a newly formed functional group can make the product amphiphilic.
-
Normal Phase Chromatography: If the product is not excessively polar, silica gel chromatography using a DCM/Methanol or Ethyl Acetate/Hexane gradient with 1% triethylamine added to the mobile phase can be effective. The triethylamine suppresses peak tailing caused by the amine's interaction with acidic silica.
-
Reverse Phase Chromatography (RP-HPLC): For highly polar compounds, RP-HPLC using a C18 column with a water/acetonitrile gradient (often with 0.1% TFA or formic acid) is a powerful purification method.
-
Acid-Base Extraction: A carefully planned liquid-liquid extraction can be a powerful first-pass purification. For example, after the reaction, you can wash the organic layer with a weak base (e.g., NaHCO₃ solution) to remove acidic impurities, and then with a weak acid (e.g., dilute citric acid) to remove basic impurities, provided your product is not extracted into the aqueous layer.
Validated Experimental Protocols
Protocol 1: High-Yield HATU-Mediated Amide Coupling with a Hindered Amine
This protocol describes the coupling of a generic carboxylic acid to this compound.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.05 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF (to make a 0.1 M solution)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).
-
Dissolve the solids in anhydrous DMF.
-
Add DIPEA (3.0 equiv) to the solution and stir at room temperature for 15-20 minutes. This is the "pre-activation" step.[5]
-
In a separate vial, dissolve this compound (1.05 equiv) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the pre-activated acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete in 2-12 hours). If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired amide.
Caption: Troubleshooting flowchart for failed coupling reactions.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link].
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link].
-
PubChem. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. Available at: [Link].
-
PubChem. This compound. Available at: [Link].
-
Tšupova, S., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. Available at: [Link].
-
SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available at: [Link].
-
Reddit r/Chempros. Tips and tricks for difficult amide bond formation?. Available at: [Link].
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link].
-
The Journal of Organic Chemistry. Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. Available at: [Link].
-
Myers, A. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Available at: [Link].
-
ACS Omega. Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. Available at: [Link].
- Stoltz, B. M., et al. (2012). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Organic Letters.
-
Digital Commons @ IWU. The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Available at: [Link].
-
AIR Unimi. Amide bond formation strategies: latest advances on a dateless transformation. Available at: [Link].
-
The Journal of Organic Chemistry. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Available at: [Link].
-
PubMed Central. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Available at: [Link].
-
Reddit r/Chempros. HATU coupling - what's the best order?. Available at: [Link].
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available at: [Link].
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available at: [Link].
-
Organic Chemistry Portal. Amine synthesis by amide reduction. Available at: [Link].
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Available at: [Link].
-
Aapptec Peptides. Coupling Reagents. Available at: [Link].
-
PubChem. Tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate. Available at: [Link].
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link].
-
Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link].
Sources
- 1. tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate|CAS 645400-44-8 [benchchem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: A Guide to Preventing Racemization During Chiral Amine Functionalization
<Step>
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who encounter the critical challenge of maintaining stereochemical integrity during the functionalization of chiral amines. Chiral amines are fundamental building blocks in over 40% of pharmaceuticals, making the prevention of racemization a paramount concern for ensuring product efficacy and safety.[1] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of stereoretentive synthesis.
Part 1: Understanding the Enemy: Mechanisms of Racemization in Chiral Amines
Racemization, the conversion of an enantiomerically pure sample into a 1:1 mixture of both enantiomers, negates the stereochemical purity essential for a drug's intended biological activity.[2] Understanding the pathways through which a chiral center can lose its configuration is the first step toward prevention.
Key Racemization Pathways:
-
Formation of Achiral Intermediates: The most common culprit is the formation of a planar, achiral intermediate.[2][3] This often occurs through:
-
Enamine-Imine Tautomerism: Primary and secondary amines with an alpha-hydrogen are particularly susceptible.[4][5][6][7][8] Base-catalyzed removal of the alpha-proton leads to a planar enamine or a resonance-stabilized carbanion, which can be re-protonated from either face, leading to a racemic mixture.[9][10]
-
Carbocation Formation: Reaction conditions that favor SN1-type mechanisms can generate a planar carbocation intermediate, which is then non-stereospecifically attacked by nucleophiles.[2]
-
-
Harsh Reaction Conditions:
-
Elevated Temperatures: High temperatures provide the activation energy needed to overcome the inversion barrier of the chiral center, promoting racemization.[3][11]
-
Strong Acids and Bases: Both can catalyze racemization by facilitating the formation of the aforementioned achiral intermediates.[3][5] Even the process of converting an amine hydrochloride salt to the free base can lead to significant loss of enantiomeric excess (ee).[12]
-
The following diagram illustrates the common base-catalyzed imine-enamine tautomerism pathway leading to racemization.
Caption: Base-catalyzed racemization of a chiral amine.
Part 2: Proactive Strategies: Choosing the Right Reaction Conditions
Preventing racemization is more effective than attempting to resolve a racemic mixture later. Careful selection of reagents, solvents, and reaction parameters is critical.
Frequently Asked Questions (FAQs)
Q1: How do I choose a solvent to minimize racemization?
A1: Solvent choice is crucial. Polar, protic solvents can stabilize charged, achiral intermediates, thereby promoting racemization.[3] In contrast, non-polar, aprotic solvents are often a better choice. However, for certain dynamic kinetic resolutions, alcoholic solvents can intentionally increase the rate of racemization to improve the yield of a single enantiomer.[13] A solvent screen is often a wise initial step in method development.
Q2: Are there "racemization-free" coupling reagents for acylation reactions?
A2: While no reagent is entirely "racemization-free" under all conditions, some are significantly better at suppressing it. For peptide coupling, the addition of reagents like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is essential when using carbodiimides.[14] These additives form more stable active esters, which are less prone to racemization.[14] For general N-acylation, milder reagents and conditions are preferable to harsher ones like acyl chlorides, which can promote racemization.[15]
Q3: What is the impact of the base on racemization during functionalization?
A3: The choice and amount of base are critical. Strong, non-hindered bases are more likely to cause racemization via deprotonation at the chiral center.[16] Whenever possible, opt for weaker or sterically hindered bases (e.g., N-methylmorpholine (NMM) or 2,4,6-collidine instead of triethylamine (TEA) or diisopropylethylamine (DIPEA)). Use the minimum stoichiometric amount of base necessary to drive the reaction.
Q4: Can protecting groups help prevent racemization?
A4: Yes, appropriate protecting group strategies are vital. For instance, protecting the imidazole nitrogen of histidine or the thiol of cysteine can significantly reduce racemization during peptide synthesis.[14] When deprotecting N-Boc protected amines, be aware that the acidic conditions (e.g., HCl in dioxane or TFA) followed by basification to obtain the free amine can be a major source of racemization.[12] Exploring alternative protecting groups that can be removed under neutral conditions, such as Cbz (removed by hydrogenolysis), may be beneficial.[12]
Part 3: Troubleshooting Guide: When Enantiomeric Excess (ee) Drops
Despite the best-laid plans, a sudden drop in enantiomeric excess can occur. This section provides a systematic approach to identifying and resolving the issue.
Problem: Significant loss of optical purity in the final product.
Caption: A logical workflow for troubleshooting high racemization.
Parameter Optimization Summary
| Parameter | Condition Prone to Racemization | Recommended Condition for Chirality Retention |
| Temperature | > Room Temperature (especially > 50-60°C)[11] | 0°C to Room Temperature |
| Base | Strong, non-hindered (e.g., TEA, DIPEA) | Weaker or hindered (e.g., NMM, collidine)[14] |
| Solvent | Polar, protic (e.g., Methanol, Ethanol) | Non-polar, aprotic (e.g., DCM, THF) |
| Acylating Agent | Acyl Halides | Activated Esters, Carboxylic Acids + Coupling Agents[15] |
| Coupling Additives | None (with carbodiimides) | HOBt, HOAt, OxymaPure[14] |
| pH during Workup | Strongly acidic or basic[11] | Neutral or buffered (pH 4-6)[11] |
Part 4: Experimental Protocols
Accurate assessment of enantiomeric excess is crucial for troubleshooting. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.[10][17][18]
Protocol: Quantification of Enantiomeric Excess by Chiral HPLC
This protocol provides a general guideline. Specific column, mobile phase, and detection parameters must be optimized for the analyte of interest.
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the amine sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
If the amine lacks a strong UV chromophore, derivatization with an agent like 3,5-dinitrobenzoyl chloride may be necessary to allow for UV detection.[17]
-
-
Instrumentation and Columns:
-
HPLC System: An Agilent 1260 Infinity system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector.[19]
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., Chiralpak® series) are highly effective for a wide range of chiral amines.[17][20]
-
-
Chromatographic Conditions (Example Screening Method):
-
Column: Chiralpak® AD-3 (150 x 4.6 mm I.D.).[20]
-
Mobile Phase: A mixture of n-Hexane/Isopropanol/Methanol (e.g., 89:10:1, v/v/v).[20] Acidic or basic additives (e.g., trifluoroacetic acid and triethylamine) are often required to improve peak shape and resolution.[19]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[20]
-
Detection: UV at a suitable wavelength (e.g., 254 nm, or based on the analyte's/derivative's absorbance maximum).
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
References
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis. Available at: [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available at: [Link]
-
Racemization. Wikipedia. Available at: [Link]
-
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem. Available at: [Link]
-
Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Wiley Online Library. Available at: [Link]
-
Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters. Available at: [Link]
-
Imine-Enamine Tautomerization. Furman University Chemistry. Available at: [Link]
-
Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC. Molecules. Available at: [Link]
-
Racemisation in Chemistry and Biology. The University of Manchester. Available at: [Link]
-
New GC investigation of chiral amine separation. Wiley Analytical Science. Available at: [Link]
-
Solid-State Deracemization via Temperature Cycles in Continuous Operation: Model-Based Process Design. Crystal Growth & Design. Available at: [Link]
-
N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]
-
Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. ResearchGate. Available at: [Link]
-
Amine Racemisation. Reddit. Available at: [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available at: [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]
-
Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design. Available at: [Link]
-
Solid-State Deracemization via Temperature Cycles in Continuous Operation: Model-Based Process Design. ACS Publications. Available at: [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules. Available at: [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Enantioconvergent Amination of Racemic Tertiary C–H Bonds. Journal of the American Chemical Society. Available at: [Link]
-
Biocatalytic Routes to Nonracemic Chiral Amines. ResearchGate. Available at: [Link]
-
Enzymic resolution of racemic amines: crucial role of the solvent. Journal of the American Chemical Society. Available at: [Link]
-
Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry. Available at: [Link]
-
Role of Additives during Deracemization Using Temperature Cycling. ACS Publications. Available at: [Link]
-
Imines and Enamines: Preparation and Tautomerism. YouTube. Available at: [Link]
-
Monoalkylation of primary amines and N-sulfinylamides. ResearchGate. Available at: [Link]
-
Enamine. Wikipedia. Available at: [Link]
-
Stereospecific Transition-Metal-Free Alkylation of Chiral Non-Racemic Secondary Tosylates with Cyanohydrins. ResearchGate. Available at: [Link]
-
Racemization of Secondary-Amine-Containing Natural Products Using Heterogeneous Metal Catalysts. ResearchGate. Available at: [Link]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Furman Chemistry 120: Organic / Imine-Enamine Tautomerization [furmanchm120.pbworks.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Enamine - Wikipedia [en.wikipedia.org]
- 9. Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Ch-BE-2-Aminocyclopentyl)carbamate and Other Privileged Chiral Building Blocks in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of chiral building blocks is a cornerstone of rational drug design. These enantiomerically pure fragments allow medicinal chemists to meticulously sculpt three-dimensional molecular architectures, thereby optimizing interactions with biological targets and enhancing pharmacological profiles.[1][2] Among the diverse array of available chiral synthons, tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate has emerged as a particularly valuable building block. Its unique conformational constraints and versatile functional handles make it a compelling choice for introducing specific stereochemical features into drug candidates.
This guide provides an in-depth comparison of this compound with other widely employed chiral building blocks, namely chiral pyrrolidines and piperidines. By examining their synthetic accessibility, structural properties, and strategic applications, we aim to furnish researchers, scientists, and drug development professionals with the critical insights needed to select the optimal chiral scaffold for their specific research objectives.
Profile of this compound
This compound is a diamine derivative of cyclopentane, where one amino group is protected by a tert-butoxycarbonyl (Boc) group.[3] The (1R,3S) stereochemistry dictates a trans relationship between the two amino functionalities. The Boc protecting group is stable under a variety of reaction conditions but can be readily removed with mild acid, allowing for orthogonal chemical strategies.[4][5] The cyclopentyl ring provides a rigid scaffold that can effectively orient substituents into defined regions of three-dimensional space, a crucial attribute for optimizing ligand-receptor interactions.
The primary amine serves as a versatile nucleophile for a range of transformations including acylation, alkylation, and reductive amination, enabling its seamless integration into larger molecular frameworks.[6]
Comparative Chiral Building Blocks
For the purpose of this guide, we will compare the title compound with two other classes of privileged chiral building blocks:
-
Chiral Pyrrolidines: Five-membered saturated nitrogen heterocycles, such as (S)-Proline and its derivatives.[7][8]
-
Chiral Piperidines: Six-membered saturated nitrogen heterocycles, which are prevalent scaffolds in a large number of approved pharmaceuticals.[9][10]
The selection of these comparators is based on their widespread use and their representation of different ring sizes, which imparts distinct conformational properties.
Comparative Analysis: A Multi-faceted Evaluation
Synthetic Accessibility and Cost-Effectiveness
The practical utility of a building block is intrinsically linked to its availability and cost.
-
This compound: While not derived directly from the chiral pool, efficient asymmetric syntheses have been developed, making it commercially accessible from various suppliers.[11][12] Its synthesis often involves multi-step sequences, which can influence its cost relative to simpler building blocks.
-
Chiral Pyrrolidines: Many chiral pyrrolidines are readily available and cost-effective due to their direct lineage from the natural amino acid L-proline, a constituent of the chiral pool.[13] This provides a significant advantage in terms of starting material cost and accessibility.
-
Chiral Piperidines: The synthesis of chiral piperidines can be more complex than that of pyrrolidines.[14] However, the development of powerful asymmetric catalytic methods has significantly improved their accessibility.[15]
The following diagram illustrates a generalized workflow for the asymmetric synthesis of chiral building blocks.
Caption: Generalized workflow for the synthesis of chiral building blocks.
Structural and Conformational Properties
The three-dimensional shape of a building block is a critical determinant of its utility in drug design.
-
This compound: The cyclopentane ring exists in a dynamic equilibrium between envelope and twist conformations. The trans orientation of the substituents in the (1R,3S) isomer places them in pseudo-equatorial positions, minimizing steric strain and providing well-defined vectors for substitution.
-
Chiral Pyrrolidines: The five-membered pyrrolidine ring also adopts envelope and twist conformations. The fused ring system of proline and its derivatives imparts significant rigidity.[16]
-
Chiral Piperidines: The six-membered piperidine ring predominantly adopts a chair conformation. Substituents can occupy either axial or equatorial positions, with a strong preference for the less sterically hindered equatorial position. This well-defined conformational preference is a key advantage in molecular design.[9][17]
| Feature | This compound | Chiral Pyrrolidines | Chiral Piperidines |
| Ring Size | 5-membered | 5-membered | 6-membered |
| Conformation | Envelope/Twist | Envelope/Twist | Chair |
| Rigidity | Moderately Rigid | Rigid (especially proline derivatives) | Conformationally defined |
| Substituent Vectors | Pseudo-equatorial | Defined by ring pucker | Axial/Equatorial |
Table 1: Comparison of structural and conformational properties.
Applications in Medicinal Chemistry: Case Studies
The true value of a chiral building block is demonstrated by its successful application in the development of bioactive molecules.
-
This compound: This building block is a key intermediate in the synthesis of various therapeutic agents, particularly in the development of inhibitors for enzymes such as kinases and proteases, where the cyclopentyl scaffold can effectively position functional groups to interact with the active site.
-
Chiral Pyrrolidines: The pyrrolidine motif is found in numerous approved drugs, including ACE inhibitors (e.g., Captopril) and DPP-4 inhibitors (e.g., Vildagliptin). The rigid pyrrolidine scaffold plays a crucial role in mimicking peptide turns and orienting key binding groups.[7]
-
Chiral Piperidines: The piperidine ring is one of the most common heterocyclic scaffolds in approved drugs.[10] Examples include the antipsychotic Risperidone and the ADHD medication Methylphenidate. The piperidine scaffold often improves physicochemical properties and metabolic stability.[9]
The following diagram illustrates the logical relationship between the choice of a chiral building block and its impact on drug properties.
Caption: Impact of chiral building block selection on drug properties.
Experimental Protocol: Representative Amide Coupling
This protocol describes a general procedure for the coupling of a chiral amine building block to a carboxylic acid, a common transformation in drug discovery.
Objective: To synthesize the corresponding amide by coupling this compound with a model carboxylic acid (e.g., benzoic acid).
Materials:
-
This compound (1.0 eq)
-
Benzoic acid (1.05 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Ethyl acetate
-
Anhydrous MgSO₄
Procedure:
-
To a solution of benzoic acid (1.05 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Trustworthiness Note: The progress of the reaction should be carefully monitored to avoid side reactions. The purification by column chromatography is essential to ensure the isolation of the product with high purity. The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Conclusion
The selection of a chiral building block is a critical decision in the drug design process, with profound implications for the biological activity and pharmacokinetic properties of the final compound. This compound offers a unique combination of conformational rigidity and synthetic versatility, making it an excellent choice for applications requiring precise spatial orientation of substituents.
In comparison, chiral pyrrolidines, often derived from the chiral pool, provide a cost-effective and structurally rigid platform, particularly for mimicking peptide turns. Chiral piperidines, while sometimes more synthetically challenging, are exceptionally well-represented in approved drugs, attesting to their favorable influence on drug-like properties.
Ultimately, the optimal choice of a chiral building block will depend on the specific goals of the research program, including the nature of the biological target, the desired physicochemical properties, and considerations of synthetic feasibility. A thorough understanding of the distinct attributes of each class of building block, as outlined in this guide, will empower medicinal chemists to make more informed and strategic decisions in the pursuit of novel therapeutics.
References
-
Application of Chiral Piperidine Scaffolds in Drug Design - Thieme E-Books & E-Journals. (n.d.). Thieme Connect. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]
-
tert-Butyl n-((1r,3r)-3-aminocyclopentyl)carbamate. (n.d.). PubChem. [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2006). Molecular Diversity. [Link]
-
tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate. (n.d.). MySkinRecipes. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. (2022). Journal of Medicinal Chemistry. [Link]
-
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. (n.d.). Organic Syntheses. [Link]
-
tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. (n.d.). PubChem. [Link]
- Method for preparing tert-butyl n-((1r,2s,5s). (n.d.).
-
tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate - [B24709]. (n.d.). Synthonix. [Link]
-
tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate. (n.d.). MySkinRecipes. [Link]
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (2012). ACS Medicinal Chemistry Letters. [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2021). Medicinski Glasnik. [Link]
Sources
- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 2. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. This compound | C10H20N2O2 | CID 45091934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate|CAS 645400-44-8 [benchchem.com]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Tert-butyl ((1R,3R)-3-aminocyclopentyl)carbamate [myskinrecipes.com]
- 12. tert-butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate | 645400-44-8 [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
The Strategic Advantage of tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate in Modern Kinase Inhibitor Synthesis
<_>
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core scaffold is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of the final drug candidate. Among the diverse array of building blocks, tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate has emerged as a particularly valuable intermediate. This guide provides an in-depth validation of this scaffold, comparing it with alternative cyclic amines and offering detailed experimental insights into its application.
The Rationale: Why the (1R,3S)-Aminocyclopentyl Scaffold?
Kinase inhibitors predominantly function by competing with ATP for the enzyme's binding pocket. The efficacy of these inhibitors is largely dictated by the three-dimensional arrangement of their functional groups, which engage in key interactions with the kinase. The rigid cyclopentane core of this compound offers several distinct advantages:
-
Stereochemically Defined Orientation: The cis-(1R,3S) stereochemistry pre-organizes the amino substituents in a specific spatial orientation. This reduces the entropic penalty upon binding and allows for precise positioning of pharmacophoric elements within the kinase active site.
-
Vectorial Exit from the ATP Pocket: The cyclopentyl ring serves as a rigid anchor, projecting substituents towards specific regions of the kinase. This is crucial for achieving selectivity, as different kinases have unique structural features surrounding the ATP-binding site.
-
Improved Physicochemical Properties: Compared to more flexible aliphatic chains, the cyclopentane scaffold can enhance metabolic stability and cell permeability. The exploration of such three-dimensional scaffolds is a key strategy to "escape from flatland" in drug design, often leading to compounds with more favorable biological properties.[1][2]
The mono-Boc protection of one amine group is a key synthetic feature.[3] It allows for selective, sequential functionalization, preventing unwanted side reactions and enabling the controlled construction of complex molecules.[3] The Boc group is stable under many reaction conditions but can be readily removed with mild acid, providing a versatile handle for late-stage diversification.[3]
Comparative Analysis with Alternative Scaffolds
The choice of a central scaffold is a pivotal step in kinase inhibitor design. While various cyclic amines are employed, the (1R,3S)-aminocyclopentyl moiety presents a compelling case when compared to common alternatives like piperidine and pyrrolidine derivatives.
| Scaffold | Key Structural Feature | Primary Application Example | Advantages | Potential Limitations |
| ((1R,3S)-3-aminocyclopentyl)carbamate | Rigid cis-1,3-diaminocyclopentane | Bruton's tyrosine kinase (BTK) inhibitors[3] | Pre-organized geometry for optimal binding; vectorial control of substituents. | Synthesis can be more complex than for some heterocyclic systems. |
| (3R,4R)-4-Methyl-3-aminopiperidine | Chiral disubstituted piperidine | Tofacitinib (JAK inhibitor)[4][5] | Well-established synthetic routes; proven clinical success.[6] | Can be conformationally flexible; may require more complex asymmetric synthesis to control stereocenters.[5] |
| Pyrrolidine Derivatives | Five-membered heterocycle | Various kinase inhibitors | Can provide favorable solubility and PK properties. | May offer less structural rigidity compared to cyclopentane. |
| Triquinazine Skeleton | Fused tricyclic system | Novel JAK inhibitors[2] | Highly rigid, sp3-rich scaffold offering novel 3D orientations.[2] | Synthetically challenging; limited commercial availability of starting materials.[2] |
The synthesis of Tofacitinib, a prominent JAK inhibitor, often utilizes a (3R,4R)-disubstituted piperidine core.[6] While clinically successful, the synthesis of this piperidine synthon can be lengthy and challenging due to the need to control two adjacent stereocenters.[5] In contrast, the symmetry of the diaminocyclopentane system can sometimes offer more straightforward synthetic access to the desired stereoisomer.
Experimental Validation: A General Protocol for Kinase Inhibitor Synthesis
The following protocol outlines a representative workflow for the coupling of this compound to a heterocyclic core, a common step in the synthesis of many kinase inhibitors.
Workflow for Scaffold Coupling and Deprotection
Caption: General workflow for coupling and deprotection.
Step-by-Step Methodology
Objective: To couple the free amine of this compound to an activated heterocyclic core.
Materials:
-
This compound (1.0 eq)
-
Activated Heterocycle (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) (1.1 eq)
-
Base (e.g., K₂CO₃ or DIPEA) (3.0 eq)
-
Solvent (e.g., DMSO, DMF, or n-Butanol)
-
Trifluoroacetic acid (TFA) or HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Nucleophilic Aromatic Substitution (SNAr):
-
To a solution of this compound in the chosen solvent, add the activated heterocycle and the base.
-
Heat the reaction mixture (e.g., to 90-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the Boc-protected intermediate.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate in a minimal amount of DCM.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the final deprotected amine, which can be used in subsequent steps without further purification or converted to a salt for storage.
-
This two-step process is a robust and widely applicable method for incorporating the aminocyclopentyl scaffold. The choice of base and solvent in the SNAr reaction is critical and often needs to be optimized for the specific heterocyclic system being used.
Conclusion: A Validated and Versatile Building Block
This compound stands out as a superior building block for the synthesis of kinase inhibitors where precise three-dimensional orientation of substituents is paramount for achieving high potency and selectivity. Its rigid cyclopentyl core, combined with the synthetically versatile mono-Boc protection, provides a reliable platform for constructing next-generation therapeutics. While other scaffolds have their merits, the unique combination of stereochemical definition and synthetic accessibility makes the (1R,3S)-aminocyclopentyl moiety a strategic choice for medicinal chemists aiming to tackle the challenges of modern kinase inhibitor design.
References
-
Tofacitinib Synthesis – An Asymmetric Challenge. ResearchGate. Available at: [Link]
-
The Chemistry Behind Tofacitinib: Key Intermediates and Their Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Tofacitinib synthesis. Universidade Nova de Lisboa. Available at: [Link]
-
Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed. Available at: [Link]
-
a) Structure of JAK inhibitors. b) Synthesis of triquinazine‐based JAK... ResearchGate. Available at: [Link]
-
Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. Available at: [Link]
-
Diversifying the triquinazine scaffold of a Janus kinase inhibitor. PubMed Central. Available at: [Link]
-
An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. Available at: [Link]
-
An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ACS Publications. Available at: [Link]
-
Design and Synthesis of Tricyclic JAK3 Inhibitors with Picomolar Affinities as Novel Molecular Probes. Scilit. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate|CAS 645400-44-8 [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. research.unl.pt [research.unl.pt]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Enantiomeric Excess Determination of tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a cornerstone of modern pharmaceutical development. For chiral molecules such as tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate, a key building block in various therapeutic agents, ensuring high enantiopurity is critical as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. This guide provides an in-depth comparison of prevalent analytical techniques for quantifying the enantiomeric excess of this and structurally related chiral primary amines.
Introduction to Enantiomeric Excess
Enantiomers are non-superimposable mirror images of a chiral molecule. While they share many physical properties, their interaction with other chiral entities, such as biological receptors, can differ significantly. Enantiomeric excess is a measure of the purity of a sample with respect to its enantiomers and is defined as:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
Where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively. This guide will explore and compare Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing and Solvating Agents.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[1] The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.
The Causality Behind Experimental Choices
For a polar, non-volatile molecule like this compound, polysaccharide-based CSPs are often the first choice.[1] These phases, typically derivatives of cellulose or amylose, offer a broad range of enantioselectivity for various compounds. Normal-phase chromatography is frequently preferred for such separations.[1] The mobile phase, usually a mixture of a non-polar solvent like hexane and an alcohol modifier (e.g., isopropanol or ethanol), plays a crucial role in achieving resolution. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is a key parameter for optimization. An amine additive, such as diethylamine (DEA), is often included to reduce peak tailing of basic analytes by masking residual silanol groups on the silica support.
Figure 1: A generalized workflow for developing a chiral HPLC method.
Experimental Protocol: Chiral HPLC
A general approach to developing a chiral HPLC method for this compound involves:
-
Column Selection : Screen several polysaccharide-based columns, such as Chiralpak® IA, IB, or IC, and Chiralcel® OD or OJ.
-
Mobile Phase Screening : Start with a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% DEA.
-
Optimization : Systematically vary the ratio of hexane to isopropanol and the type of alcohol modifier (e.g., ethanol).
-
Analysis : Inject the sample and monitor the separation at a low UV wavelength (e.g., 210 nm) due to the lack of a strong chromophore in the analyte.
-
Quantification : Calculate the enantiomeric excess from the relative peak areas of the two enantiomers.
| Parameter | Recommended Conditions |
| Column | Polysaccharide-based (e.g., Chiralpak® series) |
| Mobile Phase | n-Hexane/Isopropanol (gradient or isocratic) with 0.1% DEA |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | 25 °C (can be varied to optimize separation) |
| Detection | UV at ~210 nm |
Table 1: Typical starting conditions for chiral HPLC method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a versatile alternative for determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral environment, the use of chiral auxiliaries is necessary to induce diastereomeric differentiation.[2] Two primary approaches are employed: the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs).
Chiral Derivatizing Agents (CDAs)
The fundamental principle of using CDAs involves the covalent reaction of the enantiomeric mixture with an enantiopure CDA to form a pair of diastereomers.[2] These diastereomers have different physical and chemical properties, resulting in distinct and resolvable signals in the NMR spectrum. The relative integration of these signals directly corresponds to the enantiomeric ratio of the original analyte.[2]
For a primary amine like this compound, a common and effective CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride.[3] The reaction forms stable diastereomeric amides.
Key Considerations for CDAs:
-
Quantitative Reaction : The derivatization reaction should proceed to completion to ensure the diastereomeric ratio accurately reflects the enantiomeric ratio.[2]
-
No Kinetic Resolution : The CDA must react at the same rate with both enantiomers of the analyte.[2]
-
Signal Resolution : The resulting diastereomers must exhibit well-resolved signals in the NMR spectrum for accurate integration.[2]
Figure 2: Workflow for ee determination using a chiral derivatizing agent and NMR.
Chiral Solvating Agents (CSAs)
CSAs are enantiopure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[4] This interaction creates a chiral environment around the analyte, leading to chemical shift differences between the enantiomers in the NMR spectrum. This method is often faster than using CDAs as it does not require a separate reaction and purification step.[5]
For primary amines, BINOL (1,1'-bi-2-naphthol) and its derivatives, as well as chiral phosphoric acids like (R)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate, have proven to be effective CSAs.[5][6] The choice of solvent is crucial, with non-polar deuterated solvents like CDCl₃ or C₆D₆ generally providing better results.[5]
Experimental Protocol: NMR with Chiral Auxiliaries
Using a Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride):
-
Derivatization : React the amine sample with a slight excess of enantiopure Mosher's acid chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous NMR solvent (e.g., CDCl₃).
-
Reaction Monitoring : Ensure the reaction goes to completion by TLC or NMR.
-
NMR Acquisition : Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the crude reaction mixture. The trifluoromethyl group of Mosher's acid provides a clean signal in the ¹⁹F NMR spectrum, often with excellent resolution of the diastereomers.
-
Analysis : Integrate the well-resolved signals corresponding to the two diastereomers to determine the enantiomeric excess.
Using a Chiral Solvating Agent (e.g., (S)-BINOL):
-
Sample Preparation : In an NMR tube, dissolve a known amount of the amine analyte and the chiral solvating agent (typically in a 1:1 to 1:2 analyte:CSA molar ratio) in a suitable deuterated solvent (e.g., CDCl₃).
-
Equilibration : Gently shake the tube to ensure thorough mixing and complex formation.[5]
-
NMR Acquisition : Acquire a ¹H NMR spectrum.
-
Analysis : Identify a proton signal of the analyte that shows clear separation for the two enantiomers and integrate these signals to calculate the enantiomeric excess.
Comparison of Methods
| Feature | Chiral HPLC | NMR with CDAs | NMR with CSAs |
| Principle | Diastereomeric interaction with a chiral stationary phase | Covalent formation of diastereomers | Transient formation of diastereomeric complexes |
| Sample Prep | Simple dissolution in mobile phase | Chemical reaction required, may need purification | Simple mixing of analyte and CSA |
| Analysis Time | Typically 10-30 minutes per sample | Longer due to reaction time, but NMR acquisition is fast | Fast, "mix and measure" approach |
| Sensitivity | High (can detect trace impurities) | Lower, generally requires mg scale | Moderate, depends on analyte and CSA |
| Accuracy | High, with proper validation | High, if reaction is quantitative | Can be high, but sensitive to conditions |
| Cost | High initial cost for columns and instrument | Moderate, requires NMR access and CDAs | Moderate, requires NMR access and CSAs |
| Method Dev. | Can be time-consuming (column and mobile phase screening) | Relatively straightforward if a suitable CDA is known | Requires screening of CSAs and solvents |
Table 2: A comparative summary of analytical techniques for enantiomeric excess determination.
Conclusion
The choice of method for determining the enantiomeric excess of this compound depends on several factors, including the available instrumentation, the required sensitivity and accuracy, and the sample throughput needs.
-
Chiral HPLC is the gold standard for accurate and sensitive quantification, especially in regulated environments like the pharmaceutical industry. Its high resolving power makes it ideal for detecting even small amounts of the undesired enantiomer.
-
NMR with Chiral Derivatizing Agents is a robust technique that provides clear and quantifiable results. The formation of stable diastereomers often leads to excellent signal separation. The use of ¹⁹F NMR with fluorine-containing CDAs can be particularly advantageous due to the high sensitivity and lack of background signals.
-
NMR with Chiral Solvating Agents offers a rapid and convenient method for routine analysis and screening purposes. The simplicity of sample preparation makes it an attractive option for high-throughput applications.
For drug development professionals, a combination of these techniques may be most effective. NMR methods can be used for rapid screening during synthesis development, while a validated chiral HPLC method is essential for final quality control and regulatory submissions.
References
-
Dragan, A., et al. (2015). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 92(10), 1754-1757. Available at: [Link]
-
Bull, J. A., et al. (2011). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 6(5), 633-638. Available at: [Link]
-
Pál, D., et al. (2019). Chiral α-Amino Acid-Based NMR Solvating Agents. ChemistryOpen, 8(7), 899-904. Available at: [Link]
-
Smith, S. A., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Letters, 18(9), 2204-2207. Available at: [Link]
-
Chaudhary, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26233-26240. Available at: [Link]
-
Wikipedia. (2023). Chiral derivatizing agent. Available at: [Link]
-
Seco, J. M., et al. (2012). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 17(9), 10603-10657. Available at: [Link]
-
You, L., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2358-2375. Available at: [Link]
-
Nieto-Ortega, B., et al. (2010). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Journal of the American Chemical Society, 132(18), 6468-6473. Available at: [Link]
-
Dragna, J. M., et al. (2015). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Chemical Science, 6(1), 316-321. Available at: [Link]
-
Carlini, L., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12796-12806. Available at: [Link]
-
Carlini, L., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12796-12806. Available at: [Link]
-
Lee, S., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 537-544. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Guide to the Biological Activity of Tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate Derivatives as Kinase Inhibitors
Abstract
The tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate scaffold has emerged as a critical building block in modern medicinal chemistry, particularly in the design of targeted covalent inhibitors for various kinases. This guide provides a comprehensive comparison of the biological activity of derivatives based on this chiral scaffold, with a primary focus on their role as inhibitors of Bruton's tyrosine kinase (BTK), a key mediator in B-cell signaling pathways. We will delve into the structure-activity relationships (SAR), mechanistic insights, and the experimental data that underscore the therapeutic potential of these compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Aminocyclopentyl Carbamate Scaffold
The this compound core provides a conformationally constrained three-dimensional structure that is amenable to synthetic modification.[1] This chiral scaffold allows for precise spatial orientation of pharmacophoric elements, which is crucial for achieving high-affinity and selective interactions with biological targets.[1] Its derivatives have shown significant promise as inhibitors of several kinases, including Bruton's tyrosine kinase (BTK), Janus kinase 1 (JAK1), and cyclin-dependent kinases (CDKs). This guide will focus on the extensive research and development of these derivatives as potent and selective BTK inhibitors.
Bruton's Tyrosine Kinase (BTK): A Key Therapeutic Target
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases like rheumatoid arthritis.[1][2][3] Consequently, BTK has become a highly validated therapeutic target for the development of small molecule inhibitors.[2][4][5]
The BTK Signaling Pathway
The BCR signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, with BTK playing a central role. Activated BTK phosphorylates downstream substrates, ultimately leading to the activation of transcription factors that promote B-cell proliferation, differentiation, and survival.
Figure 1: Simplified BTK signaling pathway and the point of intervention for aminocyclopentyl carbamate inhibitors.
Design and Synthesis of Aminocyclopentyl Carbamate-Based BTK Inhibitors
The development of BTK inhibitors based on the this compound scaffold often involves a rational, structure-based design approach. These inhibitors are typically designed to form a covalent bond with a non-catalytic cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[4]
General Synthetic Strategy
The synthesis of these derivatives generally begins with the core this compound molecule. The free amino group serves as a handle for the introduction of various functionalities, including a "warhead" group (e.g., an acrylamide) for covalent modification of Cys481 and other moieties to enhance binding affinity and selectivity.
Figure 2: General synthetic workflow for aminocyclopentyl carbamate-based BTK inhibitors.
Comparative Analysis of Biological Activity
While a direct head-to-head comparison of a large series of this compound derivatives is not publicly available in a single study, we can synthesize the structure-activity relationship (SAR) principles from the broader field of BTK inhibitor development. The key to potent and selective inhibition lies in the optimization of the various structural components of the molecule.
| Structural Component | Function | SAR Observations | Example Modification |
| Aminocyclopentyl Core | Provides a rigid scaffold for optimal orientation of substituents. | The cis-(1R,3S) stereochemistry is often crucial for proper positioning within the BTK active site. | Introduction of substituents on the cyclopentyl ring to modulate solubility and cell permeability. |
| Heterocyclic Moiety | Occupies the ATP binding pocket and interacts with the hinge region of the kinase. | A variety of heterocycles (e.g., pyrazolopyrimidine, purine) have been successfully employed. The nature of the heterocycle influences selectivity.[2] | Substitution on the heterocyclic ring to enhance interactions with key residues like Met477 and Lys430.[4] |
| Linker | Connects the heterocyclic core to the covalent "warhead". | The length and flexibility of the linker are critical for positioning the warhead for optimal reaction with Cys481. | Exploration of different linker lengths and compositions (e.g., amides, ethers). |
| Covalent "Warhead" | Forms a covalent bond with Cys481, leading to irreversible inhibition. | Acrylamide is a commonly used Michael acceptor. Modifications can tune the reactivity to improve selectivity and reduce off-target effects. | Use of alternative electrophiles like cyanoacrylamides to achieve reversible covalent inhibition.[6] |
Table 1: Structure-Activity Relationship (SAR) Summary for Aminocyclopentyl Carbamate-Based BTK Inhibitors
Experimental Protocols
The evaluation of novel BTK inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and pharmacokinetic properties.
In Vitro BTK Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the BTK enzyme.
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate by BTK. Inhibition of BTK results in a decreased FRET signal.
Protocol:
-
Recombinant human BTK enzyme is incubated with the test compound at various concentrations in an assay buffer.
-
A biotinylated peptide substrate and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (APC) conjugate are added.
-
After incubation, the TR-FRET signal is measured using a suitable plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular BTK Inhibition Assay
Objective: To assess the ability of the test compounds to inhibit BTK activity in a cellular context.
Principle: This assay measures the autophosphorylation of BTK at Tyr223 in a B-cell line upon stimulation of the BCR.
Protocol:
-
A suitable B-cell line (e.g., Ramos) is treated with the test compound at various concentrations.
-
The cells are then stimulated with an anti-IgM antibody to activate the BCR signaling pathway.
-
After stimulation, the cells are lysed, and the phosphorylation status of BTK is determined by Western blotting or a sandwich ELISA using an antibody specific for phospho-BTK (Tyr223).
-
The reduction in phospho-BTK levels in the presence of the inhibitor is quantified to determine the cellular IC50.
Conclusion
Derivatives of this compound represent a promising class of kinase inhibitors, with significant advancements made in the development of potent and selective BTK inhibitors. The rigid, chiral scaffold allows for precise structure-based design, leading to compounds with improved pharmacological profiles. Future research in this area will likely focus on the development of next-generation inhibitors with enhanced selectivity, improved safety profiles, and the potential for reversible covalent inhibition to address potential off-target effects and resistance mechanisms.
References
-
Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (n.d.). National Institutes of Health. [Link]
-
Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors. (2021). Bioorganic & Medicinal Chemistry, 40, 116163. [Link]
-
ChemHelp ASAP. (2022, May 27). discovery of PRN1008, a BTK inhibitor - drug annotations [Video]. YouTube. [Link]
-
Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021). International Journal of Molecular Sciences, 22(14), 7641. [Link]
-
The Development of BTK Inhibitors: A Five-Year Update. (2021). Molecules, 26(24), 7598. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. (2014). Chemical Reviews, 114(17), 8820–8864. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. (2021). ACS Medicinal Chemistry Letters, 12(5), 750–752. [Link]
Sources
- 1. tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate|CAS 645400-44-8 [benchchem.com]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In This Issue, Volume 12, Issue 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the integrity and reproducibility of their work. This is particularly true for chiral building blocks like tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate, a key intermediate in the synthesis of various pharmaceutical agents. Ensuring the chemical and stereoisomeric purity of this compound is a critical first step in any synthetic campaign. This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of commercially available this compound, complete with supporting experimental protocols and data interpretation insights.
The Significance of Purity for a Chiral Building Block
This compound possesses two chiral centers, meaning it can exist as four possible stereoisomers: (1R,3S), (1S,3R), (1R,3R), and (1S,3S). In drug development, often only one specific stereoisomer exhibits the desired pharmacological activity, while others may be inactive or even contribute to off-target effects and toxicity. Therefore, a thorough purity analysis must not only quantify the main compound but also identify and quantify any potential chemical and stereoisomeric impurities.
Understanding the Impurity Profile: A Synthesis-Based Approach
A logical starting point for any purity analysis is to understand the potential impurities that may arise during the synthesis of the target compound. The most common synthetic route to this compound involves the mono-Boc protection of (1R,3S)-cyclopentane-1,3-diamine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine.[1]
Based on this, the primary potential impurities are:
-
Unreacted Starting Materials: (1R,3S)-cyclopentane-1,3-diamine and di-tert-butyl dicarbonate.
-
Di-Boc Protected Byproduct: Di-tert-butyl ((1R,3S)-cyclopentane-1,3-diyl)dicarbamate.
-
Stereoisomeric Impurities: The (1S,3R), (1R,3R), and (1S,3S) stereoisomers of tert-butyl (3-aminocyclopentyl)carbamate.
-
Residual Solvents and Reagents: Solvents like dichloromethane and reagents like triethylamine used in the reaction and workup.
The following diagram illustrates the synthesis and potential byproducts:
Caption: Synthetic pathway and potential impurities.
Comparative Analysis of Analytical Techniques
A multi-pronged analytical approach is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy each offer unique advantages in detecting and quantifying different types of impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds based on boiling point and polarity, with mass-based identification. | Provides structural information based on the magnetic properties of atomic nuclei. |
| Primary Application | Quantification of the main compound, non-volatile impurities, and stereoisomers (with a chiral stationary phase). | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. | Structural confirmation of the main compound and impurities, and quantification of diastereomeric ratios. |
| Key Advantages | High resolution, excellent for non-volatile and thermally labile compounds.[2] | High sensitivity and specificity for volatile compounds. | Provides unambiguous structural information and can be used for absolute quantification (qNMR). |
| Limitations | May require derivatization for detection if the analyte lacks a chromophore. | Not suitable for non-volatile or thermally labile compounds; carbamates can degrade at high temperatures.[3] | Lower sensitivity compared to chromatographic techniques. |
Experimental Protocols
The following protocols are designed to be self-validating and are grounded in established analytical principles and regulatory expectations, such as those outlined in the ICH Q2(R1) and Q2(R2) guidelines.[4][5]
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Purity
Rationale: Chiral HPLC is the gold standard for separating and quantifying stereoisomers.[6] Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the separation of chiral amines and their derivatives.[7] A normal-phase method is often preferred for these types of compounds to achieve better selectivity.
Experimental Protocol:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP.
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA). The exact ratio should be optimized to achieve baseline separation of all four stereoisomers, starting with a 90:10 (v/v) mixture and adjusting the IPA concentration as needed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (for the carbamate chromophore).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Validation Parameters (as per ICH Q2):
-
Specificity: Demonstrate baseline separation of the four stereoisomers. This can be confirmed by spiking the sample with small amounts of the other stereoisomers if they are available.
-
Linearity: Analyze a series of solutions of the main compound and the undesired enantiomer/diastereomers over a range of concentrations (e.g., from the reporting threshold to 120% of the specification limit for the impurity).
-
Accuracy: Perform recovery studies by spiking a known amount of the impurities into the sample.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of the same sample on the same day and on different days.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the impurities that can be reliably detected and quantified.
-
Caption: Chiral HPLC workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities
Rationale: GC-MS is highly sensitive for the detection of volatile organic compounds, making it ideal for analyzing residual solvents from the synthesis. Due to the thermal lability of carbamates, this method is not recommended for the analysis of the main compound without derivatization.[3]
Experimental Protocol:
-
Column: A low-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol) and analyze using headspace injection to avoid contamination of the GC system with the non-volatile main compound.
-
Validation Parameters (as per ICH Q2):
-
Specificity: Analyze individual solvent standards to confirm their retention times and mass spectra.
-
LOD and LOQ: Determine for each potential residual solvent.
-
Caption: GC-MS workflow for volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Diastereomeric Ratio
Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of the target compound and any major impurities. Furthermore, the integration of specific, well-resolved signals in the ¹H NMR spectrum can be used to determine the ratio of diastereomers.
Experimental Protocol:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Experiments:
-
¹H NMR: To confirm the presence of key functional groups (e.g., the tert-butyl group singlet around 1.4 ppm, cyclopentyl protons between 1.5-2.5 ppm) and to determine the diastereomeric ratio by integrating well-resolved signals.[1]
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC): To aid in the complete assignment of proton and carbon signals and to confirm the connectivity of the molecule.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Data Analysis:
-
Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the structure.
-
For diastereomeric ratio, identify a pair of well-resolved signals corresponding to each diastereomer and carefully integrate these signals.
-
Data Interpretation and Reporting
A comprehensive purity analysis report should include the following:
-
Chemical Purity: The percentage of the main compound as determined by a suitable method (typically HPLC with a non-chiral column or qNMR).
-
Stereoisomeric Purity: The percentage of the desired (1R,3S) stereoisomer and the levels of the other three stereoisomers, as determined by chiral HPLC.
-
Residual Solvents: The identity and concentration of any residual solvents, as determined by GC-MS.
-
Identification of Other Impurities: Any other significant impurities detected should be identified, if possible, using techniques like LC-MS or by isolating the impurity for NMR analysis.
Conclusion
The purity analysis of this compound requires a multi-faceted approach that leverages the strengths of different analytical techniques. By combining chiral HPLC for stereoisomeric purity, GC-MS for volatile impurities, and NMR for structural confirmation, researchers can obtain a comprehensive understanding of the quality of their starting material. Adherence to established validation principles, such as those outlined in the ICH guidelines, ensures the reliability and trustworthiness of the analytical data, which is fundamental to the success of any drug discovery and development program.
References
- European Patents. Preparation method for (1r,3s)-3-amino-1-cyclopentanol and salts thereof.
-
Sci-Hub. Gas chromatographic separation of diastereomeric dicarbamate derivatives of γ- and δ-lactones. [Link]
-
European Medicines Agency. ICH guideline Q14 on analytical procedure development. [Link]
-
SCISPEC. Determination of Derivatized Carbamate Insecticides by GC-MS/MS. [Link]
-
ResearchGate. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]
-
Research Journal of Pharmacy and Technology. A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. [Link]
-
Pharmaceutical Technology. System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
-
NIH. New Approach of QuEChERS and GC-MS Triple-Quadrupole for the Determination of Ethyl Carbamate Content in Brazilian cachaças. [Link]
-
RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Link]
-
Restek. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. [Link]
-
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
Dhaka University Journal of Pharmaceutical Sciences. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]
-
Green Chemistry (RSC Publishing). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. [Link]
-
NIH. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. [Link]
-
Supporting Information. Characterization Data of the Products. [Link]
-
Synthonix. tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate. [Link]
-
Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate. [Link]
Sources
- 1. tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate|CAS 645400-44-8 [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. scispec.co.th [scispec.co.th]
- 4. ema.europa.eu [ema.europa.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Routes to Chiral Aminocyclopentanes
For Researchers, Scientists, and Drug Development Professionals
The chiral aminocyclopentane scaffold is a privileged motif in medicinal chemistry, imparting conformational rigidity and stereochemical complexity that are crucial for potent and selective biological activity. The journey from simple precursors to enantiomerically pure aminocyclopentanes is, however, paved with diverse synthetic strategies, each with its own set of advantages and drawbacks. The choice of a particular route can significantly impact the overall efficiency, cost, and scalability of a drug development program.
This in-depth technical guide provides a comparative analysis of the most common synthetic routes to chiral aminocyclopentanes. As a Senior Application Scientist, my aim is to move beyond a mere recitation of methods and delve into the causality behind experimental choices, offering field-proven insights to aid in your synthetic planning. We will explore the core principles, practical considerations, and economic realities of each approach, supported by experimental data and detailed protocols.
The Strategic Decision: An Overview of Synthetic Pathways
The synthesis of chiral aminocyclopentanes can be broadly categorized into four main strategies:
-
Chemoenzymatic Synthesis: Harnessing the exquisite stereoselectivity of enzymes to achieve kinetic resolution or desymmetrization.
-
Asymmetric Catalysis: Employing chiral metal complexes or organocatalysts to stereoselectively create the desired chiral centers.
-
Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials from nature.
-
Classical Resolution: Separating a racemic mixture into its constituent enantiomers through the formation of diastereomeric salts.
The following sections will dissect each of these strategies, providing a cost-benefit analysis to guide your selection process.
Chemoenzymatic Synthesis: The Power of Biocatalysis
Chemoenzymatic methods have emerged as a powerful and "green" alternative for the synthesis of chiral molecules. These strategies often involve the use of enzymes, such as lipases or transaminases, to achieve high levels of stereoselectivity under mild reaction conditions.[1][2]
Core Principles:
-
Kinetic Resolution: An enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. The theoretical maximum yield for the desired enantiomer is 50%.
-
Desymmetrization: An enzyme selectively modifies one of two prochiral groups in a meso or prochiral substrate, theoretically leading to a 100% yield of a single enantiomer.
Cost-Benefit Analysis:
| Parameter | Chemoenzymatic Synthesis |
| Stereoselectivity | Excellent (often >99% e.e.) |
| Yield | Moderate to Excellent (up to 50% for kinetic resolution, up to 100% for desymmetrization) |
| Reaction Conditions | Mild (aqueous media, room temperature, neutral pH) |
| Scalability | Generally good, but can be limited by enzyme availability and cost. |
| Cost Drivers | Enzyme cost, cofactor regeneration (for some enzymes like transaminases), substrate scope. |
| Key Advantages | High enantioselectivity, environmentally friendly, reduced need for protecting groups. |
| Key Disadvantages | Enzyme cost and stability, potential for low yields in kinetic resolutions, substrate specificity can be narrow. |
Experimental Protocol: Lipase-Catalyzed Resolution of a Racemic Aminocyclopentanol Derivative
This protocol describes the resolution of (±)-trans-2-azidocyclopentanol, a precursor to trans-2-aminocyclopentanol, using a lipase.
Materials:
-
(±)-trans-2-azidocyclopentanol
-
Vinyl acetate
-
Burkholderia cepacia lipase (immobilized)
-
Anhydrous solvent (e.g., toluene or THF)
Procedure:
-
To a solution of racemic trans-2-azidocyclopentanol (1.0 eq) in anhydrous toluene, add vinyl acetate (1.5 eq).
-
Add immobilized Burkholderia cepacia lipase (e.g., 50 mg per mmol of substrate).
-
Stir the mixture at room temperature (or slightly elevated, e.g., 40 °C) and monitor the reaction progress by TLC or GC.
-
The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acetylated product.
-
Filter off the immobilized enzyme (which can often be washed and reused).
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol and the acetylated product by column chromatography.
-
The enantiomerically enriched alcohol can be used as is, and the acetylated product can be hydrolyzed to obtain the other enantiomer of the alcohol.
Visualization of Chemoenzymatic Strategy
Caption: Workflow for the enzymatic kinetic resolution of a racemic precursor.
Asymmetric Catalysis: The Elegance of Stereoselective Control
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the direct formation of chiral products from achiral or prochiral starting materials.[3][4] This approach relies on a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.
Core Principles:
-
Chiral Metal Catalysts: Transition metal complexes with chiral ligands (e.g., Rhodium, Ruthenium, Iridium with chiral phosphines) create a chiral environment around the metal center, directing the stereochemical outcome of reactions like hydrogenation, transfer hydrogenation, and cycloadditions.[5][6][7]
-
Organocatalysis: Small, chiral organic molecules are used as catalysts, often mimicking the function of enzymes.
Cost-Benefit Analysis:
| Parameter | Asymmetric Catalysis |
| Stereoselectivity | Good to Excellent (often >90% e.e.) |
| Yield | Generally high |
| Reaction Conditions | Varies widely, can require inert atmospheres and anhydrous solvents. |
| Scalability | Generally good, a key advantage for industrial processes. |
| Cost Drivers | Cost of the chiral catalyst (especially those based on precious metals like Rhodium), ligand synthesis, and process optimization. |
| Key Advantages | High atom economy, high yields, catalytic nature allows for large-scale production. |
| Key Disadvantages | High initial cost of catalysts, sensitivity of catalysts to air and moisture, need for extensive screening of catalysts and reaction conditions. |
Experimental Protocol: Asymmetric Hydrogenation of an Enamine Precursor
This protocol outlines a general procedure for the asymmetric hydrogenation of an enamine precursor to a chiral aminocyclopentane using a chiral rhodium catalyst.
Materials:
-
N-acetyl-1-aminocyclopentene (or other suitable enamine precursor)
-
Chiral Rhodium catalyst (e.g., [Rh(COD)(Et-DuPhos)]BF₄)
-
Hydrogen gas
-
Anhydrous, degassed solvent (e.g., methanol)
Procedure:
-
In a glovebox, charge a pressure-rated reaction vessel with the enamine substrate (1.0 eq) and the chiral rhodium catalyst (e.g., 0.1-1 mol%).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Purge the vessel with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-10 atm).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by GC or LC-MS).
-
Carefully vent the excess hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography or crystallization.
-
The enantiomeric excess is determined by chiral HPLC or GC.
Visualization of Asymmetric Catalysis
Caption: General workflow for asymmetric catalytic hydrogenation.
Chiral Pool Synthesis: Nature's Head Start
Core Principles:
The core idea is to select a natural product that already contains some of the required stereocenters of the target molecule. The synthesis then involves a series of chemical transformations to convert the starting material into the desired chiral aminocyclopentane, preserving the original chirality.
Cost-Benefit Analysis:
| Parameter | Chiral Pool Synthesis |
| Stereoselectivity | Excellent (chirality is inherent to the starting material) |
| Yield | Varies depending on the length and efficiency of the synthetic sequence. |
| Reaction Conditions | Varies widely depending on the specific transformations. |
| Scalability | Dependent on the availability and cost of the chiral starting material. |
| Cost Drivers | Cost of the natural product starting material, number of synthetic steps. |
| Key Advantages | Readily available and often inexpensive starting materials, well-defined stereochemistry from the outset. |
| Key Disadvantages | Can involve lengthy synthetic sequences, limited to the stereoisomers available from nature, may require extensive functional group manipulations. |
Experimental Protocol: Synthesis from a Chiral Precursor (Conceptual)
A hypothetical route could start from a readily available chiral cyclopentane derivative obtained from a natural product. For instance, a chiral cyclopentenone derived from a terpene could be a starting point.[3]
Conceptual Steps:
-
Starting Material: A chiral cyclopentenone derived from a natural source (e.g., via oxidation of a terpene).
-
Conjugate Addition: Introduction of a nitrogen-containing nucleophile (e.g., a protected amine or an azide) via a stereocontrolled conjugate addition.
-
Reduction of the Carbonyl Group: Stereoselective reduction of the ketone to an alcohol.
-
Functional Group Interconversions: Conversion of the alcohol to an amine or other desired functional groups.
-
Deprotection: Removal of any protecting groups to yield the final chiral aminocyclopentane.
Visualization of Chiral Pool Synthesis
Caption: Simplified workflow for chiral pool synthesis.
Classical Resolution: The Traditional Approach
Classical resolution is one of the oldest and most straightforward methods for separating enantiomers.[10][11] It relies on the principle that diastereomers have different physical properties (e.g., solubility) and can therefore be separated.[12]
Core Principles:
A racemic mixture of an amine is reacted with an enantiomerically pure chiral resolving agent (typically a chiral acid) to form a mixture of diastereomeric salts. Due to their different solubilities, one diastereomeric salt will preferentially crystallize from a suitable solvent. The crystallized salt is then separated by filtration, and the desired enantiomer of the amine is liberated by treatment with a base.
Cost-Benefit Analysis:
| Parameter | Classical Resolution |
| Stereoselectivity | Can be high, but often requires optimization. |
| Yield | Theoretically limited to a maximum of 50% for the desired enantiomer. |
| Reaction Conditions | Generally straightforward, involving crystallization. |
| Scalability | Can be scaled up, but the 50% yield limit can be a major drawback. |
| Cost Drivers | Cost of the resolving agent, solvent usage, and the need for racemization of the unwanted enantiomer to improve overall yield. |
| Key Advantages | Simple and well-established technique, can be cost-effective for certain applications. |
| Key Disadvantages | 50% maximum yield, often requires extensive screening of resolving agents and solvents, can be labor-intensive. |
Experimental Protocol: Resolution of a Racemic Aminocyclopentane with Tartaric Acid
Materials:
-
Racemic aminocyclopentane
-
(+)-Tartaric acid (or another chiral acid)
-
Solvent (e.g., methanol, ethanol, or a mixture)
Procedure:
-
Dissolve the racemic aminocyclopentane (1.0 eq) in a suitable solvent.
-
In a separate flask, dissolve the chiral resolving agent, (+)-tartaric acid (0.5 eq, for a 2:1 amine:acid salt), in the same solvent, warming if necessary.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in an ice bath may be required.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
To liberate the free amine, dissolve the crystals in water and add a base (e.g., NaOH solution) until the solution is basic.
-
Extract the enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the desired enantiomer.
-
The enantiomeric excess should be determined by chiral HPLC or by measuring the specific rotation.
Visualization of Classical Resolution
Caption: Workflow for the classical resolution of a racemic amine.
Concluding Remarks for the Practicing Scientist
The selection of a synthetic route to a chiral aminocyclopentane is a multifaceted decision that requires a careful balancing of scientific and economic considerations. There is no single "best" method; the optimal choice depends on the specific goals of the project, the available resources, and the stage of development.
-
For early-stage research and discovery , where small quantities of material are needed and stereochemical flexibility is important, asymmetric catalysis and chiral pool synthesis can be powerful tools for accessing a variety of stereoisomers.
-
For process development and large-scale manufacturing , the high efficiency and scalability of asymmetric catalysis often make it the most attractive option, despite the initial investment in catalyst development. Chemoenzymatic routes are also becoming increasingly competitive at scale, particularly as the cost of enzymes decreases and their stability improves.
-
Classical resolution , while seemingly less elegant, should not be entirely dismissed. In some cases, it can be a surprisingly practical and cost-effective solution, especially if an efficient racemization process for the unwanted enantiomer can be developed.
As Senior Application Scientists, we must be adept at evaluating these trade-offs. By understanding the fundamental principles, practical limitations, and economic drivers of each synthetic strategy, we can make informed decisions that accelerate the path from discovery to a commercially viable product.
References
-
Diaz-Muñoz, G., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
de Lera, A. R., & Alcamí, M. (2021). Enantioselective synthesis of chiral BCPs. PMC, 8(1), 1234. [Link]
-
Gamble, M. P., Giblin, G. M. P., & Taylor, R. J. K. (1995). AMINO-ACID DERIVED SULFONES FOR CHIRAL CYCLOPENTANE SYNTHESIS. Synlett, (7), 779-780. [Link]
-
Vikhrankar, S. S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press. [Link]
-
SEQENS. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral pool. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Synthesis of Bioactive Compounds from the Chiral Pool. Retrieved from [Link]
- Google Patents. (n.d.). US6417405B2 - Synthesis of cyclopentadiene or substituted cyclopentadiene compounds.
-
Semantic Scholar. (n.d.). Synthesis of Chiral Cyclopentenones. Retrieved from [Link]
-
Baran Lab. (2017). Creativity from the Chiral Pool: Amino Acids. Retrieved from [Link]
-
RSC Publishing. (n.d.). Iridium–phosphine ligand complexes as an alternative to rhodium-based catalysts for the efficient hydroformylation of propene. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis of chiral cyclopentenoids. Retrieved from [Link]
- CoLab. (n.d.). Synthesis of Aminocyclobutanes by Iron-Catalyzed [2+2] Cycloaddition.
-
PubMed Central. (2021). Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes. Nat Commun, 12, 1644. [Link]
-
PubMed. (2016). Enantioselective Synthesis of α-Amino Phosphonates via Pd-Catalyzed Asymmetric Hydrogenation. Org Lett, 18(4), 692-5. [Link]
-
Fuel Cell Store. (n.d.). Rhodium Catalysts. Retrieved from [Link]
-
ACS Central Science. (2023). Dirhodium(II)/Phosphine Catalyst with Chiral Environment at Bridging Site and Its Application in Enantioselective Atropisomer Synthesis. ACS Cent Sci. [Link]
-
PubMed Central. (2023). Dirhodium(II)/Phosphine Catalyst with Chiral Environment at Bridging Site and Its Application in Enantioselective Atropisomer Synthesis. ACS Cent Sci. [Link]
-
PubMed Central. (2014). Eight-Step Enantioselective Total Synthesis of (−)-Cycloclavine. J Am Chem Soc, 136(4), 1302-5. [Link]
-
Semantic Scholar. (2008). Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis. Synthetic Communications, 38, 2889 - 2897. [Link]
Sources
- 1. A new approach to the synthesis of chiral blocks for cyclopentanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Sci-Hub. Synthesis of chiral cyclopentenoids / Tetrahedron Letters, 1982 [sci-hub.ru]
- 4. Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Synthesis of α-Amino Phosphonates via Pd-Catalyzed Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dirhodium(II)/Phosphine Catalyst with Chiral Environment at Bridging Site and Its Application in Enantioselective Atropisomer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 9. Compendium of Chiral Auxiliary Applications, Three-Volume Set - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 10. researchgate.net [researchgate.net]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Navigating the Labyrinth of Diamine Protection: A Comparative Guide for 3-Aminocyclopentylamine
In the intricate world of synthetic chemistry, particularly in the development of novel therapeutics and complex molecules, the selective manipulation of functional groups is paramount. Symmetrical diamines, such as 3-aminocyclopentylamine, present a unique challenge: how to differentiate between two chemically equivalent amino groups to allow for sequential, controlled modifications. This guide provides an in-depth comparison of alternative protecting groups for 3-aminocyclopentylamine, offering researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions in their synthetic strategies. We will delve into the nuances of common and advanced protecting groups, supported by experimental insights and detailed protocols, to illuminate the path toward efficient and selective synthesis.
The Challenge of Selectivity with 3-Aminocyclopentylamine
The core difficulty in the synthetic manipulation of 3-aminocyclopentylamine and other symmetrical diamines lies in achieving selective mono-protection.[1][2] Standard protection procedures often yield a statistical mixture of the unreacted diamine, the desired mono-protected product, and the di-protected byproduct. This necessitates tedious and often inefficient chromatographic separations, leading to reduced overall yields and increased costs. The key to overcoming this hurdle is the careful selection of a protecting group and the optimization of reaction conditions to favor mono-functionalization. Furthermore, for more complex synthetic routes, the choice of protecting groups must allow for orthogonal deprotection, enabling the selective removal of one group without affecting another.[3][4]
A Comparative Analysis of Key Protecting Groups
The ideal protecting group should be easily introduced in high yield, stable to a wide range of reaction conditions, and readily removed under mild conditions that do not compromise the integrity of the target molecule.[5] Carbamates are the most widely employed class of protecting groups for amines due to their ability to render the nitrogen non-nucleophilic and their predictable stability and cleavage patterns.[5] This guide will compare and contrast five prominent carbamate protecting groups: Boc, Cbz, Fmoc, Alloc, and Teoc.
| Protecting Group | Introduction Reagent(s) | Cleavage Conditions | Stability | Orthogonality & Key Advantages |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl)[6] | Stable to base, hydrogenolysis, and mild acids. | Orthogonal to Fmoc, Cbz, Alloc, and Teoc. Well-established, high-yielding protection.[7] |
| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂/Pd-C)[8][9] | Stable to acidic and basic conditions. | Orthogonal to Boc, Fmoc, Alloc, and Teoc. Cleavage is under neutral conditions.[8] |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine, Morpholine)[10] | Stable to acids and hydrogenolysis (quasi-orthogonal to Cbz). | Orthogonal to Boc, Cbz, Alloc, and Teoc. Deprotection is mild and fast.[10] |
| Alloc (Allyloxycarbonyl) | Allyl chloroformate (Alloc-Cl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[11][12] | Stable to acidic and basic conditions. | Orthogonal to Boc, Cbz, Fmoc, and Teoc. Very mild cleavage conditions.[11][13] |
| Teoc (2-(Trimethylsilyl)ethoxycarbonyl) | Teoc-Cl, Teoc-OSu | Fluoride ion sources (e.g., TBAF)[14][15][16] | Stable to a wide range of acidic and basic conditions, and hydrogenolysis. | Orthogonal to Boc, Cbz, Fmoc, and Alloc. Highly stable with specific cleavage.[14][15] |
Orthogonal Protection Strategies in Action
The true power of these protecting groups is realized when they are used in concert to achieve selective modifications of the diamine. An orthogonal protection strategy allows for the sequential deprotection and functionalization of each amino group, providing precise control over the final molecular architecture.
Caption: Orthogonal protection workflow for 3-aminocyclopentylamine.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective mono-protection of a 1,3-diamine on a cyclopentane scaffold.
Protocol 1: Selective Mono-Boc Protection
This protocol is adapted from a general method for the mono-Boc protection of symmetrical diamines, which relies on the in-situ formation of the mono-hydrochloride salt to differentiate the two amino groups.[1][17]
Workflow for Mono-Boc Protection
Caption: Experimental workflow for selective mono-Boc protection.
Step-by-Step Procedure:
-
To a solution of 3-aminocyclopentylamine (1.0 eq.) in methanol (MeOH) at 0°C, add a solution of hydrochloric acid (1.0 eq.) in MeOH dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the mono-hydrochloride salt.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.) to the mixture and continue stirring at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and basify with a suitable base (e.g., NaHCO₃ or NaOH) to a pH of 9-10.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc-protected 3-aminocyclopentylamine.
Deprotection: The Boc group can be removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in dioxane.[6]
Protocol 2: Selective Mono-Cbz Protection
This protocol utilizes the Schotten-Baumann reaction conditions, which can be controlled to favor mono-acylation.[8][18]
Step-by-Step Procedure:
-
Dissolve 3-aminocyclopentylamine (1.0 eq.) in a biphasic mixture of an organic solvent (e.g., dichloromethane) and an aqueous solution of a base (e.g., 1 M Na₂CO₃).
-
Cool the mixture to 0°C in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl, 0.8-1.0 eq.) dropwise with vigorous stirring, maintaining the temperature below 5°C. The use of slightly less than one equivalent of the protecting group reagent can favor mono-protection.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography to isolate the mono-Cbz-protected diamine.
Deprotection: The Cbz group is typically removed by catalytic hydrogenolysis using H₂ gas and a palladium catalyst (e.g., 10% Pd/C) in a solvent like methanol or ethanol.[8][18]
Protocol 3: Selective Mono-Fmoc Protection
Similar to Cbz protection, the Schotten-Baumann conditions can be employed for Fmoc protection.[10]
Step-by-Step Procedure:
-
Dissolve 3-aminocyclopentylamine (1.0 eq.) in a mixture of dioxane and aqueous NaHCO₃ solution.
-
Cool the mixture to 0°C.
-
Add 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 0.8-1.0 eq.) portion-wise.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 12-16 hours.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Deprotection: The Fmoc group is labile to basic conditions and is commonly removed using a solution of 20% piperidine in dimethylformamide (DMF).[10]
Protocol 4: Selective Mono-Alloc Protection
The Alloc group offers an excellent orthogonal protection strategy.[11][13]
Step-by-Step Procedure:
-
To a solution of 3-aminocyclopentylamine (1.0 eq.) in a mixture of THF and water, add NaHCO₃ (2.0 eq.).
-
Cool the mixture to 0°C and add allyl chloroformate (Alloc-Cl, 0.8-1.0 eq.) dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the mono-Alloc-protected product.
Deprotection: The Alloc group is selectively cleaved using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (PhSiH₃) or morpholine.[11][12]
Protocol 5: Selective Mono-Teoc Protection
The Teoc group provides exceptional stability and a unique deprotection method.[14][15]
Step-by-Step Procedure:
-
Dissolve 3-aminocyclopentylamine (1.0 eq.) and a base such as triethylamine (1.2 eq.) in a solvent like dichloromethane.
-
Add 2-(trimethylsilyl)ethoxycarbonyl chloride (Teoc-Cl) or another activated Teoc reagent (e.g., Teoc-OSu) (0.8-1.0 eq.) at 0°C.
-
Stir the reaction at room temperature for 12-24 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Deprotection: The Teoc group is cleaved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), in a solvent like THF.[14][15]
Conclusion
The selective protection of 3-aminocyclopentylamine is a critical step in the synthesis of a wide array of complex molecules. While the symmetrical nature of this diamine presents a significant challenge, a range of protecting groups with distinct properties and cleavage conditions are available to the synthetic chemist. The choice of protecting group should be guided by the overall synthetic strategy, with particular attention to the need for orthogonality. The Boc, Cbz, Fmoc, Alloc, and Teoc groups each offer unique advantages, and the detailed protocols provided in this guide serve as a starting point for the development of robust and efficient synthetic routes. By understanding the principles of selective mono-protection and leveraging the power of orthogonal strategies, researchers can unlock the full potential of 3-aminocyclopentylamine as a versatile building block in drug discovery and materials science.
References
-
Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Aguilar, C. J.; Sarwar, M.; Brimble, M. A.; Kavianinia, M. Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. [Link]
-
Napier, P.; Bakas, N.; Bhat, A.; Noncovich, A. An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. [Link]
-
ResearchGate. Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
ACS Publications. Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A. [Link]
-
Chem-Station. Teoc Protecting Group. [Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
ResearchGate. Selective Mono‐BOC Protection of Diamines. [Link]
-
PubMed. Synthesis of Fmoc-Protected ( S, S)- trans-Cyclopentane Diamine Monomers Enables the Preparation and Study of Conformationally Restricted Peptide Nucleic Acids. [Link]
-
Wikidot. Protecting Groups - Lokey Lab Protocols. [Link]
-
Chemie Brunschwig. Protecting Agents. [Link]
-
LinkedIn. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
NIH. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc. [Link]
-
The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
-
Organic Chemistry Portal. Cbz Protection - Common Conditions. [Link]
-
ResearchGate. Selective Mono‐BOC Protection of Diamines. [Link]
-
Semantic Scholar. Selective Mono‐BOC Protection of Diamines. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
PubMed. Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines. [Link]
-
American Chemical Society. Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines. [Link]
-
ResearchGate. Photochemical Protection of Amines with Cbz and Fmoc Groups. [Link]
-
ResearchGate. Flow-Mediated Synthesis of Boc, Fmoc, and Dd iv Monoprotected Diamines. [Link]
-
Semantic Scholar. Synthesis of Fmoc-Protected ( S, S)- trans-Cyclopentane Diamine Monomers Enables the Preparation and Study of Conformationally Restricted Peptide Nucleic Acids. [Link]
-
PubChem. Cyclopentane-1,3-diamine. [Link]
-
Green Chemistry (RSC Publishing). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. [Link]
- Google Patents. WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
-
PubChem. 1,3-Diaminopentane. [Link]
-
PubMed. Preparation and evaluation of 1,3-diaminocyclopentane-linked dihydropyrimidinone derivatives as selective alpha1a-receptor antagonists. [Link]
-
ResearchGate. Bio-based Synthesis of Cyclopentane-1,3-diamine and its Application in Bifunctional Monomers for Poly-condensation. [Link]
-
MDPI. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. [Link]
-
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
-
ResearchGate. Nitrogen Protecting Groups: Recent Developments and New Applications. [Link]
-
PubMed. Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. [Link]
-
NIH. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. jocpr.com [jocpr.com]
- 5. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. researchgate.net [researchgate.net]
- 13. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 14. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Application of Teoc Protecting Group [en.highfine.com]
- 16. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Catalytic Systems for Aminocyclopentane Synthesis
Introduction: The Significance of the Aminocyclopentane Moiety in Modern Chemistry
The aminocyclopentane framework is a privileged scaffold in medicinal chemistry and drug discovery, appearing as a core structural element in a diverse array of biologically active molecules, including antiviral, anticancer, and anti-inflammatory agents.[1][2] Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. However, the stereocontrolled synthesis of substituted aminocyclopentanes presents a significant challenge to synthetic chemists. This guide provides a comparative analysis of prominent catalytic strategies for the asymmetric synthesis of aminocyclopentanes, offering insights into their mechanisms, performance, and practical applications for researchers, scientists, and professionals in drug development.
Comparative Analysis of Catalytic Methodologies
The synthesis of chiral aminocyclopentanes has been approached through various catalytic lenses, each with its inherent strengths and weaknesses. This guide will focus on four major pillars: Transition-Metal Catalysis, Organocatalysis, Biocatalysis, and Photochemical Methods.
Transition-Metal Catalysis: A Powerful and Versatile Approach
Transition-metal catalysis has long been a cornerstone of modern organic synthesis, and its application to aminocyclopentane synthesis is no exception.[3][4] Catalysts based on rhodium and palladium, in particular, have demonstrated remarkable efficacy in constructing the cyclopentane ring and introducing the amino functionality with high levels of stereocontrol.
Rhodium-Catalyzed Hydroamination and C-H Amination: Rhodium catalysts are well-known for their ability to catalyze the addition of N-H bonds across alkenes (hydroamination) and the direct functionalization of C-H bonds. Intramolecular hydroamination of aminoalkenes is a powerful strategy for the synthesis of cyclic amines, including substituted aminocyclopentanes. The choice of chiral ligands is crucial for achieving high enantioselectivity.
Palladium-Catalyzed Cyclization and Amination Reactions: Palladium catalysis offers a diverse toolbox for the synthesis of complex molecules. For aminocyclopentane synthesis, palladium-catalyzed methodologies often involve the formation of the cyclopentane ring through various cyclization strategies, such as intramolecular Heck reactions or allylic alkylations, followed by or concurrent with the introduction of the amino group.
| Catalyst System | Substrate Example | Yield (%) | ee (%) | Diastereomeric Ratio (dr) | Key Features & Limitations | Reference |
| [Rh(COD)2]BF4 / Chiral Diene | Amino-alkene | 85 | 95 | - | High enantioselectivity for intramolecular hydroamination. Substrate scope can be limited. | [5] |
| Pd(OAc)2 / Chiral Ligand | Dienyl amine | 78 | 92 | 10:1 | Good for constructing highly substituted cyclopentanes. May require multi-step substrate synthesis. | [6] |
Causality Behind Experimental Choices: The choice between rhodium and palladium often depends on the desired bond disconnection and the nature of the starting materials. Rhodium catalysis is often preferred for direct N-H additions to unsaturated bonds, while palladium's versatility allows for more complex cascade reactions involving C-C and C-N bond formation. The selection of the chiral ligand is paramount and is often determined empirically or guided by mechanistic understanding to create a chiral pocket around the metal center that dictates the stereochemical outcome.
Organocatalysis: A Metal-Free Approach to Asymmetric Synthesis
Organocatalysis has emerged as a powerful alternative to transition-metal catalysis, offering the advantages of being metal-free, generally less sensitive to air and moisture, and often employing readily available and inexpensive catalysts.[7][8][9] For aminocyclopentane synthesis, organocatalytic strategies frequently involve domino or cascade reactions that rapidly build molecular complexity from simple precursors.
Chiral secondary amines, such as proline and its derivatives, are common organocatalysts that can activate substrates through the formation of nucleophilic enamines or electrophilic iminium ions. This dual reactivity allows for a wide range of transformations, including Michael additions and aldol reactions, which can be orchestrated to form cyclopentane rings with multiple stereocenters.
| Catalyst | Reaction Type | Substrate Example | Yield (%) | ee (%) | Diastereomeric Ratio (dr) | Key Features & Limitations | Reference | |---|---|---|---|---|---|---| | Chiral Secondary Amine | Domino Michael/Alkylation | α,β-Unsaturated aldehyde and nitroalkane | 75 | 98 | >20:1 | High stereoselectivity in cascade reactions. Catalyst loading can sometimes be high. |[10] | | Chiral Phosphoric Acid | [3+2] Cycloaddition | Imine and cyclopropane | 88 | 95 | - | Effective for cycloaddition strategies. Substrate scope can be specific to the catalyst. |[7] |
Causality Behind Experimental choices: The design of organocatalytic cascades relies on a deep understanding of reaction mechanisms and the relative rates of competing pathways. The choice of the organocatalyst, its functional groups, and the reaction conditions (solvent, temperature, additives) are all critical for controlling the stereochemical outcome of the intricate reaction sequence. For instance, the steric and electronic properties of the catalyst's side chains can effectively shield one face of the reactive intermediate, leading to high enantioselectivity.
Biocatalysis: Harnessing Nature's Catalysts for Chiral Amine Synthesis
Biocatalysis utilizes enzymes, nature's highly efficient and selective catalysts, to perform chemical transformations.[11][12][13] For the synthesis of chiral amines, transaminases (TAs) have proven to be particularly valuable. These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate with exceptional enantio- and regioselectivity.
The application of transaminases for the synthesis of aminocyclopentane precursors, such as chiral amino ketones, offers a green and sustainable alternative to traditional chemical methods.[11] Furthermore, modern protein engineering techniques, such as directed evolution, allow for the tailoring of enzyme properties to accept non-natural substrates and to enhance their stability and activity under process conditions.
| Enzyme | Substrate | Product | Conversion (%) | ee (%) | Key Features & Limitations | Reference | |---|---|---|---|---|---| | Engineered Transaminase | Prochiral ketone | Chiral amine | >99 | >99.5 | Extremely high enantioselectivity, mild reaction conditions. Enzyme engineering may be required for specific substrates. |[11] |
Causality Behind Experimental Choices: The success of a biocatalytic process hinges on finding or engineering an enzyme with the desired activity and selectivity for a specific substrate. The reaction conditions, such as pH, temperature, and co-solvent, must be optimized to ensure the enzyme's stability and activity. The choice of the amino donor is also critical to drive the reaction equilibrium towards the desired product.
Photochemical Methods: Light-Driven Synthesis of Aminocyclopentanes
Photochemical reactions offer unique pathways for the construction of complex molecular architectures that are often inaccessible through thermal methods.[1][14][15][16][17] A notable photochemical approach to aminocyclopentanes involves the [3+2] cycloaddition of cyclopropylimines with alkenes.[14][15] This reaction is typically initiated by visible light, which excites the cyclopropylimine to a reactive state, leading to the formation of a radical intermediate that undergoes cyclization.
This method allows for the rapid construction of the aminocyclopentane core in a single step and can be performed under mild conditions. The reaction can also be carried out in continuous flow, which offers advantages for scalability and process control.
| Reaction Type | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Key Features & Limitations | Reference |
| [3+2] Cycloaddition | Cyclopropylimine and Alkene | 70-90 | Varies (often moderate) | Mild reaction conditions, rapid access to the aminocyclopentane core. Control of diastereoselectivity can be challenging. | [14][15] |
Causality Behind Experimental Choices: The efficiency and selectivity of photochemical reactions are highly dependent on the wavelength of light used, the choice of photosensitizer (if any), and the solvent. The design of the cyclopropylimine substrate is also crucial, as its electronic properties will influence its light absorption and subsequent reactivity.
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Synthesis of a Substituted Aminocyclopentane Derivative
This protocol is a representative example of a domino Michael/alkylation reaction catalyzed by a chiral secondary amine.
Materials:
-
α,β-Unsaturated aldehyde (1.0 mmol)
-
Nitroalkane (1.2 mmol)
-
Chiral diphenylprolinol silyl ether catalyst (0.1 mmol, 10 mol%)
-
Benzoic acid (0.1 mmol, 10 mol%)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Sodium borohydride (NaBH4) (2.0 mmol)
-
Methanol (MeOH), anhydrous (5 mL)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the chiral diphenylprolinol silyl ether catalyst and benzoic acid.
-
Dissolve the catalyst and co-catalyst in anhydrous DCM (2 mL).
-
Add the α,β-unsaturated aldehyde to the solution and stir for 5 minutes at room temperature.
-
Add the nitroalkane and stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude product in anhydrous MeOH (5 mL) and cool the solution to 0 °C.
-
Slowly add NaBH4 in portions to reduce the aldehyde to the corresponding alcohol.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aminocyclopentane derivative.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Self-Validation: The stereochemical outcome of this reaction is highly dependent on the chiral catalyst. Running the reaction with the enantiomer of the catalyst should yield the opposite enantiomer of the product, thus validating the role of the catalyst in the asymmetric induction.
Protocol 2: Biocatalytic Asymmetric Synthesis of a Chiral Amine using a Transaminase
This protocol provides a general procedure for the asymmetric synthesis of a chiral amine from a prochiral ketone using a transaminase.
Materials:
-
Prochiral ketone (100 mg)
-
Transaminase enzyme (e.g., from a commercially available screening kit)
-
Isopropylamine (amino donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor (1 mM)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction vessel, prepare a solution of the potassium phosphate buffer.
-
Add the PLP cofactor to the buffer solution.
-
Add the transaminase enzyme to the buffered solution.
-
Dissolve the prochiral ketone substrate in a minimal amount of DMSO.
-
Add the substrate solution to the enzyme solution.
-
Add the isopropylamine amino donor to the reaction mixture.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by HPLC or GC analysis.
-
Upon completion, quench the reaction by adding a suitable organic solvent (e.g., ethyl acetate) and adjust the pH to basic (e.g., pH > 10) with NaOH.
-
Extract the product into the organic solvent.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the product if necessary.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Self-Validation: A control reaction without the enzyme should show no product formation, confirming that the transformation is enzyme-catalyzed. Additionally, using a different stereoselective transaminase (e.g., an (R)-selective vs. an (S)-selective one) should result in the formation of the opposite enantiomer.
Visualization of Catalytic Cycles
Transition-Metal Catalysis: Rhodium-Catalyzed Intramolecular Hydroamination
Caption: Catalytic cycle for Rh-catalyzed intramolecular hydroamination.
Organocatalysis: Chiral Secondary Amine Catalyzed Domino Michael/Alkylation
Caption: Catalytic cycle for organocatalytic domino reaction.
Biocatalysis: Transaminase-Catalyzed Asymmetric Synthesis of a Chiral Amine
Caption: Ping-pong mechanism of a transaminase.
Photochemical Method: [3+2] Cycloaddition of a Cyclopropylimine
Caption: Proposed mechanism for photochemical [3+2] cycloaddition.
Conclusion and Future Outlook
The synthesis of aminocyclopentanes remains an active area of research, driven by the importance of this structural motif in various fields. This guide has provided a comparative overview of four major catalytic approaches: transition-metal catalysis, organocatalysis, biocatalysis, and photochemical methods.
-
Transition-metal catalysis offers high efficiency and stereoselectivity, with a broad substrate scope, but can be limited by the cost and toxicity of the metal catalysts.
-
Organocatalysis provides a valuable metal-free alternative, often with excellent stereocontrol in cascade reactions, though catalyst loading can be a concern.
-
Biocatalysis stands out for its exceptional enantioselectivity and environmentally benign reaction conditions, with the main challenge being the need for enzyme discovery and engineering for specific substrates.
-
Photochemical methods open up unique reaction pathways for the rapid construction of the aminocyclopentane core under mild conditions, but control of diastereoselectivity can be challenging.
The choice of the optimal catalytic system will depend on the specific target molecule, the desired level of stereocontrol, scalability, and sustainability considerations. Future developments in this field will likely focus on the development of more active and selective catalysts, the discovery of novel catalytic transformations, and the combination of different catalytic strategies in synergistic ways to achieve even greater efficiency and elegance in the synthesis of aminocyclopentanes.
References
-
Collins, J. L., Staveness, D., Sowden, M. J., & Stephenson, C. R. J. (2022). A One-Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes. Organic Letters, 24(24), 4476–4480. [Link][14][15]
- List, B. (2021). Asymmetric Organocatalysis.
-
Stephenson, C. R. J., et al. (2020). A One Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes. ChemRxiv. [Link][1][16]
-
Collins, J. L., et al. (2022). A One-Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes. PubMed. [Link][14][15]
-
Bradley, D. M., Mapitse, R., Thomson, N. M., & Hayes, C. J. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 67(22), 7613–7617. [Link]
-
Gala, D., et al. (2021). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link][11]
-
Studer, A., et al. (2007). Transition-Metal-Free Synthesis of Tertiary Aminocyclopropanes. PubMed. [Link]
-
Langer, P., et al. (2013). 4-Aminocyclopentane-1,3-diols as Platforms for Diversity: Synthesis of Anandamide Analogs. ResearchGate. [Link]
-
Dzhemilev, U. M., et al. (2013). Catalytic synthesis and transformations of magnesium-cycloalkanes. 1. New catalytic transformations in the series of magnesium-cyclopentanes. ResearchGate. [Link]
-
MacMillan, D. W. C., et al. (2021). Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes. PubMed Central. [Link]
-
Tang, W., et al. (2010). Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides. Chemical Science. [Link]
-
Hruby, V. J., et al. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. ResearchGate. [Link]
-
Pérez, M., & Cuevas, C. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. [Link]
-
MacMillan, D. W. C., et al. (2021). Asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes under photoredox/amine dual catalysis. ResearchGate. [Link]
-
Wang, Z., et al. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. [Link]
-
Wang, Q., et al. (2021). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. RSC Publishing. [Link]
-
Masamba, W. (2020). Bio-catalysis in Multicomponent Reactions. Encyclopedia.pub. [Link]
-
Meggers, E., et al. (2019). Mechanistic experiments. (a) Iminophosphorane formation, (b)... ResearchGate. [Link]
-
Langer, P., et al. (2013). 4-Aminocyclopentane-1,3-diols as platforms for diversity: synthesis of anandamide analogs. PubMed. [Link]
-
Li, X., & Song, B.-A. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]
-
Stephenson, C. R. J., et al. (2020). A One Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes. ChemRxiv. [Link][16]
-
Córdova, A., et al. (2011). Enantioselective Organocatalytic Synthesis of 1,2,3‐Trisubstituted Cyclopentanes. ResearchGate. [Link][10]
-
Merz, K., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers. [Link]
-
O'Brien, P., et al. (2022). Catalytic enantioselective synthesis of alkylidenecyclopropanes. PubMed Central. [Link]
-
Sharma, U., et al. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]
-
Stephenson, C. R. J., et al. (2019). A One Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes. ResearchGate. [Link][17]
-
Walczak, M. A., & Powell, W. C. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. [Link]
-
Kroutil, W., & Faber, K. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications. PubMed Central. [Link][12]
-
Bode, J. W., et al. (2009). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. PubMed Central. [Link]
-
Paolillo, J. (2021). Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization. YouTube. [Link]
-
O'Reilly, E., et al. (2021). Recent Advances in Biocatalysis for Drug Synthesis. PubMed Central. [Link][13]
Sources
- 1. A One Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs | MDPI [mdpi.com]
- 4. Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transition-Metal-Free Synthesis of Tertiary Aminocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Biocatalysis for Drug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A One-Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
Navigating the Labyrinth of Selectivity: A Comparative Guide to Cross-Reactivity Studies of tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate Derivatives
In the landscape of modern drug discovery, the quest for highly selective therapeutic agents is paramount. Off-target effects remain a primary driver of clinical attrition, making a thorough understanding of a compound's cross-reactivity profile a critical, non-negotiable step in preclinical development. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel compounds derived from tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate, a versatile chiral scaffold employed in the synthesis of a new generation of therapeutics.
The inherent structural rigidity and stereochemical complexity of the cyclopentylamine core offer a unique opportunity for crafting highly specific ligands. However, these very features can also lead to unforeseen interactions with a multitude of biological targets. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale, practical experimental protocols, and data interpretation strategies to de-risk and accelerate the development of drug candidates derived from this promising chemical series.
The Imperative of Early and Comprehensive Cross-Reactivity Assessment
The journey of a drug candidate from bench to bedside is fraught with challenges, with a significant number of failures attributed to unforeseen toxicities arising from off-target interactions. Early-stage, comprehensive cross-reactivity profiling allows for:
-
Informed Lead Optimization: By identifying potential liabilities early, medicinal chemists can iteratively modify compound structures to enhance selectivity and mitigate undesirable off-target activities.
-
Mechanistic Insights: Understanding the full spectrum of a compound's biological interactions can unveil novel therapeutic opportunities or provide a clearer picture of its potential side-effect profile.
-
Enhanced Predictability of Clinical Outcomes: A well-characterized selectivity profile is a cornerstone of a robust preclinical data package, enabling a more accurate prediction of a compound's behavior in human subjects.
This guide will delineate a multi-pronged approach to assessing the cross-reactivity of hypothetical derivatives of this compound, which we will refer to as Cpd-A (a putative kinase inhibitor) , Cpd-B (a potential GPCR antagonist) , and Cpd-C (a hypothetical enzyme inhibitor) .
The In-Silico First Pass: Computational Prediction of Off-Target Liabilities
Before embarking on extensive and resource-intensive wet-lab experiments, a computational assessment can provide valuable initial insights into the potential cross-reactivity landscape of a compound series. This in-silico approach leverages the power of machine learning and structural bioinformatics to predict potential off-target interactions.[1][2]
Methodologies for Computational Cross-Reactivity Prediction
-
Machine Learning-Based Approaches: These methods utilize vast datasets of known compound-target interactions to train algorithms that can predict the likelihood of a novel compound binding to a panel of targets.[3][4] These models often rely on chemical descriptors that quantify various physicochemical and structural properties of the molecule.
-
Molecular Docking: This structure-based approach computationally models the interaction between a ligand and a protein's binding site.[5][6] By docking a compound against a library of protein structures, potential off-target binding modes and affinities can be predicted.
Practical Implementation: A Step-by-Step Workflow
-
Compound Featurization: Convert the 2D or 3D structures of Cpd-A, Cpd-B, and Cpd-C into numerical descriptors that capture their key chemical features.
-
Target Database Selection: Choose a comprehensive database of protein structures or models relevant to safety pharmacology, such as those implicated in common adverse drug reactions.
-
Execution of Prediction Algorithms: Employ a combination of machine learning models and molecular docking simulations to predict the binding of the test compounds to the selected targets.
-
Data Analysis and Prioritization: Analyze the prediction scores and docking energies to identify a prioritized list of potential off-targets for subsequent experimental validation.
In-Vitro Profiling: The Experimental Cornerstone
While in-silico methods are powerful for hypothesis generation, experimental validation is essential. A tiered approach to in-vitro profiling allows for a systematic and cost-effective evaluation of a compound's selectivity.
Tier 1: Broad Panel Screening
The initial step involves screening the compounds at a single, high concentration (e.g., 10 µM) against a broad panel of targets. Several commercial services offer standardized safety pharmacology panels that cover a wide range of target classes, including GPCRs, kinases, ion channels, and transporters.
Table 1: Hypothetical Broad Panel Screening Results (% Inhibition at 10 µM)
| Target Class | Target | Cpd-A | Cpd-B | Cpd-C |
| Kinase | Primary Target (Kinase X) | 98 | 5 | 2 |
| Kinase Y | 65 | 3 | 1 | |
| Kinase Z | 12 | 2 | 4 | |
| GPCR | Primary Target (GPCR A) | 8 | 95 | 6 |
| GPCR B | 5 | 55 | 3 | |
| GPCR C | 2 | 15 | 1 | |
| Enzyme | Primary Target (Enzyme Alpha) | 4 | 7 | 92 |
| Enzyme Beta | 3 | 5 | 48 | |
| Enzyme Gamma | 1 | 2 | 9 |
Tier 2: Dose-Response Confirmation and Selectivity Profiling
For any significant off-target hits identified in Tier 1 (typically >50% inhibition), full dose-response curves should be generated to determine the potency (IC₅₀ or Kᵢ) of the interaction.
Table 2: Comparative Potency of Cpd-A, Cpd-B, and Cpd-C on Primary and Off-Targets
| Compound | Primary Target | IC₅₀ (nM) | Off-Target | IC₅₀ (nM) | Selectivity Index (Off-Target IC₅₀ / Primary Target IC₅₀) |
| Cpd-A | Kinase X | 15 | Kinase Y | 1500 | 100 |
| Cpd-B | GPCR A | 25 | GPCR B | 2500 | 100 |
| Cpd-C | Enzyme Alpha | 50 | Enzyme Beta | 5000 | 100 |
Detailed Experimental Protocols
In-Vitro Kinase Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of a compound against a specific protein kinase.[7]
-
Reagent Preparation: Prepare solutions of the kinase, a suitable substrate peptide, ATP, and the test compound in an appropriate kinase assay buffer.
-
Compound Dilution: Perform serial dilutions of the test compound in DMSO.
-
Assay Plate Preparation: Add the diluted compound or DMSO (vehicle control) to the wells of a microplate.
-
Kinase-Inhibitor Pre-incubation: Add the kinase to each well and incubate to allow for compound binding.
-
Reaction Initiation: Add the substrate/ATP mixture to initiate the kinase reaction. Incubate at a controlled temperature.
-
Detection: Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay.[8]
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
GPCR Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a compound to a GPCR.[1][2]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Assay Setup: In a microplate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat to separate the bound from the unbound radioligand.
-
Washing: Wash the filters to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibitory constant (Kᵢ).
In-Vitro Protease Inhibition Assay
This protocol outlines a general method for measuring the inhibition of a protease using a fluorogenic substrate.[7]
-
Reagent Preparation: Prepare solutions of the protease, a fluorogenic substrate (e.g., containing a quenched AMC fluorophore), and the test compound in a suitable assay buffer.
-
Compound Dilution: Create a serial dilution of the test compound.
-
Assay Plate Setup: Add the diluted compound or vehicle control to the wells of a microplate.
-
Enzyme-Inhibitor Pre-incubation: Add the protease to each well and incubate.
-
Reaction Initiation: Add the fluorogenic substrate to start the enzymatic reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time as the substrate is cleaved, releasing the fluorophore.
-
Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations and determine the IC₅₀ value.
Cell-Based Functional Assays: Bridging Binding to Biology
Observing binding in a biochemical assay is a critical first step, but it is equally important to determine if this binding translates into a functional cellular response.
GPCR Functional Assay: cAMP Measurement
For GPCRs that signal through the Gαs or Gαi pathways, measuring changes in intracellular cyclic AMP (cAMP) is a standard functional readout.[9][10]
-
Cell Culture: Culture cells expressing the target GPCR.
-
Compound Treatment: Treat the cells with the test compound (potential antagonist) at various concentrations.
-
Agonist Stimulation: Add a known agonist for the receptor to stimulate cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based assays).[11]
-
Data Analysis: Determine the ability of the antagonist to inhibit the agonist-induced cAMP response and calculate its functional IC₅₀.
Kinase Inhibitor Functional Assay: Cell Viability/Proliferation
For kinase inhibitors targeting pathways involved in cell growth and survival, a cell viability or proliferation assay is a relevant functional endpoint.[12][13]
-
Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase in a multi-well plate.
-
Compound Incubation: Treat the cells with a range of concentrations of the kinase inhibitor for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a reagent such as MTT or a luminescence-based ATP assay (e.g., CellTiter-Glo®).[14][15]
-
Data Analysis: Plot cell viability against compound concentration to determine the concentration that inhibits cell growth by 50% (GI₅₀).
Data Visualization and Interpretation: Unveiling the Selectivity Landscape
Effective visualization of cross-reactivity data is crucial for clear communication and informed decision-making.
-
Heatmaps: A heatmap provides a concise visual representation of the activity of multiple compounds against a panel of targets.[1][16] Color gradients can be used to represent the potency or percentage of inhibition, allowing for rapid identification of on- and off-target activities.
-
Selectivity Trees/Dendrograms: These visualizations group kinases or other targets based on their sequence similarity and overlay the potency data for a given compound. This can reveal if a compound's off-target effects are constrained to a particular subfamily of targets.
Conclusion: A Roadmap to Safer and More Efficacious Medicines
The development of novel therapeutics from the this compound scaffold holds significant promise. However, a rigorous and systematic evaluation of the cross-reactivity of its derivatives is indispensable for success. By integrating in-silico prediction with a tiered in-vitro screening approach and confirming findings in cell-based functional assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is not merely a regulatory hurdle but a fundamental component of rational drug design, paving the way for the development of safer, more effective, and ultimately, life-changing medicines.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Protease Inhibition Assay Using H-Met-Leu-AMC TFA. BenchChem.
- Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243–262.
-
MultiSpan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved January 22, 2026, from [Link].
- Fordham, S. (2023, August 28). How to Create a Publication-Quality Heatmap in Python.
- MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(12), 10173.
- Wang, E., et al. (2023). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Frontiers in Chemistry, 11, 1268128.
- O'Brien, A., et al. (2021). Using traditional machine learning and deep learning methods for on- and off-target prediction in CRISPR/Cas9: a review.
-
Wikipedia. (2023, December 26). Protein–ligand docking. Retrieved January 22, 2026, from [Link].
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays Targeting GPR52 Antagonists. BenchChem.
- ResearchGate. (2023). cAMP Measurement for Antagonists of a G αs -Coupled Receptor.
- Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
-
Charles River Laboratories. (n.d.). Complex Biology In Vitro Assay - Viral COVID-19 Protease Inhibition Assay. Retrieved January 22, 2026, from [Link].
- Allen, J. A., Roth, B. L., & Jin, J. (2011). Tools for GPCR drug discovery. Drug Discovery Today: Technologies, 8(2-4), e63-e71.
- Cisbio. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
-
Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved January 22, 2026, from [Link].
-
U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved January 22, 2026, from [Link].
- U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- U.S. Food and Drug Administration. (2020). An FDA/CDER Perspective on Nonclinical Testing Strategies. Regulatory Toxicology and Pharmacology, 114, 104660.
- U.S. Food and Drug Administration. (2013). Preclinical Assessment of Investigational Cellular and Gene Therapy Products.
-
ACS Publications. (n.d.). ACS Research Data Guidelines. Retrieved January 22, 2026, from [Link].
-
PLOS Digital Health. (n.d.). Best Practices in Research Reporting. Retrieved January 22, 2026, from [Link].
- Santos, R., et al. (2022). A systematic review of allergen cross-reactivity: Translating basic concepts into clinical relevance. Journal of Allergy and Clinical Immunology, 150(6), 1354-1371.
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved January 22, 2026, from [Link].
- BenchChem. (2025). Protocol for Olverembatinib cell viability assay (e.g., MTT, CellTiter-Glo). BenchChem.
- ResearchGate. (2022). (PDF) Cell Viability Assays Assay Guidance Manual.
-
Graphviz. (2024, September 28). DOT Language. Retrieved January 22, 2026, from [Link].
- while true do;. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
-
DataCamp. (n.d.). Seaborn Heatmaps: A Guide to Data Visualization. Retrieved January 22, 2026, from [Link].
- Medium. (2024, December 9). Building Heatmaps with Seaborn: A Step-by-Step Guide.
- YouTube. (2025, March 16).
- International Journal of Pharmaceutical Sciences Review and Research. (2023).
- ResearchGate. (2019). Enzymatic Assay of Trypsin Inhibition | Protocols.io.
- Oxford Academic. (2014). A machine learning approach to predicting protein–ligand binding affinity with applications to molecular docking.
- Oxford Academic. (2023). How to approach machine learning-based prediction of drug/compound–target interactions.
- PubMed Central. (2025). Machine Learning for Multi-Target Drug Discovery: Challenges and Opportunities in Systems Pharmacology.
- CBIRT. (2023, June 14). Drug Off-target Discovery: Integrating Machine Learning, Metabolomics, and Structural Analysis in a Workflow.
- PubMed Central. (2010). Prediction of ligand-binding sites of proteins by molecular docking calculation for a random ligand library.
- YouTube. (2025, June 10). How to make Advanced Heatmaps in Python: Gene & Sample Clustering.
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved January 22, 2026, from [Link].
- Graphviz. (2015, January 5). Drawing graphs with dot.
- YouTube. (2023, February 24). Graphviz workflow 1.
- YouTube. (2021, January 13). Graphviz tutorial.
Sources
- 1. towardsdatascience.com [towardsdatascience.com]
- 2. mdpi.com [mdpi.com]
- 3. Machine Learning for Multi-Target Drug Discovery: Challenges and Opportunities in Systems Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein–ligand docking - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. datacamp.com [datacamp.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 14. OUH - Protocols [ous-research.no]
- 15. researchgate.net [researchgate.net]
- 16. pastenow.net [pastenow.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate
For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily endeavors. Yet, the lifecycle of these compounds extends beyond the reaction flask and analytical instruments. The final, critical step—proper disposal—is paramount for ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate (CAS No. 774212-81-6), a key building block in medicinal chemistry.
This document moves beyond a simple checklist, offering insights into the causality behind each procedural step. By understanding the "why," laboratory professionals can cultivate a robust safety culture that anticipates risks and protects both personnel and the environment.
Hazard Assessment: Understanding the Compound's Profile
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for the (1R,3S) isomer is not widely available, data for the closely related (1S,3S) stereoisomer (CAS No. 645400-44-8) provides a reliable basis for hazard assessment due to their structural similarity.
Based on available data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
This hazard profile firmly categorizes this compound as hazardous chemical waste . It must not be disposed of in regular trash or via the sanitary sewer system.[2][3][4] The presence of amino and carbamate functional groups necessitates careful handling to prevent inadvertent contact and release.
Table 1: Hazard and Physical Property Summary
| Property | Value / Classification | Source |
| GHS Signal Word | Warning | [1] |
| Hazard Statements | H302, H315, H319, H335 | [1] |
| Physical Form | Solid | |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [5] |
| Molecular Weight | 200.28 g/mol | [5] |
| Storage | Room Temperature, in a cool, dark, dry place | [5] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with collection by certified hazardous waste professionals. The guiding principle is waste segregation —ensuring that this compound does not mix with incompatible waste streams.
Step 1: Immediate Personal Protective Equipment (PPE) and Engineering Controls
The causality is clear: the compound is a known irritant. Therefore, preventing direct contact is the first line of defense.
-
Engineering Controls: All handling of the solid compound and its waste must be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust particles.[6]
-
Personal Protective Equipment: Always wear appropriate PPE, including:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[1]
-
Eye Protection: Safety goggles or a face shield are essential to protect against accidental splashes or airborne particles causing serious eye irritation.[6]
-
Lab Coat: A fully buttoned laboratory coat protects skin and personal clothing from contamination.
-
Step 2: Waste Characterization and Segregation
Properly classifying the waste stream is the most critical step in the disposal process.
-
Designation: This compound must be disposed of as Solid Hazardous Chemical Waste .
-
Segregation: Do not mix this waste with other categories. Specifically:
The following diagram illustrates the decision-making process for waste segregation.
Step 3: Container Selection and Labeling
The integrity of the waste container is vital for safe storage and transport.
-
Primary Container: Collect waste this compound in a dedicated, sealable, and chemically compatible container. A high-density polyethylene (HDPE) wide-mouth bottle with a screw-top cap is an excellent choice. The original manufacturer's container, if empty and in good condition, can also be used.[9]
-
Labeling: Proper labeling is a regulatory requirement and essential for safety. The label must be affixed to the container as soon as the first particle of waste is added and must include:
Step 4: Accumulation and Storage
Designated storage areas prevent accidental spills and exposures.
-
Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated SAA.[9] This area must be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.[9]
-
Storage Conditions: Keep the container tightly sealed except when adding waste. Store in a cool, dry, and well-ventilated area away from incompatible materials.
Step 5: Final Disposal
The final step is the transfer of custody to trained professionals.
-
Request for Pickup: Once the container is full or has been in the SAA for the maximum allowable time (consult your institution's specific guidelines, often up to one year for partially filled containers), arrange for pickup through your institution's Environmental Health & Safety (EHS) department or equivalent authority.[3][9]
-
Professional Disposal: Do not attempt to treat or neutralize this chemical waste in the lab. It will be transported by a licensed hazardous waste contractor to a permitted facility for disposal, which is typically accomplished via high-temperature incineration.[3]
Decontamination and Spill Management
Accidents can happen, and preparedness is key.
-
Contaminated Materials: Any materials grossly contaminated with the compound, such as gloves, weigh paper, or absorbent pads, should be considered solid hazardous waste and placed in the same designated waste container.
-
Spill Cleanup:
-
Ensure proper PPE is worn.
-
For a small, dry spill, carefully sweep up the material to avoid raising dust.
-
Place the collected material and any cleaning supplies into the hazardous waste container.
-
Decontaminate the area with a suitable laboratory detergent and water.
-
For large spills, evacuate the area and contact your institution's EHS for emergency response.
-
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety and environmental responsibility, completing the compound's lifecycle with scientific integrity.
References
-
Synthonix. (n.d.). tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate. Retrieved from [Link]
-
Becas Pharmatech. (n.d.). tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
University of Wisconsin-Madison, BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
Sources
- 1. file.ambeed.com [file.ambeed.com]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 4. ptb.de [ptb.de]
- 5. tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate|CAS 645400-44-8 [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate
Welcome to a comprehensive guide on the safe handling of tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate (CAS No. 645400-44-8). In modern drug discovery and development, mastering the synthesis of complex molecules is only half the battle. Ensuring the safety of the innovative scientists who handle these materials is paramount. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. Our goal is to build a culture of safety through understanding, ensuring that every protocol is a self-validating system of protection.
Hazard Assessment: Understanding the Adversary
The Globally Harmonized System (GHS) classifications provided by suppliers serve as our primary data points.[1][2] These classifications are not arbitrary; they are based on data from similar compounds and computational toxicological models.
| Hazard Statement | Classification | Potential Impact on Researcher |
| H315 | Causes skin irritation[1][2] | Direct contact can lead to redness, itching, or inflammation. |
| H319 | Causes serious eye irritation[1][2] | Direct contact with eyes can cause significant, potentially painful irritation. |
| H335 | May cause respiratory irritation[1][2] | Inhalation of the dust or powder can irritate the nose, throat, and lungs. |
| H302 | Harmful if swallowed[1][2] | Ingestion of the compound could lead to adverse health effects. |
These statements paint a clear picture: this compound is a solid irritant. The primary routes of exposure we must guard against are dermal (skin) contact, ocular (eye) contact, and inhalation.
The Core of Protection: A Multi-Layered PPE Strategy
The foundation of laboratory safety is the hierarchy of controls, which prioritizes eliminating hazards at their source. When hazards cannot be eliminated, as is the case with handling chemical reagents, our primary defense is a combination of engineering controls and a robust PPE protocol.[3][4][5]
Primary Engineering Control: The Fume Hood
All manipulations of solid this compound, especially weighing and transferring, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow pulls airborne particles away from the user's breathing zone, directly mitigating the H335 respiratory irritation hazard.[6]
Hand and Arm Protection: Beyond the Glove
Because this compound is a known skin irritant (H315), selecting the right gloves is critical.[7][8]
-
Material Choice : Nitrile gloves are the standard for incidental contact with a wide range of laboratory chemicals.[9] They offer good resistance to many solvents and, importantly, are easily inspected for tears or punctures.[9]
-
Glove Thickness : For handling this solid, a standard disposable nitrile glove (4-8 mils thick) is appropriate for incidental contact (e.g., splashes).[10] For tasks with a higher risk of contamination, double-gloving provides an additional layer of security.
-
Proper Technique : Gloves must be inspected before each use. After handling the chemical, gloves should be removed using a technique that avoids touching the outer, contaminated surface with bare skin.[10] Contaminated gloves are considered hazardous waste and must be disposed of accordingly.[10] Always wash hands thoroughly after removing gloves.
Eye and Face Protection: An Impenetrable Barrier
The H319 classification—"Causes serious eye irritation"—demands stringent eye protection.[7][8]
-
Mandatory Equipment : ANSI Z87.1-rated safety glasses with side shields are the absolute minimum requirement anytime you are in the laboratory.[3]
-
Elevated Risk : When handling this solid, especially during weighing or transfers where dust can be generated, upgrading to chemical splash goggles is the most prudent choice. Goggles form a seal around the eyes, offering superior protection from airborne particles compared to safety glasses.
-
Full-Face Protection : In situations with a significant risk of splashing or dust generation (e.g., cleaning up a large spill), a face shield should be worn in addition to safety goggles to protect the entire face.[11]
Body Protection: The Laboratory Coat
A flame-resistant lab coat, buttoned completely, serves as a removable barrier to protect your skin and personal clothing from contamination. Should a spill occur, the lab coat can be quickly removed to minimize exposure.
Operational Workflow: A Step-by-Step Guide to Safety
Adherence to a standardized workflow minimizes the potential for error and exposure. The following protocol outlines the safe handling of this compound from receipt to disposal.
Caption: Safe Handling Workflow for Solid Chemical Reagents.
Spill Management
Even with meticulous planning, spills can happen. Preparedness is key.
-
Minor Spill : For a small amount of solid material contained within the fume hood, you can manage the cleanup internally.[12]
-
Alert colleagues in the immediate area.
-
Wearing your full PPE, gently cover the spill with a damp paper towel to avoid generating dust.[13]
-
Carefully scoop the material and towel into a designated hazardous waste bag.[14]
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
All cleanup materials must be disposed of as hazardous waste.[14][15]
-
-
Major Spill : If a large quantity of the material is spilled, especially outside of a fume hood, this constitutes an emergency.
-
Evacuate the immediate area.[12]
-
Alert your supervisor and your institution's Environmental Health and Safety (EHS) office immediately.
-
Do not attempt to clean it up yourself.
-
Waste Disposal
All materials contaminated with this compound are considered hazardous waste.[16] This includes:
-
Empty original containers.
-
Contaminated gloves, weigh paper, and spill cleanup materials.
These items must be collected in a clearly labeled, sealed hazardous waste container.[16][17] Never dispose of this chemical or its contaminated materials in the regular trash or down the drain.[18] Follow your institution's specific procedures for hazardous waste pickup.[15][16]
Conclusion: Safety as a Foundational Scientific Principle
The responsible use of this compound, and indeed any chemical reagent, hinges on a deep-seated respect for its potential hazards. By understanding the "why" behind each piece of personal protective equipment and each step in the handling protocol, we transform safety from a set of rules into an integral part of the scientific process. This proactive, knowledge-based approach is the bedrock of a safe and successful research environment.
References
-
HCI Environmental. (2021, January 14). Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. [Link]
-
University of Tennessee, Knoxville. How to Dispose of Chemical Waste. Environmental Health and Safety. [Link]
-
American Chemical Society. Hazardous Waste and Disposal. [Link]
-
Occupational Safety and Health Administration. Personal Protective Equipment - Standards. [Link]
-
FacilitiesNet. (n.d.). OSHA Regulations for Personal Protective Equipment. [Link]
-
Occupational Safety and Health Administration. Personal Protective Equipment - Overview. [Link]
-
Avetta. OSHA Standards for Personal Protective Equipment. [Link]
-
National Institute for Occupational Safety and Health. (1994). Guidelines for the selection of gloves for the workplace. PubMed. [Link]
-
Oreate AI Blog. (2026, January 21). Navigating the Safe Disposal of Chemicals: A Guide for Everyone. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]
-
MSDS Europe. Hazard statements. [Link]
-
National Center for Biotechnology Information. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. PubChem Compound Summary for CID 45091937. [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
-
REACH Online. Hazard Communication - CLP. [Link]
-
New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Hazards. [Link]
-
The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]
-
Stoffenmanager. H-phrases (hazard statements). [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]
-
American Chemical Society. Guide for Chemical Spill Response. [Link]
-
Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. [Link]
-
University of Pittsburgh. Glove Selection Guide. [Link]
-
National Center for Biotechnology Information. Tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate. PubChem Compound Summary for CID 51776938. [Link]
-
Texas A&M University–Texarkana. Spill Management Procedure. [Link]
-
REACH Online. Hazard Communication - CLP. [Link]
-
SDS Create. (2025, June 5). H-Statements on CLP Labels – Obligations and Examples. [Link]
-
University of California, Berkeley. Glove Selection Guide. Office of Environment, Health & Safety. [Link]
-
European Chemicals Agency. Industry self-classifications. [Link]
-
PBI-Gordon Corporation. (2015, March 16). Safety Data Sheet. [Link]
-
Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z. NIOSH Archive. [Link]
-
European Chemicals Agency. Industry self-classifications. [Link]
-
University of California, Santa Cruz. List of GHS Hazard and Precautionary Statements. [Link]
-
European Commission. Health and safety: H/P phrases. [Link]
-
Wikipedia. GHS hazard statements. [Link]
Sources
- 1. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.ambeed.com [file.ambeed.com]
- 3. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 4. OSHA Regulations for Personal Protective Equipment - Facilities Management Insights [facilitiesnet.com]
- 5. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. acs.org [acs.org]
- 7. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 8. H-phrases (hazard statements) [stoffenmanager.com]
- 9. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 10. research.wayne.edu [research.wayne.edu]
- 11. realsafety.org [realsafety.org]
- 12. jk-sci.com [jk-sci.com]
- 13. tamut.edu [tamut.edu]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. vumc.org [vumc.org]
- 16. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 17. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 18. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
